1,3-Dichlorobenzene
Description
1,3-dichlorobenzene is a dichlorobenzene carrying chloro substituents at positions 1 and 3.
Properties
IUPAC Name |
1,3-dichlorobenzene | |
|---|---|---|
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InChI |
InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H | |
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InChI Key |
ZPQOPVIELGIULI-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC(=C1)Cl)Cl | |
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Molecular Formula |
C6H4Cl2 | |
| Record name | M-DICHLOROBENZENE | |
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DSSTOX Substance ID |
DTXSID6022056 | |
| Record name | 1,3-Dichlorobenzene | |
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Molecular Weight |
147.00 g/mol | |
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Physical Description |
M-dichlorobenzene is a colorless liquid. Sinks in water. (USCG, 1999), Colorless liquid; [Hawley], COLOURLESS LIQUID. | |
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Boiling Point |
343 °F at 760 mmHg (NTP, 1992), 173 °C | |
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Flash Point |
146 °F (NTP, 1992), 63 °C | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether; very soluble in acetone, In water, 125 mg/L at 25 °C, Solubility in water: none | |
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Density |
1.2884 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2884 at 20 °C/4 °C, Relative density (water = 1): 1.288 | |
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Vapor Density |
5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1 | |
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Vapor Pressure |
1 mmHg at 53.8 °F ; 5 mmHg at 102 °F; 40 mmHg at 180 °F (NTP, 1992), 2.15 [mmHg], 2.15 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.286 | |
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Color/Form |
Colorless liquid | |
CAS No. |
541-73-1; 25321-22-6(mixedisomers), 541-73-1, 63697-17-6 | |
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Melting Point |
-12.6 °F (NTP, 1992), -24.8 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1,3-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichlorobenzene (m-dichlorobenzene) is a significant chlorinated aromatic hydrocarbon with the chemical formula C₆H₄Cl₂. It exists as a colorless liquid at room temperature and is characterized by its relative insolubility in water but good solubility in various organic solvents.[1][2] This key intermediate finds extensive application in the synthesis of a wide array of commercially important products, including herbicides, insecticides, pharmaceuticals, and dyes.[2][3] Its unique substitution pattern governs its reactivity and makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, tailored for professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Cl₂ | [2] |
| Molar Mass | 147.00 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 1.288 g/cm³ at 20 °C | [2] |
| Melting Point | -24.7 °C | [2] |
| Boiling Point | 173 °C | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | [1] |
| Vapor Pressure | 2.4 mmHg at 20 °C | [2] |
| Refractive Index | 1.5457 at 20 °C | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the two most prominent methods being the Sandmeyer reaction of 3-chloroaniline and the direct chlorination of benzene. The choice of method often depends on the desired purity, scale, and available starting materials.
Sandmeyer Reaction of 3-Chloroaniline
The Sandmeyer reaction provides a directed and high-yield pathway to this compound, avoiding the formation of isomeric mixtures that are characteristic of direct chlorination.[4][5][6] This multi-step process involves the diazotization of an aromatic amine followed by the copper-catalyzed substitution of the diazonium group.[4][5][6]
Step 1: Diazotization of 3-Chloroaniline
-
In a well-ventilated fume hood, prepare a solution of 3-chloroaniline in aqueous hydrochloric acid in a beaker. Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the 3-chloroaniline solution. Maintain the temperature strictly between 0-5 °C to ensure the stability of the diazonium salt.
-
The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Copper(I) Chloride Catalyzed Chlorination
-
In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Nitrogen gas will be evolved during this step.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to around 50-60 °C to ensure the complete decomposition of the diazonium salt.
-
The crude this compound will separate as an oily layer.
Step 3: Work-up and Purification
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with dilute sodium hydroxide solution (to remove any phenolic byproducts), water, and finally a saturated sodium chloride solution.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or calcium chloride.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 173 °C.
Diagram of the Sandmeyer Reaction Pathway:
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Direct Chlorination of Benzene
The direct chlorination of benzene is a common industrial method for producing chlorobenzenes.[7] However, this electrophilic aromatic substitution reaction typically yields a mixture of isomers, with 1,2- (ortho) and 1,4- (para) dichlorobenzene being the major products, and 1,3- (meta) dichlorobenzene being a minor component.[7] Therefore, an efficient separation and purification process is crucial.
Step 1: Chlorination of Benzene
-
In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, charge dry benzene and a Lewis acid catalyst (e.g., anhydrous ferric chloride, FeCl₃).
-
Bubble dry chlorine gas through the stirred benzene solution at a controlled rate. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature (typically 40-60 °C).
-
Monitor the progress of the reaction by gas chromatography (GC) to achieve the desired degree of chlorination. Over-chlorination will lead to the formation of trichlorobenzenes.
Step 2: Work-up and Isomer Separation
-
Upon completion, quench the reaction by washing the mixture with water and then a dilute solution of sodium hydroxide to remove the catalyst and any dissolved hydrogen chloride.
-
Dry the organic layer over an anhydrous drying agent.
-
The separation of the dichlorobenzene isomers is challenging due to their close boiling points. A combination of fractional distillation and crystallization is typically employed.[8][9][10]
-
Fractional Distillation: Initially, the mixture is fractionally distilled to enrich the concentration of this compound.[8]
-
Crystallization: The enriched fraction is then cooled to a low temperature (e.g., -30 to -40 °C) to induce the crystallization of this compound, which can then be separated by filtration.[8][9] The mother liquor, rich in the other isomers, can be recycled.
-
Diagram of Direct Chlorination and Separation Workflow:
Caption: Workflow for the synthesis and purification of this compound from benzene.
Chemical Reactivity of this compound
The two chlorine atoms on the benzene ring are deactivating and ortho-, para-directing for electrophilic aromatic substitution. However, due to their meta-positioning relative to each other, the directing effects can lead to specific substitution patterns.
Nitration
The nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid primarily yields 1,3-dichloro-2-nitrobenzene and 1,3-dichloro-4-nitrobenzene. The substitution occurs at the positions activated by one chlorine atom and not strongly deactivated by the other.
Sulfonation
Sulfonation of this compound with fuming sulfuric acid or sulfur trioxide in an inert solvent results in the formation of 2,4-dichlorobenzenesulfonic acid as the major product.[11][12][13][14] The reaction conditions can be controlled to favor monosulfonation.[11][12][13][14]
Nucleophilic Aromatic Substitution
While aryl halides are generally unreactive towards nucleophilic substitution, under forcing conditions (high temperature and pressure) or in the presence of strong electron-withdrawing groups, this compound can undergo nucleophilic aromatic substitution.[15][16][17][18][19] For example, reaction with sodium hydroxide at high temperatures can yield chlorophenols. The reaction often proceeds through a benzyne intermediate.[17][19]
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and purity assessment of this compound.
| Spectroscopic Data | Interpretation | Source(s) |
| ¹H NMR | The spectrum shows a complex multiplet in the aromatic region (δ 7.0-7.4 ppm) due to the different chemical environments of the four aromatic protons. | [20] |
| ¹³C NMR | The spectrum displays four distinct signals in the aromatic region, corresponding to the four unique carbon environments in the molecule. | [20] |
| FTIR | Characteristic peaks include C-H stretching vibrations of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (~1600-1400 cm⁻¹), and strong C-Cl stretching vibrations (~800-600 cm⁻¹).[3][21][22][23] The substitution pattern can also be inferred from the out-of-plane C-H bending vibrations.[3][21][22][23] | |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) at m/z 146 and a characteristic isotopic pattern (M+2 peak at m/z 148 of approximately 2/3 the intensity of the M⁺ peak) due to the presence of two chlorine atoms.[1][24][25][26] Fragmentation patterns involve the loss of chlorine atoms and HCl.[1][24][25][26] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may lead to liver and kidney damage. It is essential to work in a well-ventilated area, preferably a fume hood, and to wear personal protective equipment, including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a valuable chemical intermediate with a well-established synthetic and reactivity profile. The choice between the Sandmeyer reaction and direct chlorination for its synthesis depends on the specific requirements of the application, with the former offering higher selectivity and the latter being more suited for large-scale industrial production. A comprehensive understanding of its spectroscopic properties is crucial for its characterization and quality control. As with all chlorinated aromatic compounds, proper safety protocols must be strictly adhered to during its handling and use.
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Physical and chemical properties of m-Dichlorobenzene
An In-Depth Technical Guide to the Physical and Chemical Properties of m-Dichlorobenzene
Abstract
This technical guide provides a comprehensive examination of meta-dichlorobenzene (m-DCB), an important organochlorine compound and chemical intermediate. It delves into the core physical and chemical properties that dictate its behavior, reactivity, and applications in various scientific and industrial domains. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of m-DCB, moving beyond simple data tabulation to explain the causality behind its characteristics. The synthesis, analytical characterization, and safety considerations are also discussed, grounding the information in practical, field-proven insights.
Introduction to m-Dichlorobenzene
1,3-Dichlorobenzene, commonly known as meta-dichlorobenzene or m-DCB, is an aromatic organic compound with the chemical formula C₆H₄Cl₂. It is one of three structural isomers of dichlorobenzene, the others being ortho- (1,2-) and para- (1,4-) dichlorobenzene.[1] While it is the least common of the three isomers, m-DCB serves as a crucial raw material and intermediate in the synthesis of fine chemicals, including pesticides, pharmaceuticals, and dyes.[2][3]
The positioning of the two chlorine atoms on the benzene ring at the meta- position (1,3-) imparts a unique set of physical properties and chemical reactivity compared to its ortho- and para- counterparts. Understanding these properties is paramount for its effective use in organic synthesis, process development, and for ensuring safe handling and storage. This guide synthesizes data from authoritative sources to present a holistic view of m-DCB.
Molecular and Structural Properties
The fundamental identity of m-dichlorobenzene is defined by its molecular structure. It consists of a planar benzene ring substituted with two chlorine atoms at the 1 and 3 positions. This arrangement results in a non-linear molecule with a distinct dipole moment, which influences its physical properties like boiling point and solubility.[4]
Caption: Molecular Structure of this compound.
Table 1: Core Molecular Identifiers for m-Dichlorobenzene
| Property | Value | Source(s) |
| Chemical Formula | C₆H₄Cl₂ | [5][6] |
| Molecular Weight | 147.00 g/mol | [7][8] |
| IUPAC Name | This compound | [7][9] |
| Common Synonyms | m-Dichlorobenzene, m-DCB, m-Phenylene dichloride | [7][10][11] |
| CAS Registry No. | 541-73-1 | [3][7][12] |
| EC Number | 208-792-1 | [7] |
Physical Properties
m-Dichlorobenzene is a colorless liquid at standard temperature and pressure, possessing a characteristic aromatic, pungent odor.[2][3][12] Its physical state and behavior are governed by the intermolecular forces, which are a combination of London dispersion forces and dipole-dipole interactions arising from its molecular structure. Unlike the highly symmetrical and solid p-dichlorobenzene, m-DCB's asymmetry leads to a lower melting point.[13][14] The key physical properties are summarized below.
Table 2: Summary of Physical Properties of m-Dichlorobenzene
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless liquid | 25 °C, 1 atm | [7][12] |
| Melting Point | -24.7 °C to -22 °C | 1 atm | [1][2] |
| Boiling Point | 172 - 173 °C | 1 atm | [5][8][9] |
| Density | 1.288 g/cm³ | at 20 °C | [5][9][15] |
| Vapor Density | ~5.08 (air = 1) | [3][10] | |
| Vapor Pressure | 2.15 mmHg | at 25 °C | [7][11] |
| Solubility in Water | ~123 mg/L | at 25 °C | [16] |
| Solubility (Organic) | Soluble in ethanol, ether, acetone, benzene | [2][3][9][12] | |
| Flash Point | 63 - 67 °C | Closed Cup | [11][17] |
| Autoignition Temp. | ~647 °C | [3] | |
| Refractive Index (n²⁰/D) | 1.546 | at 20 °C | [15][17] |
| log Kow (Octanol/Water) | 3.53 | [3][7] |
Chemical Properties and Reactivity
The chemical behavior of m-dichlorobenzene is dominated by the properties of its aromatic ring, which is deactivated by the two electron-withdrawing chlorine atoms. This deactivation makes it less susceptible to electrophilic aromatic substitution than benzene.
Electrophilic Aromatic Substitution
The chlorine atoms are ortho-, para- directing groups. However, in m-DCB, the positions ortho and para to one chlorine atom are meta to the other. The directing effects must be considered in concert. The C4 and C6 positions are ortho to one chlorine and para to the other, making them the most activated sites for electrophilic attack. The C2 position is ortho to both chlorines, and the C5 position is meta to both. The inductive electron withdrawal from the two chlorine atoms strongly deactivates the ring, particularly at the C2 position situated between them. Therefore, substitution occurs primarily at the C4 (and equivalent C6) position.
Caption: Directing effects in electrophilic substitution of m-DCB.
-
Chlorination : Further chlorination of m-DCB in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) primarily yields 1,2,4-trichlorobenzene.[3][18]
-
Nitration : Nitration with a mixture of nitric acid and sulfuric acid will also favor substitution at the C4/C6 positions.
-
Sulfonation : Sulfonation follows the same regiochemical principles, introducing a sulfonic acid group at the C4 position.
Other Key Reactions
-
Hydrolysis : Under extreme conditions of high temperature (550-850°C) and in the presence of a catalyst, m-DCB can be hydrolyzed to produce m-chlorophenol and resorcinol.[3][18]
-
Amination : Reaction with concentrated ammonia at high temperatures (150-200°C) and pressure, using a copper oxide catalyst, can yield m-phenylenediamine.[3]
-
Incompatibilities : m-Dichlorobenzene is incompatible with strong oxidizing agents and reacts violently with aluminum and its alloys.[10][19]
Synthesis and Manufacturing
m-Dichlorobenzene is typically produced as a co-product during the chlorination of benzene. The separation of the resulting dichlorobenzene isomers can be challenging. Specific synthesis routes are often employed to obtain m-DCB with higher purity.
Common Synthesis Routes
-
Isomerization : m-Dichlorobenzene can be synthesized by the isomerization of o-dichlorobenzene and/or p-dichlorobenzene in the presence of a composite catalyst system, such as aluminum trichloride with anhydrous hydrogen chloride.[20]
-
From m-Phenylenediamine : A common laboratory and industrial method involves the diazotization of m-phenylenediamine with sodium nitrite and an acid (e.g., sulfuric acid), followed by a Sandmeyer-type reaction with cuprous chloride to replace the diazonium group with chlorine.[3]
-
From Benzene (Multi-step) : A directed synthesis starting from benzene involves nitration to nitrobenzene, followed by chlorination (the nitro group is a meta-director) to give m-chloronitrobenzene. Subsequent reduction of the nitro group to an amine (m-chloroaniline), followed by diazotization and a Sandmeyer reaction, yields the final product.[21]
Caption: Workflow for the synthesis of m-DCB from benzene.
Analytical and Spectroscopic Data
The unambiguous identification and purity assessment of m-dichlorobenzene rely on various analytical techniques. Spectroscopic data provide a molecular fingerprint essential for quality control and research. Infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral data for m-dichlorobenzene have been extensively reported and are available in standard databases.[9]
-
Nuclear Magnetic Resonance (NMR) : Both ¹H NMR and ¹³C NMR are used. The ¹H NMR spectrum shows a complex multiplet pattern due to the different chemical environments of the aromatic protons. The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.
-
Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic ring, C=C ring stretching, and strong absorptions corresponding to the C-Cl stretching vibrations.
-
Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M⁺) at m/z 146. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which is a definitive feature for its identification.
Safety and Handling
m-Dichlorobenzene is a combustible liquid and is harmful if swallowed.[17] It is also classified as toxic to aquatic life with long-lasting effects.[17]
-
Exposure : Acute exposure can cause irritation to the eyes, skin, and respiratory tract.[11][12]
-
Handling : Proper personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, should be used.[17] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[17]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and sources of ignition.[17][19]
Appendix: Experimental Protocol
Protocol: Synthesis of m-Dichlorobenzene via Sandmeyer Reaction
This protocol outlines the synthesis of m-dichlorobenzene from m-chloroaniline, a key step in one of the multi-step synthesis pathways. This procedure must be conducted in a well-ventilated fume hood with appropriate PPE.
A. Diazotization of m-Chloroaniline
-
Preparation : In a 250 mL beaker, dissolve 12.7 g (0.1 mol) of m-chloroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Nitrite Addition : Prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water. Add this solution dropwise to the cold m-chloroaniline solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue).
B. Sandmeyer Reaction
-
Catalyst Preparation : In a separate 500 mL flask, dissolve 12 g of cuprous chloride (CuCl) in 50 mL of concentrated hydrochloric acid.
-
Reaction : Slowly and carefully add the cold diazonium salt solution from Step A.2 to the cuprous chloride solution with vigorous stirring. Nitrogen gas will evolve.
-
Completion : After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours, then gently warm it on a water bath (around 50-60 °C) until the evolution of nitrogen ceases.
C. Isolation and Purification
-
Steam Distillation : Transfer the reaction mixture to a steam distillation apparatus and distill. The m-dichlorobenzene will co-distill with water. Collect the distillate in a separating funnel.
-
Extraction : Separate the lower organic layer (m-DCB). Wash it sequentially with 20 mL of dilute NaOH solution, and then with 20 mL of water.
-
Drying : Dry the crude m-dichlorobenzene over anhydrous calcium chloride or magnesium sulfate.
-
Distillation : Filter off the drying agent and purify the final product by fractional distillation, collecting the fraction boiling at 172-173 °C.
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An In-depth Technical Guide to the Characterization of 1,3-Dichlorobenzene (CAS No. 541-73-1)
Introduction: Defining the Role of 1,3-Dichlorobenzene
This compound, also known as m-dichlorobenzene, is an aromatic organochlorine compound that holds significant industrial importance.[1][2] As a colorless liquid, it serves as a crucial building block and solvent in the synthesis of a wide array of commercial products, including herbicides, insecticides, pharmaceuticals, and dyes.[1][3][4] Its specific isomeric structure, with chlorine atoms at positions 1 and 3 on the benzene ring, dictates its chemical reactivity and physical properties, making its precise characterization essential for quality control, process optimization, and safety in research and development settings.[5]
This guide provides a comprehensive technical overview of this compound (CAS No. 541-73-1), focusing on the core analytical methodologies and physicochemical data required by researchers, scientists, and drug development professionals. We will move beyond simple data reporting to explain the causality behind analytical choices, ensuring a robust and validated understanding of this compound.
Molecular and Physicochemical Profile
A foundational understanding of a compound begins with its fundamental properties. This compound is a non-flammable liquid that is denser than water and possesses low solubility.[3][6] These characteristics are critical for predicting its behavior in both reaction vessels and environmental systems.
Below is a summary of its key identifiers and physicochemical properties, compiled from authoritative databases.
Table 1: Core Identifiers and Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 541-73-1 | [2][5][7] |
| Molecular Formula | C₆H₄Cl₂ | [2][5][7] |
| Molecular Weight | 147.00 g/mol | [2][5] |
| Appearance | Colorless liquid | [5][6][8] |
| IUPAC Name | This compound | [5] |
| Synonyms | m-Dichlorobenzene, m-DCB |[2][7] |
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Density | 1.288 g/mL at 25 °C | [2][8][9] |
| Boiling Point | 172-173 °C | [8][9] |
| Melting Point | -25 to -22 °C | [8][9] |
| Flash Point | 67.0 °C (152.6 °F) - closed cup | [9] |
| Vapor Pressure | 2.15 mm Hg at 25 °C | [5] |
| Water Solubility | Low; partially soluble | [6][8] |
| Solubility | Soluble in alcohol and ether | [6][8][9] |
| Refractive Index (n20/D) | 1.546 | [8][9] |
| Log Kow (Octanol/Water) | 3.53 |[5] |
Industrial Synthesis and Applications
This compound is primarily produced as a byproduct during the chlorination of benzene.[2][3] However, for targeted synthesis, the Sandmeyer reaction of 3-chloroaniline provides a more direct route.[2] Its industrial value is rooted in its utility as a versatile chemical intermediate.
-
Agrochemicals: It is a key precursor in the manufacturing of fungicides (such as imazalil and propiconazole) and herbicides, protecting crops and boosting agricultural output.[1][4]
-
Pharmaceuticals: The dichlorinated benzene ring serves as a stable scaffold for the synthesis of more complex active pharmaceutical ingredients (APIs).[1]
-
Dyes and Pigments: It is used in the synthesis of various dyes.[3][4]
-
Solvent: Its properties make it an effective high-boiling organic solvent for various chemical reactions and as a degreasing agent.[1][10]
Caption: Synthesis pathways and major industrial applications of this compound.
Analytical Characterization Methodologies
The unambiguous identification and quantification of this compound require a multi-technique approach. Spectroscopic and chromatographic methods are central to its characterization.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is the definitive technique for identifying this compound. The mass spectrum is characterized by a prominent molecular ion peak and a distinctive isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
The molecular ion [M]⁺ appears at m/z 146. The isotopic pattern is a key diagnostic feature:
-
M⁺ (C₆H₄³⁵Cl₂): m/z 146 (Relative Intensity ~100%)
-
[M+2]⁺ (C₆H₄³⁵Cl³⁷Cl): m/z 148 (Relative Intensity ~65%)
-
[M+4]⁺ (C₆H₄³⁷Cl₂): m/z 150 (Relative Intensity ~10%)
The primary fragmentation involves the loss of a chlorine atom, leading to a fragment at m/z 111, which also exhibits a single-chlorine isotopic pattern.
Caption: Primary EI fragmentation pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: Due to molecular symmetry, the proton spectrum is complex. It typically shows multiplets in the aromatic region (~7.0-7.3 ppm). The proton at C2 is a triplet, the protons at C4/C6 are a doublet of doublets, and the proton at C5 is a triplet of triplets.[11]
-
¹³C NMR: The carbon spectrum is simpler and highly diagnostic, showing three distinct signals for the aromatic carbons.[12]
-
C1/C3 (ipso-carbons): ~134 ppm
-
C2: ~130 ppm
-
C4/C6: ~128 ppm
-
C5: ~126 ppm
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is useful for identifying functional groups. The IR spectrum of this compound displays characteristic peaks for an aromatic system with C-Cl bonds.
-
Aromatic C-H Stretch: ~3000-3100 cm⁻¹
-
Aromatic C=C Stretch: ~1400-1600 cm⁻¹
-
C-Cl Stretch: ~650-850 cm⁻¹ (strong)
-
Aromatic C-H Bending (Out-of-plane): Characteristic pattern for 1,3-disubstitution.
Chromatographic Separation: A Validated Protocol
For quantifying this compound in complex matrices, such as in process monitoring or environmental samples, Gas Chromatography (GC) is the method of choice.[13]
Caption: A self-validating workflow for the quantitative analysis of this compound.
Protocol: GC-MS Quantification of this compound
This protocol describes a robust, self-validating method for the determination of this compound using an internal standard for enhanced accuracy and precision.
1. Objective: To accurately quantify this compound in a soluble organic matrix.
2. Materials & Reagents:
-
This compound analytical standard (≥99% purity)
-
This compound-d4 (internal standard, IS)
-
Hexane (or appropriate solvent), HPLC or GC grade
-
Class A volumetric flasks and pipettes
-
GC vials with septa
3. Instrumentation:
-
Gas Chromatograph with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase).
-
Mass Spectrometer capable of electron ionization (EI).
4. Standard Preparation:
-
Primary Stock (1000 µg/mL): Accurately weigh ~10 mg of this compound standard, dissolve, and bring to volume in a 10 mL volumetric flask with hexane.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock of this compound-d4 in the same manner.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the primary stock. Spike each calibration standard with the internal standard to a constant final concentration (e.g., 10 µg/mL). This step is critical; using a constant IS concentration allows for the correction of injection volume variability.
5. Sample Preparation:
-
Accurately weigh or pipette the sample into a volumetric flask and dilute with hexane to bring the expected concentration into the calibration range.
-
Spike the diluted sample with the internal standard to the same concentration used in the calibration standards (10 µg/mL).
6. GC-MS Parameters:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: 40 °C hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 min. Rationale: This program ensures good separation from solvent and other potential contaminants.
-
MS Transfer Line: 280 °C.
-
Ion Source: EI, 70 eV, 230 °C.
-
Acquisition: Full Scan mode (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions (1,3-DCB): m/z 146 (quantifier), 148 (qualifier), 111 (qualifier).
-
SIM Ions (IS, d4-1,3-DCB): m/z 150 (quantifier), 152 (qualifier).
-
7. System Validation & Data Analysis:
-
Calibration: Analyze the calibration standards and plot the response ratio (Analyte Peak Area / IS Peak Area) vs. concentration. The curve must have a correlation coefficient (r²) > 0.995.
-
Quantification: Analyze the prepared sample. Calculate the concentration based on its response ratio and the regression equation from the calibration curve.
-
Confirmation: The retention time must match that of the standard (typically within ±0.1 min), and the ratio of qualifier to quantifier ion intensities must be within ±20% of the average ratio observed in the standards. This dual-criteria check ensures trustworthy identification.
Toxicology and Safe Handling
This compound presents moderate health hazards. Understanding these is paramount for safe handling in a laboratory or industrial setting.
-
Routes of Exposure: Inhalation, ingestion, and skin absorption.[14][15]
-
Acute Effects: Inhalation can irritate the nose, throat, and respiratory tract.[6][14] Contact can cause skin and eye irritation.[14] High-level exposure may lead to headaches, drowsiness, and potential damage to red blood cells.[14]
-
Chronic Effects: Long-term exposure may affect the liver and kidneys.[14][15]
-
Environmental Hazard: The compound is classified as toxic to aquatic organisms with long-lasting effects.[15][16]
Handling Precautions:
-
Work in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton®, nitrile), and safety goggles.[9][15]
-
Avoid generating mists.[15]
-
Store in a cool, well-ventilated area away from strong oxidizing agents and aluminum.[8][15]
Environmental Considerations
When released into the environment, this compound is expected to have moderate mobility in soil.[5] Due to its vapor pressure and Henry's Law constant, it will volatilize from both soil and water surfaces.[5] Biodegradation is generally a slow process.[5] Its potential for bioaccumulation in aquatic organisms is a notable environmental concern.[15]
Conclusion
The characterization of this compound (CAS 541-73-1) is a multi-faceted process that relies on the precise application of modern analytical techniques. For researchers and developers, a thorough understanding of its physicochemical properties, coupled with robust and validated chromatographic and spectroscopic methods, is essential for ensuring product quality, process efficiency, and operator safety. The methodologies and data presented in this guide provide a comprehensive framework for achieving a confident and thorough characterization of this vital industrial chemical.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,3 Dichlorobenzene | Medical Management Guidelines. Toxic Substance Portal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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New Jersey Department of Health and Senior Services. (1999, February). Hazardous Substance Fact Sheet: this compound. Retrieved from [Link]
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Public Services and Procurement Canada. (n.d.). Fact sheet: this compound. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1,3-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1095 - this compound. INCHEM. Retrieved from [Link]
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Loba Chemie. (2016, May 26). This compound FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dichloro- (CAS 541-73-1). Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Dichloro-benzene [13C NMR]. John Wiley & Sons, Inc. Retrieved from [Link]
-
ResearchGate. (2013). Dichlorobenzene isomers (1,2-dichlorobenzene, this compound and 1,4 dichlorobenzene) [Air monitoring methods, 2013]. Retrieved from [Link]
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A Spectroscopic Guide to 1,3-Dichlorobenzene: Elucidating Molecular Structure
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-dichlorobenzene (m-dichlorobenzene). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental insights derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating these powerful analytical techniques, we can confidently elucidate and confirm the molecular structure of this important chemical intermediate.
Introduction: The Significance of Spectroscopic Characterization
This compound (C₆H₄Cl₂) is an aromatic organic compound used in the synthesis of dyes, pharmaceuticals, and insecticides.[1][2] Accurate and unambiguous structural confirmation is paramount for its application in these fields, ensuring purity, predicting reactivity, and meeting regulatory standards. Spectroscopic methods provide a detailed fingerprint of a molecule, offering insights into its electronic, vibrational, and atomic composition. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound to provide a holistic understanding of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of individual atoms.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their proximity to one another. In this compound, the symmetry of the molecule dictates the appearance of the ¹H NMR spectrum.
-
Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid signal interference from the solvent's protons.
-
Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which is then phased and baseline-corrected.
The ¹H NMR spectrum of this compound exhibits three distinct signals, corresponding to the three unique proton environments in the molecule.
-
H-2: The proton situated between the two chlorine atoms is the most deshielded due to the inductive electron-withdrawing effect of the adjacent halogens. This results in a downfield chemical shift.
-
H-4/H-6: These two protons are chemically equivalent and appear as a single signal.
-
H-5: This proton is the most upfield of the aromatic protons.
The coupling between adjacent protons (spin-spin coupling) leads to the splitting of these signals into characteristic multiplets, providing further structural information.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | ~7.27 | Triplet (t) | J ≈ 1.97 |
| H-4/H-6 | ~7.10 | Doublet of doublets (dd) | J ≈ 8.10, 1.97 |
| H-5 | ~7.05 | Triplet (t) | J ≈ 8.10 |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the instrument.[3]
DOT Script for ¹H NMR Assignments
Caption: Correlation of ¹H NMR signals to the protons of this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
The experimental setup for ¹³C NMR is similar to that of ¹H NMR, but with key differences in the observed nucleus and the use of proton decoupling to simplify the spectrum.
-
Sample Preparation: A more concentrated solution of this compound in a deuterated solvent is typically required due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer equipped with a carbon probe is used.
-
Data Acquisition: A proton-decoupled pulse sequence is employed to collapse the carbon-proton couplings, resulting in a spectrum with single lines for each unique carbon atom.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed to generate the frequency-domain spectrum.
Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound displays four distinct signals.
-
C-1/C-3: The carbons directly bonded to the chlorine atoms are significantly deshielded and appear at the lowest field.
-
C-2: The carbon atom situated between the two chlorine-bearing carbons.
-
C-4/C-6: The two equivalent carbons adjacent to the C-5 carbon.
-
C-5: The carbon atom opposite the C-2 carbon.
| Carbon | Chemical Shift (ppm) |
| C-1/C-3 | ~134.5 |
| C-2 | ~130.2 |
| C-4/C-6 | ~128.6 |
| C-5 | ~126.6 |
Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (TMS).[4][5]
DOT Script for ¹³C NMR Assignments
Caption: Correlation of ¹³C NMR signals to the carbons of this compound.
Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Modes
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a gas-phase spectrum can be obtained.[6]
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to pass a beam of infrared radiation through the sample.
-
Data Acquisition: An interferogram is generated, which is then Fourier transformed to produce the IR spectrum.
The IR spectrum of this compound exhibits several key absorption bands that are characteristic of a substituted aromatic compound.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretching |
| ~1570-1470 | Aromatic C=C stretching |
| ~1200-1000 | In-plane C-H bending |
| ~880-750 | Out-of-plane C-H bending (characteristic of meta-disubstitution) |
| ~800-600 | C-Cl stretching |
The presence of strong absorptions in the aromatic C-H and C=C stretching regions confirms the benzene ring, while the pattern of the out-of-plane C-H bending bands is indicative of the 1,3-substitution pattern.[7] The C-Cl stretching vibrations are also observable in the fingerprint region of the spectrum.[7]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are ionized, typically by electron ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
The mass spectrum of this compound provides definitive evidence for its elemental composition.
-
Molecular Ion Peak (M⁺•): The molecular weight of this compound is approximately 147.00 g/mol .[8][9] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak appears as a characteristic cluster of peaks at m/z 146 (for C₆H₄³⁵Cl₂), 148 (for C₆H₄³⁵Cl³⁷Cl), and 150 (for C₆H₄³⁷Cl₂). The relative intensities of these peaks (approximately 9:6:1) are a clear indicator of the presence of two chlorine atoms.
-
Fragmentation Pattern: Under electron ionization, the molecular ion can fragment into smaller, characteristic ions. Common fragmentation pathways for this compound include the loss of a chlorine atom to give a peak at m/z 111 and the loss of HCl to give a benzyne fragment at m/z 75.
| m/z | Ion |
| 146, 148, 150 | [C₆H₄Cl₂]⁺• (Molecular Ion) |
| 111, 113 | [C₆H₄Cl]⁺ |
| 75 | [C₆H₃]⁺ |
DOT Script for Mass Spectrometry Fragmentation
Caption: Key fragmentation pathways for this compound in mass spectrometry.
Conclusion: A Unified Spectroscopic Picture
The combined application of NMR, IR, and MS provides a self-validating and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the precise carbon-hydrogen framework and confirm the meta-substitution pattern. IR spectroscopy identifies the characteristic vibrational modes of the aromatic ring and the carbon-chlorine bonds. Finally, mass spectrometry confirms the molecular weight and elemental composition through the isotopic pattern of the molecular ion and its characteristic fragmentation. This multi-faceted approach ensures the unambiguous identification and structural verification of this compound, a critical aspect for its use in scientific research and industrial applications.
References
-
National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chem LibreTexts. (2011). 1,3-diclbenz. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Wikipedia. (2023). This compound. Retrieved from [Link]
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Molecular structure and bonding of 1,3-Dichlorobenzene
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Dichlorobenzene
Introduction
This compound (m-dichlorobenzene), a chlorinated aromatic hydrocarbon with the chemical formula C₆H₄Cl₂, is a significant compound in the landscape of industrial organic synthesis.[1] As a colorless liquid, it serves as a versatile solvent and a crucial intermediate in the manufacturing of a wide array of products, including herbicides, insecticides, pharmaceuticals, and dyes.[2][3][4] Understanding the nuanced details of its molecular structure and the nature of its chemical bonds is paramount for chemists and drug development professionals. These fundamental characteristics dictate its physical properties, spectroscopic behavior, and chemical reactivity, thereby informing its synthesis, handling, and application in complex molecular design.
This guide provides a detailed exploration of the structural and electronic properties of this compound, moving from its fundamental geometry and bonding principles to its spectroscopic signature and synthetic pathways.
Section 1: Molecular Geometry and Solid-State Structure
The architecture of this compound is defined by a planar benzene ring with two chlorine atoms substituted at the meta positions (carbons 1 and 3). This arrangement confers a specific symmetry and set of geometric parameters to the molecule.
Molecular Symmetry
This compound belongs to the C₂ᵥ point group.[5] This symmetry class is characterized by a C₂ rotational axis that bisects the C2-C1-C6 angle and passes through the C4-C5 bond, and two perpendicular mirror planes (σᵥ) that contain this axis. One mirror plane is coplanar with the molecule, and the other is perpendicular to it. This symmetry has direct implications for the molecule's spectroscopic properties, such as the number of unique signals in its NMR spectra, and its overall polarity.
Caption: Molecular structure and C₂ᵥ symmetry elements of this compound.
Bond Parameters
The geometry of the molecule has been determined through a combination of experimental techniques and computational models. The bond lengths and angles deviate slightly from an idealized benzene ring due to the electronic influence of the chlorine substituents.
| Parameter | Typical Experimental/Calculated Value | Reference(s) |
| C-C Bond Length | ~1.39 Å | [6][7] |
| C-Cl Bond Length | ~1.80 - 1.81 nm | [6] |
| C-H Bond Length | ~1.07 Å | [6] |
| C-C-C Bond Angle | ~120° | [8] |
| C-C-Cl Bond Angle | Varies slightly from 120° | [8] |
The C-Cl bond length in this compound is notably shorter than in aliphatic chloro-compounds (e.g., chloroalkanes) due to the partial double bond character conferred by resonance, a concept explored in the next section.[9][10]
Crystal Structure
In the solid state, this compound molecules pack into a crystal lattice. Studies of its crystal structure reveal the presence of halogen···halogen interactions, which are a form of halogen bonding.[11][12] These non-covalent interactions, along with other van der Waals forces, dictate the material's melting point, density, and other macroscopic properties. The space group symmetry for crystalline this compound has been identified as P2₁/c.[11]
Section 2: Chemical Bonding and Electronic Effects
The reactivity and physical properties of this compound are governed by a delicate interplay of electronic effects within the molecule, primarily the inductive and resonance effects of the chlorine substituents.
Inductive Effect (-I)
Chlorine is a highly electronegative atom. Consequently, it exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the attached sp² hybridized carbon atom through the sigma (σ) bond.[13][14] This effect polarizes the C-Cl bond and, to a lesser extent, the rest of the benzene ring, making the ring electron-deficient compared to benzene itself. This electron withdrawal deactivates the ring towards electrophilic aromatic substitution reactions.[15][16]
Resonance Effect (+R)
Despite its electronegativity, chlorine possesses lone pairs of electrons in its valence p-orbitals. These lone pairs can be delocalized into the π-system of the aromatic ring.[17] This donation of electron density is known as a positive resonance effect (+R) or mesomeric effect (+M).[13] This delocalization creates partial double bond character in the C-Cl bond, which explains why the bond is shorter and stronger than a typical C-Cl single bond.[9][10]
Caption: Key resonance contributors showing delocalization of a chlorine lone pair.
Note: The DOT script above is a template. Actual images of resonance structures would be needed for it to render correctly.
Dueling Effects and Dipole Moment
In halobenzenes, the inductive and resonance effects are in opposition. For chlorine, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect.[14][16] The net result is that the chlorine atoms act as deactivating groups in electrophilic aromatic substitution. However, the resonance effect, by increasing electron density at the ortho and para positions relative to the meta position, still directs incoming electrophiles to those sites.
The polarity of the individual C-Cl bonds results in a net molecular dipole moment. In this compound, the two C-Cl bond dipoles are oriented at an angle of 120° to each other. The vector sum of these dipoles results in a significant molecular dipole moment, with reported values around 1.68-1.72 Debye.[18][19] This is in contrast to 1,4-dichlorobenzene, where the bond dipoles are in direct opposition and cancel out, leading to a zero dipole moment.
Caption: Diagram showing the vector sum of C-Cl bond dipoles creating a net dipole moment.
Section 3: Spectroscopic Analysis
The unique structure and symmetry of this compound give rise to a characteristic spectroscopic fingerprint, which is essential for its identification and characterization.
| Technique | Key Observations | Reference(s) |
| ¹H NMR | Shows a complex multiplet pattern for the four aromatic protons. The proton at C2 is a triplet, the one at C5 is a triplet of doublets, and those at C4 and C6 are doublets of doublets. | [20][21] |
| ¹³C NMR | Due to symmetry, four distinct signals are expected: one for the two chlorine-substituted carbons (C1, C3), one for C2, one for C5, and one for the equivalent C4 and C6 carbons. | [22] |
| IR Spec. | Characteristic peaks include C-Cl stretching (~785-540 cm⁻¹), aromatic C=C stretching (~1600-1400 cm⁻¹), and C-H stretching (>3000 cm⁻¹). Out-of-plane C-H bending bands in the 900-700 cm⁻¹ region are indicative of the meta-substitution pattern.[6] | [6] |
| Mass Spec. | The mass spectrum displays a characteristic isotopic cluster for the molecular ion (M⁺) peak due to the presence of two chlorine atoms. The relative abundance of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately in a 9:6:1 ratio, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. | [23] |
Section 4: Synthesis and Reactivity
Synthetic Methodologies
This compound is typically produced as a minor byproduct during the direct chlorination of benzene.[1][24] For targeted synthesis, a more controlled method is required. The Sandmeyer reaction is a classic and effective route, starting from an appropriately substituted aniline.
Protocol: Synthesis via Sandmeyer Reaction
This protocol outlines the conversion of 3-chloroaniline to this compound.
I. Diazotization of 3-Chloroaniline
-
Prepare a solution of 3-chloroaniline in aqueous hydrochloric acid in a reaction vessel.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature strictly between 0-5 °C.
-
Monitor the reaction. The completion of diazotization can be checked by testing a drop of the reaction mixture with potassium iodide-starch paper; a blue-black color indicates the presence of excess nitrous acid and thus completion. The product is a solution of 3-chlorobenzenediazonium chloride.
II. Sandmeyer Reaction (Chloro-de-diazoniation)
-
In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
While maintaining vigorous stirring, slowly add the cold diazonium salt solution from Step I to the CuCl solution.
-
Observe for the evolution of nitrogen gas, indicating the displacement of the diazonium group.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 60-70 °C for approximately 1 hour to ensure the reaction goes to completion.[3]
III. Work-up and Purification
-
Cool the reaction mixture and transfer it to a separatory funnel. The organic layer containing this compound will separate.
-
Wash the organic layer sequentially with dilute sodium hydroxide solution (to remove any phenolic byproducts) and then with water until neutral.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride).[3]
-
Purify the crude product by fractional distillation, collecting the fraction that boils at 172-173 °C.[1]
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Conclusion
The molecular structure and bonding of this compound are a textbook example of the interplay between inductive and resonance effects in substituted aromatic systems. Its C₂ᵥ symmetry, specific bond parameters, and net dipole moment are direct consequences of the meta-positioning of two electronegative yet resonance-capable chlorine atoms. These features collectively define its chemical behavior, making it a deactivated but ortho-para directing substrate in electrophilic aromatic substitution, and providing a distinct spectroscopic signature used for its unequivocal identification. A thorough grasp of these principles is essential for professionals who utilize this compound as a building block for more complex molecules in agrochemicals, pharmaceuticals, and materials science.
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Environmental fate and transport of 1,3-Dichlorobenzene
An In-Depth Technical Guide to the Environmental Fate and Transport of 1,3-Dichlorobenzene
Introduction
This compound (1,3-DCB), a chlorinated aromatic hydrocarbon, has seen use as a chemical intermediate in the manufacturing of herbicides, insecticides, pharmaceuticals, and dyes.[1][2] Although its production is less voluminous compared to its 1,2- and 1,4-isomers, its presence in the environment is of concern due to its chemical stability and potential for transport across environmental compartments.[3] This guide provides a detailed examination of the physicochemical properties, environmental distribution, and transformation processes that govern the ultimate fate of this compound.
Physicochemical Properties Governing Environmental Behavior
The environmental behavior of a chemical is fundamentally dictated by its physical and chemical properties. For 1,3-DCB, these properties determine its partitioning between air, water, soil, and biota. At ambient temperatures, it is a colorless, volatile liquid that is only partially soluble in water.[1]
A summary of its key properties is presented below:
| Property | Value | Significance for Environmental Fate & Transport | Source |
| Molecular Formula | C₆H₄Cl₂ | Basic identifier. | [4] |
| Molecular Weight | 147.00 g/mol | Influences diffusion and volatility. | [5] |
| Water Solubility | 120 - 130 mg/L at 20-25°C | Low solubility limits its concentration in the aqueous phase and promotes partitioning to other media. | [2][6] |
| Vapor Pressure | 2.15 - 2.0 mm Hg at 25°C | Moderate volatility indicates a tendency to partition from soil and water into the atmosphere. | [2][5] |
| Henry's Law Constant | 2.83 x 10⁻³ atm·m³/mol | A high value confirms that volatilization from water surfaces is a significant and rapid transport process. | [2][5] |
| Log Octanol-Water Partition Coefficient (Log Kₒₗ) | 3.4 - 3.53 | Indicates a moderate potential for bioaccumulation in aquatic organisms and strong adsorption to organic matter. | [5][6] |
| Organic Carbon-Water Partition Coefficient (Log Kₒ꜀) | 3.0 - 4.0 | A high Kₒ꜀ value signifies strong adsorption to organic matter in soil and sediment, reducing its mobility in groundwater. | [2] |
Environmental Fate and Transport Across Compartments
The journey of 1,3-DCB in the environment is a dynamic process of movement and transformation. Its properties predispose it to volatilize into the atmosphere, adsorb to soil and sediment, and persist in aquatic systems.
Atmospheric Fate
Given its moderate vapor pressure, a significant route of environmental entry and transport for 1,3-DCB is the atmosphere.[7] Once in the vapor phase, its fate is primarily governed by atmospheric reactions. The principal degradation mechanism is reaction with photochemically-produced hydroxyl radicals (•OH).[5] The rate constant for this reaction is approximately 7.2 x 10⁻¹³ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 22 days.[5] Direct photolysis is not expected to be a significant degradation pathway as 1,3-DCB does not absorb light at wavelengths greater than 290 nm.[5] Due to its presence in the vapor phase, atmospheric removal via precipitation (washout) is also a possible transport mechanism to surface waters and soil.[7]
Aquatic Fate
When released into a body of water, 1,3-DCB undergoes several competing processes.[2]
-
Volatilization: Due to its high Henry's Law constant, volatilization is a major and rapid removal process from water.[5] Estimated volatilization half-lives are as short as 4 hours for a model river and 120 hours for a model lake.[5]
-
Sorption: With a Log Kₒ꜀ between 3.0 and 4.0, 1,3-DCB strongly adsorbs to suspended organic matter and sediment.[2][6] This process transfers the compound from the water column to the sediment bed, where it can persist for extended periods, with estimated half-lives in sediment ranging from 1.1 to 3.4 years.[6]
-
Bioaccumulation: The Log Kₒₗ of ~3.5 suggests a moderate to high potential for bioconcentration in aquatic organisms.[5] Measured bioconcentration factor (BCF) values in fish range from 60 to 740, confirming this tendency.[5]
-
Biodegradation: Aerobic biodegradation in water is generally a slow process.[5] Under anaerobic conditions, such as those found in deep sediment, biodegradation is also very slow, with a reported half-life of approximately 433 days in an acclimated sediment slurry.[5]
-
Abiotic Degradation: Hydrolysis is not considered an important fate process because the molecule lacks functional groups that readily hydrolyze under typical environmental conditions.[5]
Terrestrial Fate
In the soil environment, the fate of 1,3-DCB is primarily controlled by sorption to soil organic matter and volatilization.[2]
-
Mobility and Sorption: The Kₒ꜀ value of 300 indicates moderate mobility in soil.[5] However, its movement is heavily retarded by its strong adsorption to soil organic matter.[2][8] This sorption reduces the rate of leaching into groundwater and makes the compound less available for microbial degradation. In the event of a spill, the liquid, being denser than water, can sink until it reaches an impermeable layer, creating a long-term source of contamination that slowly dissolves into groundwater or volatilizes into soil gas.[2]
-
Volatilization from Soil: Volatilization from the soil surface is a significant transport pathway, especially from moist soils. The rate is influenced by soil type, moisture content, temperature, and depth of contamination.[9]
-
Biodegradation: As in aquatic systems, biodegradation in soil is a slow process. Dichlorobenzene isomers were observed to biodegrade slowly in an alkaline soil, with only 6.3% of theoretical CO₂ evolution after 10 weeks.[5] Aerobic biodegradation is the primary mechanism, while anaerobic degradation is significantly slower.[5]
The overall environmental distribution can be visualized as a continuous partitioning process between the major environmental compartments.
Caption: Environmental fate pathways of this compound.
Degradation Pathways
The persistence of 1,3-DCB in the environment is ultimately determined by the rate of its degradation, which can occur through biotic or abiotic processes.
Abiotic Degradation
As previously mentioned, the primary abiotic degradation pathway is the vapor-phase reaction with hydroxyl radicals in the atmosphere.[5] In aqueous and soil environments, abiotic processes like hydrolysis are negligible.[5][10] Some studies have explored advanced oxidation processes like radiolysis for its degradation in water, but these are not naturally occurring environmental processes.[11]
Biotic Degradation (Biodegradation)
Biodegradation is the primary mechanism for the breakdown of 1,3-DCB in soil and water, although it is often a rate-limiting step.
Aerobic Biodegradation: Under aerobic conditions, certain microorganisms can utilize 1,3-DCB as a sole carbon and energy source.[12] The metabolic pathway has been elucidated in an Alcaligenes species, which metabolizes 1,3-DCB through a dioxygenase-initiated attack.[12][13] The key steps are:
-
Dioxygenation: An initial enzyme, a dioxygenase, incorporates two hydroxyl groups into the benzene ring, forming 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene.[13]
-
Dehydrogenation: The unstable diol is rearomatized by a dehydrogenase to form 3,5-dichlorocatechol.[13]
-
Ring Cleavage: The 3,5-dichlorocatechol then undergoes ortho-ring cleavage, catalyzed by a catechol 1,2-dioxygenase, to yield 2,4-dichloromuconate.[13]
-
Further Metabolism: The 2,4-dichloromuconate is further metabolized through pathways that eventually lead to intermediates of central metabolism, such as the Krebs cycle.
Caption: Aerobic biodegradation pathway of this compound.
Anaerobic Biodegradation: Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. This process is generally much slower than aerobic degradation for dichlorobenzenes.[5][7] Complete mineralization under anaerobic conditions is rare, and the process often stalls after partial dechlorination.
Experimental Protocols for Fate Assessment
To empirically determine the environmental fate of a compound like 1,3-DCB, standardized laboratory experiments are essential. These protocols provide the data needed for environmental risk assessment and modeling.
Protocol 1: Soil Sorption Coefficient (Kₒ꜀) Determination via Batch Equilibrium
This protocol quantifies the partitioning of 1,3-DCB between soil/sediment and water. The resulting soil-water distribution coefficient (Kₐ) is normalized to the organic carbon content (fₒ꜀) of the soil to yield Kₒ꜀, allowing for comparison across different soils.
Methodology:
-
Soil Preparation: Select and characterize test soils for properties such as pH, texture, and importantly, fractional organic carbon content (fₒ꜀). Air-dry and sieve the soil (e.g., <2 mm).
-
Solution Preparation: Prepare a stock solution of 1,3-DCB in a water-miscible solvent (e.g., methanol). Create a series of aqueous test solutions by spiking the stock solution into a background electrolyte solution (e.g., 0.01 M CaCl₂). The final methanol concentration should be <0.1% to avoid co-solvent effects.
-
Equilibration: Add a known mass of soil to replicate centrifuge tubes. Add a known volume of a test solution to each tube. This creates a range of soil-to-solution ratios or initial concentrations. Include control tubes with no soil to check for losses due to sorption to the vessel or volatilization.
-
Agitation: Seal the tubes (e.g., with Teflon-lined caps) and agitate on a shaker at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours, determined from preliminary kinetic studies).
-
Phase Separation: Centrifuge the tubes at high speed to separate the solid and aqueous phases.
-
Analysis: Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the concentration of 1,3-DCB using an appropriate analytical method, such as Gas Chromatography with a suitable detector (GC-ECD or GC-MS).
-
Calculation:
-
Calculate the mass of 1,3-DCB sorbed to the soil (Cₛ) by mass balance: Cₛ = (C₀ - Cₑ) * V / M, where C₀ is the initial aqueous concentration, Cₑ is the equilibrium aqueous concentration, V is the volume of solution, and M is the mass of soil.
-
The distribution coefficient (Kₐ) is the slope of the sorption isotherm: Kₐ = Cₛ / Cₑ.
-
Normalize to organic carbon: Kₒ꜀ = (Kₐ / fₒ꜀) * 100.
-
Caption: Workflow for Koc determination by batch equilibrium.
Protocol 2: Aerobic Biodegradation Screening (Ready Biodegradability)
This protocol provides a screening-level assessment of whether 1,3-DCB is likely to biodegrade rapidly under aerobic conditions. A positive result suggests that the compound is not persistent.
Methodology:
-
Inoculum Preparation: Collect an inoculum from a source containing a mixed microbial population, such as the effluent from a wastewater treatment plant.
-
Test Setup: Prepare a defined mineral salts medium. Add the inoculum and the test substance (1,3-DCB) as the sole source of organic carbon to replicate test flasks. The concentration of 1,3-DCB should be non-inhibitory (e.g., 5-10 mg/L).
-
Control Flasks:
-
Toxicity Control: Include flasks with the inoculum, 1,3-DCB, and a readily biodegradable reference substance (e.g., sodium benzoate). Degradation of the reference substance indicates the inoculum is viable and not inhibited by the 1,3-DCB concentration.
-
Reference Control: Include flasks with the inoculum and only the reference substance to verify the activity of the inoculum.
-
Abiotic Control: Include a sterile flask with 1,3-DCB but no inoculum to account for any abiotic losses.
-
-
Incubation: Incubate all flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.
-
Monitoring: Monitor the degradation of 1,3-DCB over a 28-day period. This can be done by measuring the disappearance of the parent compound via GC analysis of samples taken at regular intervals. Alternatively, indirect measures like oxygen consumption (BOD) or CO₂ evolution can be used.
-
Data Analysis: Calculate the percentage degradation over time relative to the initial concentration, corrected for any abiotic losses. A compound is considered "readily biodegradable" if it reaches >60% degradation within a 10-day window following the onset of degradation (which must occur within the 28-day test period). Given 1,3-DCB's known slow degradation, it is not expected to pass this test, but the protocol quantifies its rate of primary degradation under these conditions.[5]
Conclusion
The environmental fate and transport of this compound are governed by a complex interplay of its physicochemical properties and environmental conditions. Its moderate volatility and hydrophobicity lead to significant partitioning into the atmosphere and sorption to organic matter in soil and sediments. While volatilization is a rapid transport process, degradation in all compartments is slow, with aerobic biodegradation being the primary, albeit inefficient, breakdown pathway. This combination of properties indicates a potential for persistence, particularly in soil and sediment, and a capacity for long-range atmospheric transport, necessitating a thorough understanding for effective environmental risk management.
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Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Dichlorobenzenes. U.S. Department of Health and Human Services, Public Health Service. [Link][1]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Toxicological Profile of 1,3-Dichlorobenzene
Abstract
This compound (m-DCB) is a chlorinated aromatic hydrocarbon with various industrial applications, leading to potential human and environmental exposure. This technical guide provides a comprehensive toxicological profile of this compound, synthesizing available data on its physicochemical characteristics, toxicokinetics, and adverse health effects. The document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. It aims to offer a thorough understanding of the current knowledge, identify critical data gaps, and provide insights into methodologies for its toxicological evaluation.
Introduction
This compound, an isomer of dichlorobenzene, is primarily used as a chemical intermediate in the synthesis of herbicides, insecticides, pharmaceuticals, and dyes.[1] While its production volume is lower than its ortho- and para-isomers, its presence in industrial effluents and as a byproduct of benzene chlorination warrants a detailed toxicological assessment.[2] This guide delves into the scientific literature to present a cohesive overview of the toxicological properties of this compound, with a focus on mechanistic insights and experimental considerations.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its environmental fate, absorption, distribution, metabolism, and excretion (ADME) profile. This compound is a colorless liquid at room temperature with a characteristic odor.[1][3] Its key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₄Cl₂ | [4] |
| Molecular Weight | 147.00 g/mol | [1] |
| CAS Number | 541-73-1 | [3] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -24.8 °C | [1] |
| Boiling Point | 173 °C | [1] |
| Vapor Pressure | 2.15 mm Hg at 25 °C | [1] |
| Water Solubility | 123 mg/L at 25 °C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.53 at 22°C | [3] |
| Density | 1.288 g/cm³ | [4] |
The moderate lipophilicity, indicated by its LogP value, suggests a potential for bioaccumulation in fatty tissues. Its limited water solubility and moderate volatility influence its environmental distribution and routes of exposure.[5]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The primary routes of human exposure to this compound are inhalation and ingestion, with dermal absorption being less significant.[1]
Absorption: Following inhalation or oral intake, this compound is readily absorbed into the bloodstream.[1]
Distribution: While specific data for this compound distribution is limited, its lipophilic nature suggests it would distribute to and accumulate in adipose tissue.[6] It has been detected in human breast milk, indicating its potential to cross biological membranes and be transferred to offspring.[1]
Metabolism: The metabolism of this compound is believed to occur primarily in the liver, mediated by the cytochrome P450 enzyme system.[6] The proposed metabolic pathway involves the formation of reactive epoxide intermediates, which can then be detoxified through conjugation with glutathione or undergo further metabolism to form dichlorophenols.[6] These metabolites are the primary forms excreted from the body.
Caption: Proposed metabolic pathway of this compound.
Excretion: The metabolites of this compound are predominantly excreted in the urine.[1][7]
Toxicological Profile: Organ-Specific Effects
The available toxicological data for this compound, primarily from animal studies, indicates that the liver, thyroid, and pituitary glands are the primary target organs.[6][8]
Acute Toxicity
Acute exposure to high concentrations of this compound can cause irritation to the eyes and respiratory tract.[1] Ingestion of large amounts may lead to headache, drowsiness, nausea, and potential liver damage.[1][9]
Hepatotoxicity
The liver is a major target organ for this compound toxicity. Acute high-level exposure can result in liver damage.[1] Animal studies have demonstrated that repeated oral exposure can lead to increased liver weight and histopathological changes, including hepatocellular degeneration.[10] The hepatotoxicity is thought to be mediated by reactive metabolites produced during its metabolism in the liver.[1]
Endocrine Disruption
Animal studies suggest that this compound may have endocrine-disrupting properties. A 90-day oral exposure study in rats revealed histologic lesions in the thyroid and pituitary glands.[1][6] Another study observed a phenobarbital-like induction of glucuronyltransferase I in rats, which can influence the endocrine system.[11]
Carcinogenicity
The carcinogenic potential of this compound in humans is not well-established. The International Agency for Research on Cancer (IARC) has classified this compound in Group 3, "not classifiable as to its carcinogenicity to humans," due to the lack of sufficient evidence from human and animal studies.[1][2] Similarly, the U.S. Environmental Protection Agency (EPA) has placed it in Group D, "not classifiable as to human carcinogenicity."[6][8]
Genotoxicity
Data on the genotoxicity of this compound is limited and inconclusive.[11] Further studies are required to fully assess its potential to cause genetic damage.
Reproductive and Developmental Toxicity
There is a significant lack of data regarding the reproductive and developmental toxicity of this compound.[1] One abstract of a gavage study in rats reported no treatment-related effects on prenatal development, but detailed information is unavailable.[6] This represents a critical data gap in the toxicological profile of this compound.
Neurotoxicity and Immunotoxicity
Comprehensive studies on the neurotoxic and immunotoxic effects of this compound have not been conducted. This is another area where further research is needed to provide a complete toxicological assessment.
Data Gaps and Future Research Directions
The current body of literature on the toxicology of this compound reveals several significant data gaps:
-
Chronic Toxicity: Long-term exposure studies in animals are needed to fully characterize the chronic health effects.
-
Reproductive and Developmental Toxicity: Comprehensive multi-generational studies are required to assess its impact on reproductive function and development.
-
Neurotoxicity: Detailed neurobehavioral and neuropathological studies are necessary to evaluate its potential neurotoxic effects.
-
Immunotoxicity: The effects of this compound on the immune system have not been adequately investigated.
-
Mechanistic Studies: Further research is needed to elucidate the precise mechanisms of toxicity, particularly for its effects on the liver and endocrine system.
Methodologies for Toxicological Assessment
To address the existing data gaps, a structured experimental approach is essential. The following outlines conceptual protocols for key toxicological assessments.
Conceptual Experimental Workflow: Assessing Hepatotoxicity
Caption: Conceptual workflow for assessing the hepatotoxicity of this compound.
Protocol: Acute Oral Toxicity Study (Conceptual)
This protocol is a conceptual outline based on OECD Guideline 420.
-
Animal Model: Use a standardized rodent model, such as the Sprague-Dawley rat, with an equal number of males and females.
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.
-
Dose Selection: Based on available data, select a starting dose and a progression factor. For this compound, a starting dose could be in the range of 300 mg/kg body weight.
-
Administration: Administer this compound in a suitable vehicle (e.g., corn oil) via oral gavage.
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Data Collection: Record body weights, food and water consumption, and any observed clinical signs.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Analysis: Determine the LD50 value and identify target organs of acute toxicity.
Protocol: In Vitro Cytotoxicity Assay (Conceptual)
This protocol provides a conceptual framework for assessing the direct cytotoxic effects of this compound on liver cells.
-
Cell Culture: Culture a relevant liver cell line (e.g., HepG2) or primary hepatocytes in appropriate media.
-
Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24, 48 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercial kit.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to quantify the cytotoxic potential of this compound.
Conclusion
This compound presents a complex toxicological profile characterized by moderate acute toxicity, with the liver and endocrine system as primary targets in animal models. However, significant data gaps remain, particularly concerning its chronic health effects, reproductive and developmental toxicity, and carcinogenic potential in humans. This technical guide underscores the need for further research to provide a more complete understanding of the risks associated with this compound exposure and to inform evidence-based regulatory decisions.
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Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Dichlorobenzenes. U.S. Department of Health and Human Services, Public Health Service. [Link]
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An In-depth Technical Guide to the Environmental Sources and Occurrence of 1,3-Dichlorobenzene
Executive Summary
1,3-Dichlorobenzene (m-DCB) is a synthetic organochlorine compound belonging to the family of dichlorobenzenes. While its isomers, 1,2- and 1,4-dichlorobenzene, have more widespread commercial applications, 1,3-DCB is significant as an industrial intermediate and an environmental contaminant. This guide provides a comprehensive technical overview of the sources and environmental prevalence of this compound. Critically, authoritative sources confirm that this compound does not have known natural sources and its presence in the environment is a direct result of human industrial activities.[1][2][3][4][5] This document synthesizes current knowledge on its formation pathways, environmental distribution, and the standard analytical methodologies for its detection, offering a crucial resource for professionals in environmental science and toxicology.
Introduction to this compound
This compound (CAS No. 541-73-1) is a colorless liquid at room temperature characterized by a pungent odor.[6] It is sparingly soluble in water but miscible with organic solvents like alcohol and ether.[6][7] Its primary industrial relevance stems from its use as a chemical intermediate in the synthesis of herbicides, insecticides, pharmaceuticals, and dyes.[3][7][8][9] Although many of its applications in registered pesticides have been discontinued, its role in organic synthesis continues.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂ | PubChem[8] |
| Molecular Weight | 147.00 g/mol | PubChem[8] |
| Boiling Point | 173 °C | Public Services and Procurement Canada[1] |
| Melting Point | -24.8 °C | MIT-IVY Industry Co., Ltd.[6] |
| Water Solubility | 130 mg/L (at 20 °C) | Public Services and Procurement Canada[1] |
| Vapor Pressure | 2 mm Hg (at 20 °C) | Public Services and Procurement Canada[1] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.53 | PubChem[8] |
| Henry's Law Constant | 2.83 x 10⁻³ atm·m³/mol (at 25 °C) | PubChem[8] |
The high Log Kow value indicates a strong tendency to adsorb to organic matter in soil and sediment, and to bioaccumulate in organisms.[1] Its moderate volatility and Henry's Law constant suggest that volatilization from water surfaces is a significant environmental fate process.[1][8]
Sources and Formation Mechanisms: An Anthropogenic Origin
Scientific consensus, supported by agencies such as the Agency for Toxic Substances and Disease Registry (ATSDR) and the International Agency for Research on Cancer (IARC), is that dichlorobenzenes are not known to occur naturally.[3][4][5][8] Their environmental presence is exclusively linked to artificial pollution sources.
Industrial Synthesis and Byproduct Formation
The primary route of formation for dichlorobenzenes is the electrophilic chlorination of benzene using a catalyst.[1][7] This process inevitably produces a mixture of isomers, including monochlorobenzene, the three dichlorobenzene isomers, and more highly chlorinated benzenes.[1]
While 1,2- and 1,4-dichlorobenzene are the major commercial products, this compound is typically a minor byproduct.[10] However, it can be synthesized intentionally through specific pathways, such as the Sandmeyer reaction of 3-chloroaniline or the high-temperature isomerization of its sister isomers.[10][11]
Inadvertent Formation
Beyond direct synthesis, this compound can be formed inadvertently through several processes:
-
Waste Incineration: The combustion of organic matter containing chlorine can lead to the formation of various chlorinated aromatic compounds, including dichlorobenzenes.[1]
-
Wastewater Chlorination: Minor amounts of dichlorobenzenes have been detected following the chlorination of sewage that contains benzene.[1]
-
Dehalogenation: The environmental or industrial dehalogenation of more highly chlorinated benzenes can yield this compound as a breakdown product.[1]
The diagram below illustrates the primary pathways leading to the environmental release of this compound.
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A Guide to 1,3-Dichlorobenzene: Strategic Application in Advanced Organic Synthesis
Abstract
1,3-Dichlorobenzene (m-DCB) is a pivotal precursor in the landscape of organic synthesis, serving as a foundational building block for a diverse array of high-value molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2] This technical guide provides an in-depth exploration of the unique reactivity of m-DCB, moving beyond a simple catalog of reactions to explain the causality behind its synthetic transformations. We will dissect its reactivity profile, offering field-proven insights into key methodologies including directed ortho-metalation, Grignard reagent formation, palladium-catalyzed cross-coupling, and electrophilic substitution. Each section is designed to be a self-validating system, complete with detailed experimental protocols, mechanistic diagrams, and data-driven summaries to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Characteristics of this compound
This compound is a colorless liquid whose synthetic utility is dictated by the meta-disposition of its two chlorine atoms.[3][4] These electron-withdrawing halogens deactivate the aromatic ring towards electrophilic attack but create a unique electronic and steric environment that allows for highly regioselective functionalization through various pathways. Understanding its fundamental properties is the first step in leveraging its synthetic potential.
| Property | Value |
| CAS Number | 541-73-1[5] |
| Molecular Formula | C₆H₄Cl₂[3] |
| Molar Mass | 147.00 g·mol⁻¹[4] |
| Appearance | Colorless liquid[3][5] |
| Density | 1.288 g/cm³[4] |
| Melting Point | -24.8 °C[3] |
| Boiling Point | 173 °C[3] |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone[3][6] |
| log Kow | 3.53[3] |
Strategic Analysis of Reactivity
The synthetic versatility of this compound stems from the distinct reactivity of its non-equivalent positions. The two chlorine atoms exert a strong inductive electron-withdrawing effect, influencing the acidity of the ring protons and the susceptibility of the C-Cl bonds to organometallic reagents.
Caption: Regioselectivity map of this compound.
-
C2 Position: This proton is flanked by two electron-withdrawing chlorine atoms, rendering it the most acidic proton on the ring. This makes it the primary target for deprotonation by strong bases in a process known as Directed ortho-Metalation (DoM).[7]
-
C4/C6 Positions: These positions are electronically activated for electrophilic aromatic substitution. While the ring is generally deactivated, the ortho,para-directing nature of the chlorine atoms preferentially directs incoming electrophiles here.
-
C1/C3 Positions: The carbon-chlorine bonds are the sites for oxidative addition in palladium-catalyzed cross-coupling reactions or for the formation of Grignard reagents.
-
C5 Position: This position is the most sterically hindered and electronically deactivated, making it the least reactive site for most transformations.
Key Synthetic Transformations and Protocols
Directed ortho-Metalation (DoM)
DoM is a powerful strategy for regioselective functionalization that leverages the acidity of the C2 proton. The chlorine atoms act as moderate directing metalation groups, coordinating to an organolithium base and facilitating deprotonation at the adjacent C2 position.[7][8] The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles.
Caption: Workflow for Directed ortho-Metalation of m-DCB.
Experimental Protocol: Synthesis of 2,6-Dichlorobenzoic Acid via DoM
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.[9]
-
Electrophilic Quench: Dry carbon dioxide gas (from a cylinder or sublimed dry ice) is bubbled through the solution for 30 minutes while maintaining the temperature at -78 °C.
-
Workup: The reaction is allowed to warm to room temperature and then quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 2,6-dichlorobenzoic acid.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized modern synthesis, and this compound is an excellent substrate for these transformations, particularly for building C-N and C-C bonds.
The Buchwald-Hartwig amination enables the formation of aryl amines from aryl halides.[10][11] This reaction is exceptionally valuable in pharmaceutical development, where the arylamine moiety is a common pharmacophore. The success of the reaction with less reactive aryl chlorides like m-DCB hinges on the use of sterically bulky, electron-rich phosphine ligands that accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[11][12]
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Mono-amination of this compound
-
Setup: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), sodium tert-butoxide (1.4 eq), and this compound (1.0 eq).
-
Reagent Addition: The tube is evacuated and backfilled with argon three times. The primary or secondary amine (1.2 eq) and anhydrous toluene are added via syringe.
-
Reaction: The tube is sealed, and the mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours, monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid.[13][14] This reaction is fundamental to the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[15] The key to the reaction is the transmetalation step, where the organic group is transferred from boron to the palladium center, a process facilitated by a base.[16]
Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.
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1,3-Dichlorobenzene: A Linchpin in 20th Century Chemical Manufacturing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dichlorobenzene (m-dichlorobenzene), a colorless liquid at room temperature, occupies a significant, albeit often overlooked, position in the annals of industrial chemistry.[1][2] While its direct applications have waned, its historical role as a critical chemical intermediate underscores the evolution of several key industries, including agriculture, pharmaceuticals, and dye synthesis. This guide provides a comprehensive technical overview of the historical industrial applications of this compound, delving into the chemical principles that underpinned its utility and the eventual regulatory and technological shifts that led to its decline in many sectors. For the modern researcher, understanding this history offers valuable insights into the structure-activity relationships of chlorinated aromatic compounds and the intricate interplay between chemical innovation and environmental stewardship.
Introduction: The Rise of a Versatile Intermediate
The industrial ascent of this compound is intrinsically linked to the broader development of chlorination chemistry in the 20th century. Produced primarily through the chlorination of benzene, this compound was often a co-product alongside its isomers, 1,2- and 1,4-dichlorobenzene.[3][4] The separation of these isomers, typically achieved through distillation and crystallization, was a critical step in unlocking their individual industrial potential.[5][6]
The unique meta-substitution pattern of the chlorine atoms in this compound conferred upon it specific reactivity and physical properties that made it a valuable precursor in a variety of organic syntheses.[7][8] Its utility stemmed from its ability to undergo further electrophilic substitution reactions, directing incoming functional groups to specific positions on the benzene ring, thereby enabling the construction of complex molecules with desired functionalities.
Core Industrial Applications: A Multifaceted Workhorse
The historical applications of this compound were diverse, spanning several major industrial sectors. Its role was predominantly that of a foundational building block, a raw material from which a wide array of commercially significant products were synthesized.[9][10]
Agrochemicals: A Foundation for Crop Protection
Perhaps the most significant historical application of this compound was in the synthesis of pesticides, including both herbicides and insecticides.[1][3][11] The compound served as a key starting material for a range of active ingredients that were instrumental in modernizing agricultural practices during the mid-20th century.
Herbicides: this compound was a precursor in the manufacture of various herbicides.[8] The synthetic pathways often involved nucleophilic substitution reactions to introduce functional groups that imparted herbicidal activity.
Insecticides: The compound was also utilized in the production of certain insecticides.[9][12] Its chlorinated aromatic structure provided a scaffold for the development of molecules with targeted toxicity to insect pests. The use of this compound in registered pesticides has since been canceled.[1][11]
The Dyestuff Industry: A Chromatic Contributor
The vibrant world of synthetic dyes also owes a debt to this compound. It was an important intermediate in the production of a variety of dyestuffs and pigments.[1][3][13] The synthesis of these colorants often involved diazotization and coupling reactions, where the dichlorinated benzene ring formed the core structure of the final dye molecule.
The process typically involved the conversion of this compound to other intermediates, such as m-phenylenediamine, which could then be used to create azo dyes.[5][14]
Pharmaceuticals: A Stepping Stone to Therapeutics
In the pharmaceutical industry, this compound served as a versatile starting material for the synthesis of various drug molecules.[3][7] Its chemical structure provided a robust platform for medicinal chemists to build upon, allowing for the introduction of pharmacologically active moieties. For instance, it was used in the synthesis of broad-spectrum antifungal drugs.[8][14]
The Chemistry Behind the Applications: Enabling Synthesis
The industrial utility of this compound was dictated by its chemical reactivity. The two chlorine atoms on the benzene ring are deactivating, making the ring less susceptible to electrophilic substitution than benzene itself. However, they are ortho-, para-directing. This directing effect was crucial in subsequent synthetic steps.
Key Chemical Reactions
Several key types of chemical reactions were historically employed to transform this compound into valuable downstream products:
-
Nitration: The introduction of a nitro group onto the benzene ring was a common first step in many synthetic sequences. The nitro group could then be reduced to an amino group, opening up a wide range of further chemical modifications.[8][14]
-
Chlorination: Further chlorination of this compound could lead to the formation of trichlorobenzenes, which also had industrial applications.[5][14]
-
Hydrolysis: Under harsh conditions, this compound could be hydrolyzed to produce chlorophenols, which were themselves valuable chemical intermediates.[14]
-
Amination: Reaction with ammonia under pressure could yield m-phenylenediamine, a key precursor for dyes and polymers.[5][14]
-
Friedel-Crafts Reactions: These reactions allowed for the introduction of acyl groups onto the benzene ring, a key step in the synthesis of certain pharmaceuticals.[14]
Experimental Protocol: Synthesis of m-Phenylenediamine from this compound (Illustrative Historical Method)
-
Reaction Setup: A high-pressure autoclave is charged with this compound, a concentrated aqueous ammonia solution, and a copper oxide catalyst.
-
Reaction Conditions: The autoclave is sealed and heated to a temperature of 150-200°C. The pressure inside the vessel will increase significantly due to the heating of the ammonia solution.
-
Reaction Monitoring: The reaction is allowed to proceed for several hours, with the progress potentially monitored by sampling and analysis (e.g., gas chromatography) if the equipment allows.
-
Workup: After cooling, the autoclave is carefully vented. The reaction mixture is then transferred to a separation funnel.
-
Purification: The organic layer is separated, washed with water to remove any remaining ammonia and inorganic salts, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Isolation: The final product, m-phenylenediamine, is isolated by fractional distillation under reduced pressure.
Production and Environmental Considerations
The primary method for producing this compound has been the chlorination of benzene in the presence of a catalyst, such as ferric chloride.[3][4] This process typically yields a mixture of dichlorobenzene isomers, with this compound being a minor component compared to the ortho and para isomers.[2][4]
The environmental fate and toxicity of this compound have been subjects of considerable study. It is characterized by low solubility in water and moderate volatility.[3] Concerns about its persistence in the environment and potential health effects led to increased regulatory scrutiny.[15][16] The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group D substance, meaning it is not classifiable as to its human carcinogenicity due to a lack of sufficient data.[16]
The Decline and Legacy
The use of this compound in many of its historical applications has declined significantly. This can be attributed to several factors:
-
Regulatory Pressures: Increased environmental regulations and concerns about the health effects of chlorinated organic compounds led to restrictions and outright bans on many of the pesticides and other products derived from this compound.[11]
-
Development of Alternatives: The chemical industry has developed more effective and environmentally benign alternatives for many of the applications where this compound was once dominant.
-
Economic Factors: The relatively low yield of this compound from the direct chlorination of benzene made it a more expensive starting material compared to its isomers.[4]
Despite its decline in widespread use, the legacy of this compound in industrial chemistry is undeniable. The synthetic methodologies developed to utilize this compound contributed to the broader body of knowledge in organic synthesis. For contemporary researchers, the study of its historical applications provides a valuable case study in the lifecycle of an industrial chemical, from its rise as a versatile intermediate to its eventual replacement due to a combination of scientific, economic, and societal factors.
Conclusion
This compound, while no longer a high-volume industrial chemical, played a pivotal role in the development of key 20th-century industries. Its history as a versatile chemical intermediate in the production of agrochemicals, dyes, and pharmaceuticals highlights the ingenuity of industrial chemists in harnessing the reactivity of chlorinated aromatic compounds. The story of this compound serves as a compelling reminder of the dynamic nature of the chemical industry, where innovation is constantly driven by the pursuit of efficacy, safety, and sustainability. Understanding this history provides a crucial context for today's scientists and researchers as they continue to develop the next generation of chemical products and processes.
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Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) for 1,3-Dichlorobenzene
An Application Note for the Analysis of 1,3-Dichlorobenzene by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Imperative for this compound
This compound (m-DCB) is a chlorinated aromatic hydrocarbon used as an intermediate in the synthesis of pesticides and other chemicals.[1] Its presence in the environment, arising from industrial discharge and its use as a fumigant, necessitates sensitive and specific analytical methods for monitoring and risk assessment. As one of three isomers, the specific identification of 1,3-DCB is crucial, as the toxicity and environmental fate can differ between 1,2-(ortho), 1,3-(meta), and 1,4-(para) dichlorobenzene.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive technique for this purpose. Its power lies in the chromatographic separation of the volatile dichlorobenzene isomers, followed by their unambiguous identification and quantification through mass spectrometry. This application note provides a comprehensive guide for researchers and analytical scientists to develop and implement a robust GC-MS method for the determination of this compound in various matrices.
Principle of the GC-MS Technique
The analysis hinges on two core principles. First, Gas Chromatography (GC) separates volatile compounds based on their differential partitioning between a stationary phase (a coating inside a long, thin capillary column) and a mobile phase (an inert carrier gas, typically helium). Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in characteristic retention times. The key to dichlorobenzene analysis is selecting a GC column and temperature program that can resolve the three isomers from each other and from other potential contaminants.[3][4]
Second, as the separated compounds elute from the GC column, they enter the Mass Spectrometer (MS). Here, they are ionized, most commonly by electron ionization (EI), which bombards the molecules with high-energy electrons. This process creates a positively charged molecular ion (M+) and a series of fragment ions. This fragmentation pattern is reproducible and acts as a chemical "fingerprint." The MS sorts these ions by their mass-to-charge ratio (m/z), allowing for highly specific identification. For quantification, the instrument can either scan a full range of m/z values or selectively monitor specific ions (Selected Ion Monitoring, SIM) for enhanced sensitivity.[5]
Experimental Workflow: From Sample to Result
The entire analytical process can be visualized as a sequential workflow, ensuring reproducibility and accuracy at each stage.
Caption: Overall workflow for GC-MS analysis of this compound.
Methodology and Protocols
Reagents and Standards
-
Solvents: HPLC-grade or pesticide-residue grade Methanol, Hexane, and Dichloromethane.
-
Analytical Standards: Certified reference material of this compound (purity >99%).[2] Standard solutions are typically available in a solvent like methanol.[6]
-
Internal Standard (IS): A compound not expected in the sample, with similar chemical properties to the analyte. p-Xylene-d10 or Chlorobenzene-d5 are suitable choices.[3][5]
-
Reagent Water: Purified water, free of organic contaminants.
Standard Preparation Protocol
This protocol describes the creation of a calibration curve, which is essential for quantifying the analyte.
-
Primary Stock Solution (e.g., 1000 µg/mL): Purchase a certified 1000 µg/mL standard solution or prepare by accurately weighing 10 mg of pure this compound, dissolving it in a 10 mL volumetric flask, and diluting to the mark with methanol.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., p-Xylene-d10) in the same manner.
-
Working Standard Solution (e.g., 10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions from the working standard solution. Each calibration standard must be fortified with a constant concentration of the internal standard. An example calibration range for water analysis could be 5, 10, 25, 50, 100, and 250 µg/L.[7]
Sample Preparation: A Critical Step
The choice of sample preparation method is dictated by the sample matrix. The goal is to efficiently extract this compound from the matrix, remove interferences, and concentrate it into a solvent compatible with the GC-MS system.
Protocol 3A: Liquid-Liquid Extraction for Water Samples
This robust method is suitable for extracting dichlorobenzenes from aqueous matrices.
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Spike the sample with a known amount of the internal standard solution.
-
Add 30 mL of dichloromethane to the funnel.
-
Seal the funnel and shake vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate. The organic layer (dichloromethane) will be at the bottom.
-
Drain the lower organic layer into a collection flask.
-
Repeat the extraction twice more with fresh 30 mL portions of dichloromethane, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Protocol 3B: Headspace Solid-Phase Microextraction (HS-SPME) for Blood/Viscous Samples [3]
HS-SPME is a solvent-free technique ideal for complex matrices and when high sensitivity is required.
-
Place 1 g of the sample (e.g., whole blood) into a 10 mL headspace vial.
-
Spike the sample with the internal standard solution.
-
Seal the vial immediately with a PTFE-lined septum cap.
-
Place the vial in an autosampler tray with an agitator and heater.
-
Equilibrate the sample at 30°C for 15 minutes with agitation.[3]
-
Expose a 100-µm polydimethylsiloxane (PDMS) SPME fiber to the headspace above the sample for 15 minutes to absorb the volatile analytes.[3]
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analytes onto the column.
GC-MS Instrumental Parameters
The following parameters serve as a validated starting point and can be optimized for specific instrumentation and separation requirements.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (for trace analysis) or Split | To ensure efficient transfer of analyte onto the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas that carries the sample through the column. Constant flow maintains stable retention times. |
| GC Column | Agilent CP-Select 624 CB (30 m x 0.25 mm, 1.4 µm) or equivalent | A mid-polarity column designed for excellent separation of volatile organic compounds (VOCs) like dichlorobenzenes.[4] |
| Oven Program | Initial 40°C, hold 2 min; Ramp to 180°C @ 10°C/min; hold 5 min | A low starting temperature is crucial for separating volatile isomers. The ramp effectively elutes the compounds.[3] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method providing reproducible fragmentation patterns.[7] |
| Ionization Energy | 70 eV | The standard energy for generating consistent, library-searchable mass spectra. |
| MS Source Temp. | 280 °C | Prevents condensation of analytes within the ion source.[7] |
| MS Transfer Line | 300 °C | Ensures analytes remain in the gas phase as they travel from the GC to the MS.[7] |
| Scan Mode | Full Scan (m/z 45-200) for identification | Acquires the complete mass spectrum, useful for confirming identity against a spectral library like NIST. |
| or | Selected Ion Monitoring (SIM) for quantification | Monitors only specific ions, dramatically increasing sensitivity and reducing matrix interference. |
Data Analysis and Interpretation
Identification
This compound is identified by a combination of its unique retention time from the GC and its characteristic mass spectrum. The retention time should match that of a known standard analyzed under identical conditions. The acquired mass spectrum should be compared to a reference spectrum from a library, such as the NIST Mass Spectral Library.[8][9]
Mass Spectrum and Fragmentation
The electron ionization of this compound (molecular weight ~147.00 g/mol ) produces a distinct pattern.[8] The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak cluster (M+, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
Molecular Ion (M+): m/z 146 (for C₆H₄³⁵Cl₂) and m/z 148 (for C₆H₄³⁵Cl³⁷Cl).
-
Key Fragment Ions: m/z 111 (loss of a chlorine atom) and m/z 75 (further fragmentation).
Caption: Simplified fragmentation pathway for this compound in EI-MS.
Quantification
For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred for its superior sensitivity.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Expected Retention Time (min) |
| This compound | 146 | 111, 75 | ~12.14 |
| 1,4-Dichlorobenzene | 146 | 111, 75 | ~12.27 |
| 1,2-Dichlorobenzene | 146 | 111, 75 | ~12.59 |
| p-Xylene-d10 (IS) | 116 | 101 | Varies |
| Retention times are approximate and must be confirmed experimentally. Data adapted from Thermo Fisher Scientific.[7] |
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of this compound in unknown samples is then calculated from this curve. A linear calibration with a correlation coefficient (R²) of ≥0.995 is typically required for good quantitative results.[7]
References
- 1. Cas 541-73-1,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic-mass spectrometric analysis of dichlorobenzene isomers in human blood with headspace solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. dioxin20xx.org [dioxin20xx.org]
- 6. chem-lab.be [chem-lab.be]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Benzene, 1,3-dichloro- [webbook.nist.gov]
- 9. Benzene, 1,3-dichloro- [webbook.nist.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of 1,3-Dichlorobenzene
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-Dichlorobenzene. This compound (m-DCB) is an important industrial chemical intermediate and a notable environmental pollutant.[1] Accurate quantification is crucial for quality control in manufacturing processes and for monitoring in environmental samples. The methodology detailed herein utilizes reverse-phase chromatography with UV detection, a technique renowned for its precision and specificity for hydrophobic compounds. This guide provides a comprehensive protocol, from sample preparation to data analysis, intended for researchers, quality control analysts, and environmental scientists.
Introduction and Scientific Principle
This compound is a chlorinated aromatic hydrocarbon, appearing as a colorless liquid that is insoluble in water but soluble in organic solvents like alcohol and ether.[2][3] It is primarily used in the synthesis of herbicides, dyes, and pharmaceuticals.[1] Its presence in the environment, often stemming from industrial discharge, necessitates sensitive analytical methods for detection and quantification.[4]
High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose. The principle of this method is based on Reverse-Phase Chromatography , where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar. This compound, being a hydrophobic molecule with a high LogP value of 3.53, exhibits a strong affinity for the non-polar stationary phase.[5] By using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, this compound is retained on the column and then eluted.[6][7] The separation is governed by the partitioning of the analyte between the stationary and mobile phases. Detection is achieved using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light.[7][8]
Materials and Methodology
Instrumentation and Equipment
-
HPLC System equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical Balance (4-decimal place).
-
Ultrasonic Bath.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material).
Chemicals and Reagents
-
This compound reference standard (98% or higher purity).[9]
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric Acid (ACS Grade, optional for mobile phase modification).[6]
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and peak shape. Acetonitrile is chosen as the organic modifier due to its strong elution strength and low UV cutoff.[10] A C18 column is used as it provides excellent hydrophobic retention for aromatic compounds. The detection wavelength is set at 215 nm to ensure high sensitivity for chlorobenzene compounds.[8]
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Kromasil, Phenomenex, Waters)[8] |
| Mobile Phase | Isocratic: Acetonitrile:Water (65:35, v/v)[8][11] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm[8] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
The following diagram illustrates the complete analytical workflow, from the initial preparation of solutions to the final data analysis and reporting. This systematic approach ensures reproducibility and traceability throughout the experiment.
Caption: Workflow for the HPLC analysis of this compound.
Mobile Phase Preparation
-
Carefully measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.
-
Combine them in a 1 L solvent bottle and mix thoroughly.
-
Degas the solution for 15-20 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the pump system.
-
Causality Insight: Degassing is crucial as dissolved gases can form bubbles under pressure changes within the HPLC system, leading to unstable baselines and inaccurate flow rates.
-
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.[8] This solution should be stored at 4°C and protected from light.
-
Causality Insight: Methanol is used as the diluent due to the high solubility of this compound in it and its miscibility with the mobile phase.[9]
-
-
Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase. A typical concentration range could be 1, 5, 10, 25, and 50 µg/mL.
Sample Preparation
The sample preparation will vary based on the matrix. For a solid sample or a concentrated liquid:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve and dilute with methanol.
-
Further dilute with the mobile phase to bring the expected concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Causality Insight: Filtering removes particulates that could clog the column frit or tubing, thereby protecting the instrument and ensuring the longevity of the column.
-
System Suitability and Analysis Sequence
-
Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved (typically 30 minutes).
-
System Suitability Test (SST): Before running the calibration curve, perform at least five replicate injections of a mid-range standard (e.g., 10 µg/mL). This is a self-validating step to ensure the system is performing adequately.
-
Calibration: Inject each working standard in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions. It is good practice to run a check standard after every 10-15 sample injections to monitor for system drift.
Data Analysis and System Suitability
Identification and Quantification
-
The this compound peak is identified by comparing its retention time with that of the reference standard.
-
A calibration curve is constructed by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) of ≥0.999 should be achieved.
-
The concentration of this compound in the samples is calculated using the linear regression equation derived from the calibration curve.
System Suitability Criteria
To ensure the trustworthiness and validity of the results, the system suitability test must meet predefined criteria before any sample analysis.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry; values outside this range indicate peak shape issues. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the sharpness of the peak. |
| Reproducibility (%RSD) | ≤ 2.0% | For peak area and retention time from replicate injections; ensures system precision. |
Conclusion
The reverse-phase HPLC method described in this application note is demonstrated to be suitable for the accurate and precise quantification of this compound. The protocol is straightforward, utilizing common reagents and a standard C18 column, making it accessible for most analytical laboratories. The inclusion of system suitability criteria ensures that the results generated are reliable and reproducible, which is essential for quality control and regulatory compliance.
References
- 1. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. This compound | 541-73-1 [amp.chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. asianpubs.org [asianpubs.org]
- 9. 1,3-ジクロロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. UV Cutoff [macro.lsu.edu]
- 11. shodex.com [shodex.com]
The Unsung Workhorse: 1,3-Dichlorobenzene as a High-Temperature Solvent in Modern Chemical Synthesis
In the vast arsenal of solvents available to the modern chemist, 1,3-dichlorobenzene (m-DCB) carves out a specific and critical niche. While often overshadowed by more common laboratory solvents, its unique combination of high thermal stability, moderate polarity, and excellent solvating power for a range of organic compounds makes it an indispensable tool for challenging chemical transformations. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.
Understanding the Asset: Key Physicochemical Properties of this compound
Before delving into its applications, it is crucial to understand the physicochemical properties that define this compound as a valuable solvent. Its high boiling point is a primary asset, enabling reactions to be conducted at elevated temperatures that are often necessary to overcome activation energy barriers. Furthermore, its moderate dielectric constant allows it to dissolve a variety of organic substrates, including those with moderate polarity, while remaining immiscible with water, which simplifies aqueous work-up procedures.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂ | [2] |
| Molecular Weight | 147.00 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 172-173 °C | [3] |
| Melting Point | -24 °C | [4] |
| Density | 1.288 g/cm³ at 25 °C | [3] |
| Solubility in Water | Insoluble | [2][4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone | [4] |
High-Temperature Polymerization: The Case of Polyphenylene Sulfide (PPS)
While the commercial synthesis of poly(p-phenylene sulfide) (PPS) predominantly utilizes its isomer, 1,4-dichlorobenzene, the underlying principles highlight the utility of dichlorobenzenes in high-temperature polymerization reactions.[5] The synthesis of poly(m-phenylene sulfide) from 3,5-dichlorobenzenethiol in a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) at 150°C demonstrates the conditions under which such reactions occur.[6][7] this compound can serve as a solvent in similar high-temperature polymerizations where its thermal stability and ability to dissolve the growing polymer chains are paramount.
The polymerization to form PPS is a nucleophilic aromatic substitution reaction that requires high temperatures to proceed at a reasonable rate.[5] High-boiling solvents like dichlorobenzenes are essential to maintain the liquid phase at these temperatures and to ensure the solubility of both the monomers and the resulting polymer, preventing premature precipitation and allowing for the formation of high molecular weight chains.
Protocol: Illustrative Synthesis of a Poly(phenylene sulfide) Derivative
This protocol is adapted from the synthesis of similar poly(phenylene sulfide) materials and illustrates the general conditions where a high-boiling solvent like this compound would be advantageous.
Reactants & Reagents:
-
3,5-Dichlorobenzenethiol
-
Potassium carbonate (K₂CO₃)
-
1,3,5-Trichlorobenzene (as a core molecule, optional)
-
N-Methyl-2-pyrrolidone (NMP) or this compound as the solvent
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 3,5-dichlorobenzenethiol and potassium carbonate in a high-boiling solvent such as N-methylpyrrolidone or this compound.[6] If a branched polymer is desired, a core molecule like 1,3,5-trichlorobenzene can be added.[6]
-
The reaction mixture is heated to 150 °C under a nitrogen atmosphere with vigorous stirring for several hours.[6]
-
After cooling to room temperature, the reaction mixture is poured into a large volume of methanol to precipitate the polymer.
-
The polymer is collected by filtration, washed thoroughly with hot water and then with methanol to remove any remaining impurities and solvent.
-
The resulting polymer is dried under vacuum.
Caption: Workflow for the synthesis of a poly(phenylene sulfide) derivative.
Enabling Difficult Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools in synthetic organic chemistry.[8][9] While often performed in lower-boiling solvents like toluene or dioxane, certain unreactive substrates or sterically hindered coupling partners may require higher reaction temperatures to achieve reasonable yields. In such cases, this compound, with its boiling point of 173 °C, provides an excellent alternative, allowing the reaction to be driven to completion.
The choice of solvent in these reactions can significantly influence reaction rates and product selectivity.[10][11] The moderate polarity of this compound can also be advantageous in solubilizing both the organic substrates and the inorganic bases commonly used in these reactions.
Protocol: High-Temperature Suzuki-Miyaura Coupling
This generalized protocol is for a Suzuki-Miyaura coupling where high temperatures are required, making this compound a suitable solvent.
Reactants & Reagents:
-
Aryl Halide (e.g., a chloro- or bromoarene)
-
Arylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
This compound (anhydrous and degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv.).
-
Add anhydrous and degassed this compound via syringe.
-
Heat the reaction mixture with vigorous stirring to a temperature between 120-160 °C. The optimal temperature will depend on the specific substrates and should be determined empirically.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a lower-boiling organic solvent (e.g., ethyl acetate or toluene) to facilitate handling.
-
Wash the organic phase with water and brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the volatile solvent.
-
The remaining this compound can be removed by vacuum distillation or by purification of the product via column chromatography.
Caption: General workflow for a high-temperature Suzuki-Miyaura coupling reaction.
Protocol: Buchwald-Hartwig Amination at Elevated Temperatures
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an unreactive aryl chloride, where the high boiling point of this compound is beneficial.
Reactants & Reagents:
-
Aryl Chloride
-
Amine
-
Palladium Catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos)[1]
-
Strong Base (e.g., sodium tert-butoxide)
-
This compound (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.[1]
-
Add anhydrous and degassed this compound and stir for a few minutes to form the active catalyst.
-
Add the aryl chloride and the amine to the reaction mixture.
-
Seal the vessel and heat to a temperature typically in the range of 100-150 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Specialized Applications: Fullerene Chemistry
This compound and its isomer 1,2-dichlorobenzene are excellent solvents for fullerenes, such as C₆₀. Their ability to dissolve these carbon-rich molecules to a greater extent than many common organic solvents makes them highly valuable in the purification and chemical modification of fullerenes.
The choice of solvent is critical in fullerene chemistry for achieving sufficient concentrations for spectroscopic analysis (e.g., ¹³C NMR) and for performing chemical reactions on the fullerene cage. The aromatic nature of dichlorobenzenes likely contributes to favorable solvating interactions with the fullerene sphere.
Safety, Handling, and Waste Disposal
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed and toxic to aquatic life with long-lasting effects.[10]
-
Handling: Always work in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Storage: Store in a cool, well-ventilated area in a tightly sealed container, away from oxidizing agents and sources of ignition.[12]
-
Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material such as vermiculite or sand and place it in a sealed container for disposal.[12]
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[10]
Work-up and Solvent Removal
Due to its high boiling point, removing this compound after a reaction requires specific techniques.
-
Aqueous Extraction: this compound is immiscible with water, allowing for standard aqueous work-up procedures to remove inorganic byproducts.[13]
-
Vacuum Distillation: For products with significantly higher boiling points, this compound can be removed by distillation under reduced pressure.
-
Column Chromatography: In many cases, the product can be directly purified by column chromatography, which will effectively separate the product from the high-boiling solvent.
-
Solvent Extraction with a Lower-Boiling Solvent: Diluting the reaction mixture with a large volume of a lower-boiling, water-immiscible solvent (e.g., ethyl acetate, dichloromethane) and then performing multiple aqueous washes can help to partition the product into the new organic layer, leaving the bulk of the this compound to be separated. However, complete removal by this method can be challenging.
Conclusion
This compound is a powerful, albeit specialized, solvent that enables a range of challenging chemical transformations. Its high thermal stability makes it an excellent choice for high-temperature polymerizations and for driving difficult cross-coupling reactions to completion. While its handling requires care, its unique properties ensure its continued importance in the repertoire of the synthetic chemist. By understanding its characteristics and following appropriate protocols, researchers can effectively leverage this compound to achieve their synthetic goals.
References
-
This compound FOR SYNTHESIS MSDS | CAS 541-73-1 MSDS. (2016). Loba Chemie. [Link]
-
Common Name: this compound. (Rev. 2008). New Jersey Department of Health and Senior Services. [Link]
-
Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives. (2022). Polymers (Basel). [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry. [Link]
-
Synthesis and Film Formation of Poly(phenylene sulfide) Dendrimers and Dendrons. (2005). Polymer Journal. [Link]
-
Cas 541-73-1,this compound. (n.d.). LookChem. [Link]
-
Greening cross coupling reactions by using sustainable solvents/bases blends. (2022). 26th Annual Green Chemistry & Engineering Conference. [Link]
-
This compound. (n.d.). Wikipedia. [Link]
-
Chlorobenzene-driven palladium-catalysed lactonisation of benzoic acids. (2024). Nature Communications. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022). YouTube. [Link]
-
Hyperbranched Poly(Phenylene Sulfide) and Poly(Phenylene Sulfone): Polymerization of 3,5-Dichlorobenzenethiol. (2000). Macromolecules. [Link]
-
Friedel-Crafts Acylation of Anisole. (2006). Course Hero. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. [Link]
-
Scheme 1. Synthesis of poly(phenylene sulfide) dendrimers. (n.d.). ResearchGate. [Link]
-
Activation of Carbon Chlorine Bonds Using Palladium (II) Catalysts. (n.d.). Saint Anselm College. [Link]
-
Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. (2003). Chemical Communications. [Link]
-
Synthesis and properties of pyrazino [2,3-g]quinoxaline derivatives: Blue and green fluorescent materials with electron affinity. (2003). Dyes and Pigments. [Link]
-
Understanding this compound: From Synthesis to Application. (n.d.). Autech Industry. [Link]
-
Friedel-Crafts Acylation of Anisole Lab Manual. (n.d.). Studylib. [Link]
-
This compound synthesis. (2021). YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry. [Link]
-
This compound. (2025). ChemSynthesis. [Link]
-
Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester. [Link]
-
Green Bio-Based Solvents in C-C Cross-Coupling Reactions. (2019). Current Green Chemistry. [Link]
-
Remove Sticky Reagents. (n.d.). University of Rochester. [Link]
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Technical Notes - Removal of Reaction Solvent by Extractive Workup. (2007). Organic Process Research & Development. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2019). ChemistrySelect. [Link]
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Novel routes to pyrazino[2,3-b]quinoxalines. (1971). Journal of the Chemical Society C: Organic. [Link]
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SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2012). Heterocycles. [Link]
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The synthesis and properties of pyrazino[2,3-g]quinoxaline-2,7-dione and pyrimido[4,5-g]quinazoline-4,9-dione based conjugated polymers and application in organic thin film transistors. (2016). Dyes and Pigments. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
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Catalytic Reduction of Chlorobenzenes with Pd/Fe Nanoparticles: Reactive Sites, Catalyst Stability, Particle Aging, and Regeneration. (2007). Environmental Science & Technology. [Link]
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Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. [Link]
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Introduction: The Strategic Role of 1,3-Dichlorobenzene
An Application Guide to the Utilization of 1,3-Dichlorobenzene in Modern Dye Manufacturing
This document serves as a detailed technical guide for researchers, chemists, and professionals in the dye and specialty chemical industries. It outlines the strategic application of this compound (m-DCB), a key chemical intermediate and high-performance solvent, in the synthesis of high-performance dyes. The protocols and insights provided herein are grounded in established chemical principles and validated synthetic methodologies.
This compound is a colorless, aromatic liquid with a high boiling point and robust stability, making it a versatile compound in organic synthesis.[1][2] While its use in the production of herbicides and pharmaceuticals is well-documented, its application in the dye industry is particularly significant, albeit nuanced.[1][3] It serves two primary functions:
-
As a foundational chemical intermediate: The specific orientation of the chlorine atoms (meta-position) on the benzene ring allows for directed electrophilic substitution, primarily nitration, to produce highly functionalized molecules. These molecules, rich in nitro and chloro groups, are potent precursors for a range of azo and disperse dyes.[3][4]
-
As a high-boiling point solvent: Certain dye synthesis and application processes, especially those involving disperse dyes for synthetic fibers like polyester, necessitate high temperatures to ensure reactant solubility and efficient diffusion into the fiber matrix.[5][6][7] With a boiling point of 173°C, this compound provides a stable reaction medium for such high-temperature syntheses.[3]
This guide will elucidate both applications with detailed, actionable protocols, explaining the scientific rationale behind each procedural step.
Application I: this compound as a Chemical Intermediate for Azo Dyes
The most powerful application of this compound in dye manufacturing is its role as a starting material for complex dye intermediates. The chlorine atoms are deactivating but ortho-, para-directing; however, the meta-arrangement of the two chlorines leads to specific substitution patterns that can be exploited. By introducing nitro groups, we create a highly reactive scaffold. The nitro groups strongly activate the chlorine atoms toward nucleophilic aromatic substitution, providing a gateway to introduce amino functionalities essential for dye synthesis.
The overall workflow is a multi-step synthetic sequence, as illustrated below.
Caption: Synthetic workflow from this compound to a final monoazo dye.
Protocol 1: Synthesis of 1,3-Dichloro-4,6-dinitrobenzene via Dinitration
This protocol is adapted from established industrial methodologies for the nitration of this compound.[4] The use of oleum (sulfuric acid containing SO₃) under anhydrous conditions is critical for achieving dinitration with high yield and purity.
Rationale: The nitronium ion (NO₂⁺) is the active electrophile. Using a mixture of nitric acid, sulfuric acid, and sulfur trioxide (oleum) generates a high concentration of the nitronium ion, which is necessary to overcome the deactivating effect of the two chlorine atoms and introduce two nitro groups onto the ring. The reaction is performed at a controlled temperature to minimize side-product formation.
Materials & Equipment:
-
This compound (99%+)
-
Sulfuric Acid (98%)
-
Oleum (20-30% SO₃)
-
Nitric Acid (90%+)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Ice/water bath for cooling
-
Crushed ice
Procedure:
-
Reactor Setup: Charge the jacketed reactor with sulfuric acid (6 parts by weight relative to this compound). Begin stirring and cool the acid to 10°C using the circulating bath.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a mixed acid by combining nitric acid (2.2 molar equivalents to this compound) and oleum (1.0 molar equivalent to nitric acid). Cool this mixture to 10°C.
-
Nitration Reaction: Simultaneously, over a period of 1 hour, meter the this compound and the prepared nitrating mixture into the cooled sulfuric acid. Maintain the internal temperature between 10°C and 30°C throughout the addition. The product, 1,3-dichloro-4,6-dinitrobenzene, will begin to crystallize out of the acidic medium.[4]
-
Reaction Completion: After the addition is complete, continue stirring the resulting slurry at 20°C for an additional 4 hours to ensure the reaction goes to completion.[4]
-
Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 25 parts by weight) with vigorous stirring. The temperature should not exceed 20°C.
-
Filtration and Washing: The precipitated yellow solid is collected by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 6-7).
-
Drying: Dry the product in a vacuum oven at 60-70°C. The expected yield of 1,3-dichloro-4,6-dinitrobenzene is typically >95%.[4]
Protocol 2: Synthesis of a Monoazo Dye
This protocol details the conversion of the intermediate from Protocol 2.1 into a novel monoazo dye. It involves a selective amination, followed by the classic two-step diazotization and azo coupling sequence.[8][9]
Part A: Synthesis of 2-Chloro-4,6-dinitroaniline (Diazo Component)
Rationale: The two electron-withdrawing nitro groups strongly activate the chlorine atoms to nucleophilic aromatic substitution. By using controlled conditions (e.g., aqueous ammonia at moderate temperature), one chlorine atom can be selectively displaced by an amino group to form the desired aniline derivative, which is the precursor for the diazotization step.
-
Reaction Setup: In a pressure-rated reactor, suspend 1,3-dichloro-4,6-dinitrobenzene (1 mole) in water.
-
Amination: Add aqueous ammonia (28-30%, 1.5 molar equivalents). Seal the reactor and heat to 80-90°C with stirring. Monitor the reaction progress by TLC or HPLC until one of the starting material spots is consumed.
-
Isolation: Cool the reactor to room temperature. The product will precipitate. Filter the solid, wash with water, and recrystallize from ethanol to yield pure 2-chloro-4,6-dinitroaniline.
Part B: Diazotization and Azo Coupling
Rationale: The primary aromatic amine (2-chloro-4,6-dinitroaniline) is converted to a diazonium salt at low temperature to ensure stability.[10] This diazonium salt is a weak electrophile that will readily attack the electron-rich ring of a coupling component, such as 2-naphthol, to form the stable azo linkage (-N=N-), which is the chromophore responsible for the dye's color.[9]
Materials & Equipment:
-
2-Chloro-4,6-dinitroaniline (from Part A)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (37%)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Beakers, magnetic stirrers, ice baths
Procedure:
-
Preparation of Diazo Solution:
-
In a 250 mL beaker, create a fine suspension of 2-chloro-4,6-dinitroaniline (0.05 mol) in 100 mL of water and 15 mL of concentrated HCl.
-
Cool this suspension to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.055 mol) in 20 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline suspension. Keep the temperature strictly below 5°C. Stir for an additional 20 minutes after addition is complete to ensure full formation of the diazonium salt solution.
-
-
Preparation of Coupling Solution:
-
In a 500 mL beaker, dissolve 2-naphthol (0.05 mol) in 150 mL of 5% aqueous sodium hydroxide solution.
-
Cool this solution to 5-10°C in an ice bath. The alkaline conditions deprotonate the naphthol to the more reactive naphthoxide ion.
-
-
Azo Coupling Reaction:
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.
-
A brightly colored precipitate (the azo dye) will form immediately.
-
Maintain the temperature below 10°C and continue stirring for 30-60 minutes to ensure the reaction is complete. The pH should remain alkaline (pH 9-10).
-
-
Isolation and Purification:
-
Collect the dye by vacuum filtration.
-
Wash the filter cake with a 5% sodium chloride solution ("salting out") to aid precipitation and remove impurities, followed by a wash with cold water.[8]
-
Dry the dye in an oven at 80-100°C.
-
Application II: this compound as a High-Boiling Solvent
The excellent thermal stability and solvency of this compound make it an ideal medium for reactions requiring high temperatures (>100°C). This is particularly relevant for the synthesis of certain disperse dyes where the precursors may have limited solubility in aqueous media or where higher thermal energy is needed to drive the coupling reaction to completion.
Caption: Use of this compound as a high-temperature reaction solvent.
Protocol 3: High-Temperature Azo Coupling in this compound
This generalized protocol outlines an azo coupling reaction for precursors with low aqueous solubility.
Rationale: By moving from an aqueous system to an organic solvent like this compound, reactants that would otherwise precipitate or react slowly can be fully dissolved, increasing reaction rates and yields. The high temperature (120-140°C) provides the necessary activation energy for the coupling of less reactive components.
Procedure:
-
Diazotization (Anhydrous): A primary aromatic amine can be diazotized under anhydrous conditions using an alkyl nitrite (e.g., isoamyl nitrite) in an organic solvent. For this protocol, assume a stable, isolated diazonium salt (e.g., a tetrafluoroborate salt) is used.
-
Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and nitrogen inlet, dissolve the coupling component (1.0 eq) in this compound.
-
Coupling Reaction: Heat the solution to 120°C. Add the diazonium salt (1.05 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Maintain the temperature at 120-140°C and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. The dye product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude dye is then purified by recrystallization or column chromatography.
Data Summary
The following table summarizes key quantitative data relevant to the protocols described.
| Parameter | Value / Condition | Source |
| This compound Properties | ||
| CAS Number | 541-73-1 | |
| Molecular Formula | C₆H₄Cl₂ | |
| Molecular Weight | 147.00 g/mol | |
| Boiling Point | 172-173 °C | |
| Density | 1.288 g/mL at 25 °C | |
| Solubility in Water | 123 mg/L | [2] |
| Protocol 1: Dinitration | ||
| Reaction Temperature | 10–30 °C | [4] |
| Molar Ratio (HNO₃:m-DCB) | 2.2 : 1 | [4] |
| Reaction Time | 5 hours (1 hr addition, 4 hr stir) | [4] |
| Typical Yield | >95% | [4] |
| Protocol 2: Azo Synthesis | ||
| Diazotization Temperature | 0–5 °C | [8] |
| Coupling Reaction pH | 9–10 (for naphthols) | [10] |
| Coupling Temperature | <10 °C |
Safety & Environmental Protocols
Researcher Responsibility: All procedures involving this compound and strong acids/nitrating agents must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemically resistant gloves.
-
Toxicity: this compound is toxic and an irritant to the skin, eyes, and respiratory system.[3] Acute exposure can lead to headaches and drowsiness, while chronic exposure may affect the liver and kidneys.
-
Handling Nitrating Agents: The nitrating mixture used in Protocol 1 is extremely corrosive and a powerful oxidizing agent. It must be prepared and handled with extreme caution, avoiding contact with organic materials.
-
Environmental Concerns: this compound is classified as toxic to aquatic life with long-lasting effects.[11] All waste streams containing this solvent or its derivatives must be collected and disposed of as hazardous chemical waste according to institutional and governmental regulations. Do not discharge to drains or the environment.
-
Azo Dyes: Many azo dyes and their precursors (aromatic amines) are potential carcinogens. Handle all intermediates and final products with care and appropriate containment.
References
-
Wikipedia. Pigment Orange 5. [Link]
-
World Of Dyes. (2012). Pigment Orange 5. [Link]
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Glory Chemical. (n.d.). Understanding this compound: From Synthesis to Application. [Link]
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MIT-IVY Industry Co., Ltd. (2021). Details about this compound and synthesis method CAS:541-73-1. [Link]
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Organic Syntheses. 2,6-dinitroaniline. Coll. Vol. 3, p.329 (1955); Vol. 21, p.30 (1941). [Link]
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YouTube. (2021). This compound synthesis. [Link]
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Government of Canada. (2009). 2-Naphthalenol, 1-[(2,4-dinitrophenyl)azo]- (Pigment Orange 5). [Link]
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-
Moodie, R. B., et al. (1993). Electrophilic aromatic substitution. Part 34. Nitration of ... 1,3-dichloro-2-nitrobenzene ... in sulphuric acid and oleum. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. Dinitroaniline Orange. National Center for Biotechnology Information. [Link]
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University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]
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-
Wikidata. C.I. Pigment Orange 5. [Link]
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Wikipedia. This compound. [Link]
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Otutu, J. O. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert. [Link]
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Science Madness. (2020). Derivatising p-dichlorobenzene through its nitro compound. [Link]
-
Organic Chemistry Portal. Azo Coupling. [Link]
-
Plant Archives. (2019). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOGICAL ACTIVITY. [Link]
-
MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. [Link]
-
ResearchGate. (2011). Synthesis and dyeing properties of some new monoazo disperse dyes derived from 2-amino-4-(2′,4′-dichlorophenyl)-1,3 thiazole. [Link]
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Introduction: The Role of 1,3-Dichlorobenzene in Synthetic Chemistry
An In-Depth Guide to the Application of 1,3-Dichlorobenzene in Pharmaceutical Synthesis
This compound (m-DCB), a colorless liquid with the chemical formula C₆H₄Cl₂, is a chlorinated aromatic hydrocarbon that serves as a versatile and crucial building block in the synthesis of a wide range of chemical products.[1][2] While its applications extend to the manufacturing of herbicides, insecticides, and dyes, its role in the pharmaceutical industry is particularly noteworthy.[3][4][5][6] In this context, m-DCB functions both as a foundational raw material for constructing complex active pharmaceutical ingredients (APIs) and as a high-boiling point solvent for specific organic reactions.[1][3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering technical insights, application protocols, and safety considerations for the effective use of this compound in a laboratory and manufacturing setting. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 541-73-1 | [1] |
| Molecular Formula | C₆H₄Cl₂ | [1] |
| Molecular Weight | 147.00 g/mol | [1] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 172 - 173 °C | [1] |
| Melting Point | -25 to -22 °C | [1] |
| Density | 1.288 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and acetone. | [4][7] |
Core Applications in Pharmaceutical Synthesis
The synthetic utility of this compound stems from the reactivity of its carbon-chlorine bonds and the specific substitution pattern on the aromatic ring. It is a key substrate for several classes of reactions that are fundamental to modern pharmaceutical development.
Intermediate in Friedel-Crafts Acylation: Synthesis of Antifungal Agents
The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. In the presence of a Lewis acid catalyst, this compound can undergo acylation to produce valuable intermediates. A prominent example is its reaction with chloroacetyl chloride to yield 2,4,ω-trichloroacetophenone, an intermediate in the synthesis of the broad-spectrum antifungal drug miconazole.[7]
Causality of Experimental Design:
-
Reactant Choice: this compound provides the dichlorinated phenyl backbone required for the final drug structure. Chloroacetyl chloride serves as the acylating agent.
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the acylating agent, making it sufficiently electrophilic to attack the moderately deactivated dichlorobenzene ring.
-
Reaction Control: The reaction must be controlled to favor the desired isomer and prevent polysubstitution. The directing effects of the two chlorine atoms primarily guide the incoming electrophile to the C4 position.
Protocol 1: Synthesis of 2,4,ω-Trichloroacetophenone
Objective: To synthesize a key intermediate for miconazole via Friedel-Crafts acylation of this compound.
Materials:
-
This compound (m-DCB)
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a scrubber with NaOH solution).
-
In an inert atmosphere (nitrogen or argon), charge the flask with anhydrous DCM and anhydrous AlCl₃. Cool the suspension to 0-5°C using an ice bath.
-
Slowly add chloroacetyl chloride to the stirred suspension via the dropping funnel.
-
After the addition is complete, add this compound dropwise, maintaining the temperature below 10°C.
-
Once the addition of m-DCB is finished, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the resulting 2,4,ω-trichloroacetophenone by recrystallization or column chromatography.
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Application Notes and Protocols for Investigating the Microbial Degradation of 1,3-Dichlorobenzene
Introduction: The Environmental Significance of 1,3-Dichlorobenzene and the Role of Microbial Bioremediation
This compound (1,3-DCB) is a chlorinated aromatic hydrocarbon that has seen use as an industrial solvent and a chemical intermediate. Its persistence in the environment raises concerns due to its potential toxicity and recalcitrance. Microbial degradation represents a key process for the natural attenuation of 1,3-DCB in contaminated soils and groundwater. Understanding the intricate biochemical pathways that microorganisms employ to break down this compound is paramount for developing effective bioremediation strategies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the microbial degradation pathways of 1,3-DCB, complete with detailed experimental protocols for its study.
Part 1: The Core Directive - Understanding the Microbial Strategy for this compound Degradation
Microorganisms have evolved sophisticated enzymatic machinery to utilize 1,3-DCB as a source of carbon and energy. The degradation strategy is highly dependent on the prevailing redox conditions, leading to distinct aerobic and anaerobic pathways.
Aerobic Degradation Pathway: An Oxygen-Dependent Attack
Under aerobic conditions, the primary mechanism of 1,3-DCB degradation is initiated by an oxidative attack. A key player in this process is the bacterium Alcaligenes sp., which has been shown to metabolize 1,3-DCB through a well-defined pathway[1][2][3][4]. The central steps involve:
-
Dioxygenation: The initial attack is catalyzed by a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring, forming a diol intermediate, 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene[1][3][5].
-
Dehydrogenation: The unstable diol is then rearomatized by a dehydrogenase, yielding 3,5-dichlorocatechol[1][3][5].
-
Ring Cleavage: The 3,5-dichlorocatechol undergoes ortho-ring cleavage, a reaction catalyzed by a catechol 1,2-dioxygenase, to form 2,4-dichloromuconate[1][3][6].
-
Further Metabolism: The 2,4-dichloromuconate is further metabolized through a series of reactions, eventually leading to intermediates of central metabolism, such as those in the Krebs cycle.
This aerobic pathway effectively removes the chlorine substituents and breaks down the stable aromatic ring structure.
Caption: Aerobic degradation pathway of this compound.
Anaerobic Degradation Pathway: A Reductive Approach
In the absence of oxygen, a different strategy, known as reductive dechlorination or halorespiration, is employed by anaerobic bacteria. This process involves the sequential removal of chlorine atoms from the benzene ring. While less favorable for dichlorobenzenes compared to their more highly chlorinated counterparts, evidence suggests that reductive dechlorination of DCBs can occur[7]. Key aspects of this pathway include:
-
Electron Acceptor: 1,3-DCB serves as an electron acceptor in the anaerobic respiratory chain of certain bacteria.
-
Key Organisms: Genera such as Dehalobacter have been implicated in the reductive dechlorination of dichlorobenzenes[7].
-
Stepwise Dechlorination: The process typically proceeds in a stepwise manner, with 1,3-DCB being reduced to monochlorobenzene, which can then be further dechlorinated to benzene.
-
Electron Donors: Various organic compounds can serve as electron donors to drive this process.
The complete mineralization of the resulting benzene ring under anaerobic conditions often requires the concerted action of a microbial consortium.
Caption: Anaerobic degradation pathway of this compound.
Part 2: Scientific Integrity & Logic - Experimental Protocols
To investigate the microbial degradation of 1,3-DCB, a series of well-controlled experiments are necessary. The following protocols provide a framework for the enrichment and isolation of degrading microorganisms, the analysis of metabolites, and the molecular identification of key degradation genes.
Protocol 1: Enrichment and Isolation of this compound-Degrading Microorganisms
This protocol describes the enrichment of microorganisms from environmental samples capable of utilizing 1,3-DCB as a sole carbon and energy source, followed by their isolation in pure culture.
Materials:
-
Environmental sample (e.g., contaminated soil, sediment, or water)
-
Mineral Salts Medium (MSM) (see recipe below)
-
This compound (analytical grade)
-
Sterile flasks, petri dishes, and other standard microbiology labware
-
Incubator shaker
Mineral Salts Medium (MSM) Recipe:
| Component | Concentration (g/L) |
| K2HPO4 | 1.8 |
| (NH4)2SO4 | 2.0 |
| MgSO4·7H2O | 0.2 |
| FeSO4·7H2O | 0.01 |
| Trace Element Solution* | 1 mL |
| pH | 7.0 - 7.2 |
*Trace Element Solution (g/L): EDTA (0.5), FeSO4·7H2O (0.2), ZnSO4·7H2O (0.01), MnCl2·4H2O (0.003), H3BO3 (0.03), CoCl2·6H2O (0.02), CuCl2·2H2O (0.001), NiCl2·6H2O (0.002), NaMoO4·2H2O (0.003). Sterilize by filtration.
Procedure:
-
Enrichment Culture: a. Prepare MSM and dispense 100 mL into 250 mL sterile flasks. b. Add 1,3-DCB as the sole carbon source to a final concentration of 10-50 mg/L. Due to its volatility, it is recommended to add 1,3-DCB to the sterile medium from a concentrated stock solution in a suitable solvent (e.g., methanol, ensuring the final solvent concentration is not inhibitory) or by supplying it in the vapor phase[6]. c. Inoculate the flasks with 1-5 g of soil/sediment or 1-5 mL of water from the contaminated site. d. Incubate the flasks at 25-30°C on a rotary shaker at 150 rpm for 2-4 weeks. Monitor for signs of growth (e.g., turbidity). e. After significant growth is observed, transfer 5-10% of the culture to fresh MSM with 1,3-DCB and repeat the incubation. Perform at least three successive transfers to enrich for the target microorganisms.
-
Isolation of Pure Cultures: a. Prepare MSM agar plates containing 1,3-DCB as the sole carbon source. 1,3-DCB can be supplied by placing a few crystals on the lid of the petri dish. b. Prepare serial dilutions of the final enrichment culture in sterile MSM. c. Plate 100 µL of each dilution onto the MSM agar plates. d. Incubate the plates at 25-30°C for 1-2 weeks, or until colonies appear. e. Pick individual colonies with distinct morphologies and streak them onto fresh MSM agar plates to obtain pure cultures. f. Verify the ability of the pure isolates to degrade 1,3-DCB by growing them in liquid MSM with 1,3-DCB and monitoring its disappearance using analytical methods described below.
Caption: Workflow for the enrichment and isolation of 1,3-DCB degrading bacteria.
Protocol 2: Analysis of this compound and its Metabolites
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 1,3-DCB and High-Performance Liquid Chromatography (HPLC) for the analysis of its polar metabolites.
A. GC-MS Analysis of this compound
Materials:
-
Culture samples
-
Hexane or Dichloromethane (GC grade)
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Autosampler vials
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. Take a known volume of the culture supernatant (e.g., 10 mL). b. Extract the sample with an equal volume of hexane or dichloromethane by vigorous vortexing for 1-2 minutes. c. Allow the phases to separate (centrifugation may be required). d. Carefully collect the organic phase and dry it over anhydrous sodium sulfate. e. Transfer the dried extract to a clean autosampler vial for GC-MS analysis. f. For quantification, a suitable internal standard (e.g., deuterated dichlorobenzene) should be added before extraction[7][8].
-
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-300
-
B. HPLC Analysis of Dichlorocatechols and Dichloromuconic Acid
Materials:
-
Culture samples
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: a. Centrifuge the culture sample to remove bacterial cells. b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Parameters (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Data Analysis:
-
Identify and quantify compounds by comparing retention times and mass spectra (for GC-MS) or UV spectra (for HPLC) with those of authentic standards.
-
Construct calibration curves for accurate quantification.
Protocol 3: Molecular Identification of Key Degradation Genes
This protocol describes the use of the Polymerase Chain Reaction (PCR) to detect the presence of genes encoding key enzymes in the 1,3-DCB degradation pathway.
Materials:
-
Bacterial genomic DNA extracted from pure cultures or enrichment cultures
-
PCR primers for target genes (e.g., chlorobenzene dioxygenase, reductive dehalogenase)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Genomic DNA Extraction: a. Extract high-quality genomic DNA from the bacterial isolates or the enrichment culture using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
PCR Amplification: a. Set up PCR reactions in 25 µL volumes containing:
- 1x PCR buffer
- 200 µM of each dNTP
- 0.5 µM of each forward and reverse primer
- 1.25 U of Taq DNA polymerase
- 10-50 ng of genomic DNA b. Example Primer Sets:
- Chlorobenzene Dioxygenase (large subunit): Degenerate primers targeting conserved regions of known chlorobenzene and toluene dioxygenase genes can be designed or obtained from the literature[10][11][12].
- Reductive Dehalogenase (for anaerobic cultures): Degenerate primers targeting conserved motifs in reductive dehalogenase genes can be used[1][13]. c. Thermocycling Conditions (Example):
- Initial denaturation: 95°C for 5 min
- 30-35 cycles of:
- Denaturation: 95°C for 30 sec
- Annealing: 50-60°C for 30 sec (optimize based on primer Tm)
- Extension: 72°C for 1-2 min (depending on expected amplicon size)
- Final extension: 72°C for 10 min
-
Analysis of PCR Products: a. Run the PCR products on a 1-1.5% agarose gel stained with a DNA intercalating dye. b. Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the potential presence of the target gene. c. For confirmation, the PCR product can be purified from the gel and sent for Sanger sequencing. The resulting sequence can be compared to known gene sequences in databases like GenBank using BLAST.
Part 3: Visualization & Formatting - Data Presentation
The following table summarizes the key analytical parameters for the methods described above.
| Parameter | GC-MS for 1,3-DCB | HPLC for Metabolites |
| Instrumentation | Gas Chromatograph-Mass Spectrometer | High-Performance Liquid Chromatograph |
| Column | HP-5MS or equivalent capillary column | C18 reverse-phase column |
| Mobile Phase | Helium (carrier gas) | Acetonitrile/Water gradient |
| Detector | Mass Spectrometer (EI) | UV-Vis or Diode Array Detector |
| Analytes | This compound | 3,5-Dichlorocatechol, 2,4-Dichloromuconate |
| Sample Preparation | Liquid-Liquid Extraction | Filtration |
References
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de Bont, J. A., Vorage, M. J., Hartmans, S., & van den Tweel, W. J. (1986). Microbial degradation of this compound. Applied and Environmental Microbiology, 52(4), 677–680. [Link]
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PubMed. (n.d.). Microbial degradation of this compound. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS analysis of dichlobenil and its metabolites in groundwater. Retrieved from [Link]
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Pinedo-Rivilla, C., Aleu, J., & Collado, I. G. (2007). Identification of Chlorobenzene Dioxygenase Sequence Elements Involved in Dechlorination of 1,2,4,5-Tetrachlorobenzene. Applied and Environmental Microbiology, 73(17), 5520–5527. [Link]
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Microbial Insights. (n.d.). Chlorinated Benzenes. Retrieved from [Link]
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Fetzner, S. (1998). Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications. Microbiology and Molecular Biology Reviews, 62(1), 1-32. [Link]
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Hale, M. E., & Löffler, F. E. (2002). Detection by PCR of reductive dehalogenase motifs in a sulfidogenic 2-bromophenol-degrading consortium enriched from estuarine sediment. FEMS Microbiology Ecology, 42(1), 57-65. [Link]
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Baldwin, B. R., Nakatsu, C. H., & Nies, L. (2003). Detection and Enumeration of Aromatic Oxygenase Genes by Multiplex and Real-Time PCR. Applied and Environmental Microbiology, 69(6), 3350-3358. [Link]
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Yan, J., Im, J., Yang, K., Löffler, F. E. (2020). Genome Sequence, Proteome Profile, and Identification of a Multiprotein Reductive Dehalogenase Complex in Dehalogenimonas alkenigignens Strain BRE15M. Environmental Science & Technology, 54(20), 13012-13023. [Link]
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Sree, U., & Sudhakar, M. (2018). The fluid samples (10 mL) were extracted by 20 mL of dichloromethan. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-41. [Link]
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Lünsdorf, H., & Reineke, W. (2001). Expression of Chlorocatechol 1,2-Dioxygenase and Chlorocatechol 2,3-Dioxygenase Genes in Chlorobenzene-Contaminated Subsurface Samples. Applied and Environmental Microbiology, 67(11), 4943–4952. [Link]
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Science Alert. (n.d.). Growth Enhancement of Effective Microorganisms for Bioremediation of Crude Oil Contaminated Waters. Retrieved from [Link]
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HiMedia Laboratories. (n.d.). Mineral Salts Agar (ATCC Medium 329). Retrieved from [Link]
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ResearchGate. (n.d.). Recipe for making mineral salt medium? Retrieved from [Link]
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El-Sayed, W. S., El-Naggar, M. Y., & El-Aassar, S. A. (2018). Isolation and Characterization a Novel Catabolic Gene Cluster Involved in Chlorobenzene Degradation in Haloalkaliphilic Alcanivorax sp. HA03. Genes, 9(12), 590. [Link]
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Dioxin 20XX International Symposium. (n.d.). A New GC-MS Method for the Determination of p-Dichlorobenzene in Honey ANA - General – Analytical. Retrieved from [Link]
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ResearchGate. (n.d.). 5. GC × GC-MS separation of 1, 4-dichlorobenzene (black arrow) and other. Retrieved from [Link]
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J-Stage. (n.d.). Isolation and Characterization of PCNB Degrading Bacterium, Pseudomonas aeruginosa Strain I-41. Retrieved from [Link]
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The Coleman Lab. (n.d.). MSM: Mineral Salts Medium. Retrieved from [Link]
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de Bont, J. A., Vorage, M. J., Hartmans, S., & van den Tweel, W. J. (1986). Microbial degradation of this compound. Applied and Environmental Microbiology, 52(4), 677–680. [Link]
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ASM Journals. (n.d.). Identification of Chlorobenzene Dioxygenase Sequence Elements Involved in Dechlorination of 1,2,4,5-Tetrachlorobenzene. Retrieved from [Link]
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ASM Journals. (n.d.). Microbial degradation of this compound. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... Retrieved from [Link]
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ResearchGate. (n.d.). Enrichment of microbial cultures able to degrade 1,3-dichloro-2-propanol: A comparison between batch and continuous methods. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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Révész, F., Kriszt, B., Táncsics, A. (2022). Microaerobic enrichment of benzene-degrading bacteria and description of Ideonella benzenivorans sp. nov., capable of degrading benzene, toluene and ethylbenzene under microaerobic conditions. International Journal of Systematic and Evolutionary Microbiology, 72(1). [Link]
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OUCI. (n.d.). 6 HPLC method development. Retrieved from [Link]
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Application Notes & Protocols for the Bioremediation of 1,3-Dichlorobenzene Contaminated Sites
These application notes provide a comprehensive guide for researchers, scientists, and environmental professionals on the application of bioremediation techniques for sites contaminated with 1,3-dichlorobenzene (1,3-DCB). This document synthesizes fundamental principles with actionable protocols to facilitate the effective design and implementation of bioremediation strategies.
Introduction: The Challenge of this compound Contamination
This compound is a chlorinated aromatic hydrocarbon that poses a significant environmental threat due to its toxicity and persistence. It is primarily introduced into the environment through industrial activities such as the manufacturing of herbicides, insecticides, and dyes.[1] Its moderate volatility and tendency to adsorb to organic matter in soil and sediment contribute to its long-term presence in contaminated sites, acting as a persistent source of groundwater pollution.[1][2] Effective remediation of 1,3-DCB contaminated sites is crucial to mitigate risks to human health and ecosystems. Bioremediation, the use of microorganisms to degrade contaminants, presents a cost-effective and environmentally sustainable approach to address this challenge.
Scientific Foundation: Microbial Degradation of this compound
The success of bioremediation hinges on the metabolic capabilities of microorganisms to transform 1,3-DCB into less harmful compounds. Degradation can occur under both aerobic and anaerobic conditions, following distinct biochemical pathways.
Aerobic Biodegradation Pathway
Under aerobic conditions, the primary mechanism for 1,3-DCB degradation is initiated by oxygenase enzymes.[3] Bacteria such as Alcaligenes sp. and Bacillus cereus have been identified to utilize 1,3-DCB as a sole carbon and energy source.[4][5][6] The degradation cascade generally proceeds as follows:
-
Dioxygenation: A dioxygenase enzyme attacks the aromatic ring of 1,3-DCB, incorporating two oxygen atoms to form 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene.[4]
-
Dehydrogenation: The dihydrodiol is then dehydrogenated to form 3,5-dichlorocatechol.[4]
-
Ring Cleavage: The catechol ring is subsequently cleaved by another enzyme, leading to the formation of 2,4-dichloromuconate.[4]
-
Further Metabolism: The resulting organic acids are further metabolized through central metabolic pathways, ultimately leading to carbon dioxide, water, and chloride ions.
Caption: Aerobic degradation pathway of this compound.
Anaerobic Biodegradation Pathway
In the absence of oxygen, 1,3-DCB can be degraded through reductive dechlorination. This process is particularly relevant in saturated soils and groundwater where anaerobic conditions prevail.[7] Halorespiring bacteria, such as Dehalobacter species, play a key role in this process.[3] The pathway involves the sequential removal of chlorine atoms, using the chlorinated compound as an electron acceptor.
-
Reductive Dechlorination: this compound is reduced to monochlorobenzene.
-
Further Dechlorination: Monochlorobenzene can be further dechlorinated to benzene.
-
Benzene Mineralization: Under appropriate conditions, the resulting benzene can be mineralized to methane and carbon dioxide by other members of the microbial community.[8]
Caption: Anaerobic degradation pathway of this compound.
Bioremediation Strategies and Protocols
The selection of an appropriate bioremediation strategy depends on site-specific conditions, including the concentration and distribution of 1,3-DCB, hydrogeology, and the indigenous microbial community.
Monitored Natural Attenuation (MNA)
MNA relies on naturally occurring microbial populations and environmental conditions to degrade contaminants. It is a viable option for sites with low contaminant concentrations and evidence of ongoing biodegradation.
Protocol 3.1.1: MNA Feasibility Assessment
-
Site Characterization: Conduct a thorough site investigation to delineate the extent of 1,3-DCB contamination in soil and groundwater.[9]
-
Geochemical Analysis: Analyze groundwater for key geochemical indicators of biodegradation, including dissolved oxygen, nitrate, sulfate, iron (II), methane, and pH.
-
Microbial Community Analysis: Use molecular tools like quantitative PCR (qPCR) to quantify the abundance of key microbial populations, such as Dehalobacter for anaerobic sites, and bacteria possessing relevant oxygenase genes for aerobic sites.[10][11]
-
Data Evaluation: Compare contaminant concentrations and geochemical data over time to demonstrate a statistically significant decrease in contaminant mass and a correlation with biodegradation indicators.
| Parameter | Indication for Aerobic Degradation | Indication for Anaerobic Degradation |
| Dissolved Oxygen | Depletion in contaminated zone | Absent |
| Nitrate | Depletion in contaminated zone | Depletion in contaminated zone |
| Iron (II) | Low concentrations | Increased concentrations |
| Sulfate | Stable concentrations | Depletion in contaminated zone |
| Methane | Low concentrations | Increased concentrations |
| 1,3-DCB Daughter Products | Presence of dichlorocatechols | Presence of monochlorobenzene, benzene |
Table 1: Geochemical Indicators for 1,3-DCB Biodegradation.
Biostimulation
Biostimulation involves the addition of nutrients or electron donors/acceptors to enhance the activity of indigenous contaminant-degrading microorganisms.[12] This is often a preferred approach when the necessary microbes are present but their activity is limited by environmental factors.
Protocol 3.2.1: Biostimulation Microcosm Study
-
Sample Collection: Collect representative soil and groundwater samples from the contaminated site, ensuring minimal volatilization of 1,3-DCB.[4]
-
Microcosm Setup: In an anaerobic glovebox (for anaerobic studies) or on a benchtop (for aerobic studies), prepare replicate microcosms in serum bottles.[13][14] Each microcosm should contain a known amount of contaminated soil and groundwater.
-
Amendment Addition: Amend the microcosms with different potential stimulants. For aerobic biostimulation, this could be an oxygen-releasing compound. For anaerobic biostimulation, electron donors such as lactate, butyrate, or vegetable oil can be tested.[13][15] Include unamended "control" microcosms and autoclaved "killed" controls.
-
Incubation: Incubate the microcosms in the dark at a temperature representative of the in-situ conditions.
-
Monitoring: Periodically sacrifice replicate microcosms to analyze for 1,3-DCB, its degradation products, and relevant geochemical parameters.
-
Data Analysis: Compare the degradation rates in the amended microcosms to the controls to determine the most effective stimulant.
Caption: Workflow for a biostimulation microcosm study.
Bioaugmentation
Bioaugmentation is the introduction of specific, pre-grown microbial cultures to a contaminated site to supplement the indigenous population and enhance the degradation of the target contaminant. This strategy is employed when the required microorganisms are absent or present in insufficient numbers.
Protocol 3.3.1: Bioaugmentation Microcosm Study
-
Culture Selection: Obtain a well-characterized microbial culture known to degrade 1,3-DCB, such as a Dehalobacter-containing consortium for anaerobic conditions.
-
Microcosm Setup: Prepare microcosms as described in Protocol 3.2.1.
-
Inoculation: In addition to any biostimulating amendments, inoculate a set of microcosms with the selected microbial culture. Include a biostimulation-only control and a killed control.
-
Incubation and Monitoring: Follow the incubation and monitoring procedures outlined in Protocol 3.2.1.
-
Data Analysis: Compare the degradation rates in the bioaugmented microcosms to the biostimulated and control microcosms to assess the efficacy of bioaugmentation.
| Treatment | Expected Outcome | Rationale |
| Control | Minimal to no degradation | Baseline natural attenuation rate |
| Biostimulation | Enhanced degradation compared to control | Indigenous microbes are present but limited by nutrients/electron donors |
| Bioaugmentation | Most rapid and complete degradation | Introduces specialized microbes capable of efficient degradation |
| Killed Control | No degradation | Accounts for abiotic losses |
Table 2: Expected Outcomes of a Combined Biostimulation and Bioaugmentation Microcosm Study.
Field Implementation and Monitoring
Once a successful bioremediation strategy has been identified through laboratory studies, it can be implemented in the field. Careful monitoring is essential to track the progress and ensure the effectiveness of the remediation.
Protocol 4.1.1: In-Situ Bioremediation Monitoring
-
Injection of Amendments: For biostimulation and bioaugmentation, inject the selected amendments and/or microbial cultures into the subsurface through a network of injection wells.
-
Monitoring Well Network: Utilize a network of monitoring wells upgradient, within, and downgradient of the treatment zone.
-
Regular Sampling: Collect groundwater samples from the monitoring wells at regular intervals.[16]
-
Analytical Parameters: Analyze the samples for:
-
1,3-DCB and its expected degradation products.
-
Geochemical parameters (as in Protocol 3.1.1).
-
Abundance of key microbial populations and functional genes using qPCR.[17]
-
-
Tracer Studies: Consider conducting a conservative tracer test (e.g., using bromide) to understand groundwater flow paths and the distribution of injected amendments.[6][18]
-
Performance Evaluation: Evaluate the data to confirm that the remediation goals are being met and to make any necessary adjustments to the treatment strategy.
Analytical Methods
Accurate and reliable analytical methods are critical for all stages of a bioremediation project.
-
This compound and its Metabolites: Analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) following appropriate extraction methods such as purge-and-trap or solid-phase microextraction.[19][20] EPA Method 624 or 8260 can be utilized for water and soil samples.[3][19]
-
Geochemical Parameters: Standard laboratory methods should be used for the analysis of anions, cations, and dissolved gases.
-
Microbial Analysis: Quantitative PCR (qPCR) is a powerful tool for quantifying the abundance of specific microbial groups and functional genes involved in the degradation of 1,3-DCB.[10][21]
Conclusion
The bioremediation of this compound contaminated sites is a complex but feasible undertaking. A systematic approach, beginning with a thorough understanding of the site and the underlying microbial processes, is essential for success. The protocols outlined in these application notes provide a framework for developing and implementing effective bioremediation strategies, from initial site assessment to full-scale application and monitoring. By combining sound scientific principles with rigorous experimental design and monitoring, bioremediation can be a powerful tool for the restoration of 1,3-DCB contaminated environments.
References
-
de Bont, J. A., Vorage, M. J., Hartmans, S., & van den Tweel, W. J. (1986). Microbial degradation of this compound. Applied and Environmental Microbiology, 52(4), 677–680. [Link]
-
de Bont, J. A., Vorage, M. J., Hartmans, S., & van den Tweel, W. J. (1986). Microbial degradation of this compound. PubMed. [Link]
-
Public Services and Procurement Canada. (n.d.). Fact sheet: this compound. Canada.ca. [Link]
-
Powell, S. M., Ferguson, J. F., & Strand, S. E. (2016). A quantitative PCR approach for quantification of functional genes involved in the degradation of polycyclic aromatic hydrocarbons in contaminated soils. MethodsX, 3, 213–221. [Link]
-
Microbial Insights. (n.d.). Chlorinated Benzenes. Bioremediation. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Wang, L., et al. (2003). The Biodegradation of this compound by an Adapted Strain Bacillus cereus PF-11 Derived from Town-Gas Industrial Effluent. Journal of Environmental Science and Health, Part A, 38(9), 1837-1849. [Link]
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U.S. Environmental Protection Agency. (n.d.). Groundwater Sampling. EPA. [Link]
-
Connecticut Department of Energy and Environmental Protection. (2006). SAMPLING OF SOIL/SEDIMENTS FOR DETERMINATION OF VOLATILE ORGANICS. CT.gov. [Link]
-
Dash, H. R., Mangwani, N., & Das, S. (2018). Bioaugmentation and biostimulation: a potential strategy for environmental remediation. Journal of Environmental Management, 227, 1-11. [Link]
-
Matteucci, F., Sprocati, A., Alisi, C., Chiavarini, S., Ercole, C., & Del Gallo, M. (2018). Microbial Degradation of Chlorinated Solvents: A Microcosm Study and a Microbial Genetic Analysis to Remediate a Contaminated Area in Central Italy. Gavin Publishers. [Link]
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InSitu Remediation Services Ltd. (n.d.). Tracer Testing. InSitu Remediation Services Ltd. [Link]
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Adams, G. O., Fufeyin, P. T., Okoro, S. E., & Ehinomen, I. (2015). Bioremediation, Biostimulation and Bioaugmention: A Review. UC Davis Global Soil Health Portal. [Link]
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U.S. Environmental Protection Agency. (n.d.). U.S. ENVIRONMENTAL PROTECTION AGENCY REGION 4, SCIENCE and ECOSYSTEM SUPPORT DIVISION ATHENS, GEORGIA 30605-2720 4SES-EI MEMORAN. Mississippi Department of Environmental Quality. [Link]
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Remittances Review. (2024). Bioaugmentation and Biostimulation: Optimizing In-situ and Ex-situ Bioremediation Strategies for Complex Soil Contaminants. Remittances Review, 9(3), 331-349. [Link]
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Spain, J. C., & Nishino, S. F. (1987). Degradation of 1,4-dichlorobenzene by a Pseudomonas sp. Applied and Environmental Microbiology, 53(5), 1010–1019. [Link]
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Cunningham, C. J., & Philp, J. C. (2000). Comparison of bioaugmentation and biostimulation in ex situ treatment of diesel contaminated soil. Land Contamination & Reclamation, 8(4), 261-269. [Link]
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Abdulsalam, S., & Omale, A. B. (2009). Comparison of Biostimulation and Bioaugmentation Techniques for the Remediation of Used Motor Oil Contaminated Soil. Brazilian Archives of Biology and Technology, 52(3), 747-754. [Link]
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JoVE. (n.d.). Accurate Absolute Quantification of Bacterial Populations in Mixed Cultures by qPCR. JoVE. [Link]
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U.S. Environmental Protection Agency. (2008). Chapter 6 (1,3-Dichloropropene) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking. EPA. [Link]
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Schraa, G., et al. (1986). Degradation of 1,4-dichlorobenzene by Alcaligenes sp. strain A175. Applied and Environmental Microbiology, 52(6), 1374–1381. [Link]
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Liang, X., et al. (2021). Anaerobic biodegradation of chloroform and dichloromethane with a Dehalobacter enrichment culture. bioRxiv. [Link]
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Liu, N., et al. (2022). Study on Gaseous Chlorobenzene Treatment by a Bio-Trickling Filter: Degradation Mechanism and Microbial Community. International Journal of Environmental Research and Public Health, 19(14), 8696. [Link]
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U.S. Environmental Protection Agency. (n.d.). Health Assessment Document For Chlorinated Benzenes. EPA. [Link]
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Lorah, M. M., et al. (2014). Hydrogeologic characterization and assessment of bioremediation of chlorinated benzenes and benzene in wetland areas, Standard Chlorine of Delaware, Inc. Superfund Site, New Castle County, Delaware, 2009–12. USGS Publications Warehouse. [Link]
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U.S. Geological Survey. (2014). Hydrogeologic Characterization and Assessment of Bioremediation of Chlorinated Benzenes and Benzene in Wetland Areas, Standard C. USGS Publications Warehouse. [Link]
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Battelle. (n.d.). Anaerobic Biodegradation of Chlorobenzene, Dichlorobenzene and Benzene in Shallow Saturated Soils. Battelle. [Link]
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1,3-Dichlorobenzene: A Versatile Scaffold for the Synthesis of Novel Agrochemicals, Pharmaceuticals, and Advanced Materials
Introduction: Unlocking the Potential of a Symmetrical Building Block
1,3-Dichlorobenzene (m-DCB), a seemingly simple aromatic compound, serves as a cornerstone in the edifice of modern organic synthesis.[1] Its symmetrical substitution pattern, coupled with the reactivity of its carbon-chlorine bonds, provides a versatile platform for the construction of a diverse array of complex molecules with significant applications in agrochemicals, pharmaceuticals, and materials science.[2] The two chlorine atoms, while deactivating the aromatic ring towards electrophilic substitution, offer two reactive handles for a variety of cross-coupling and nucleophilic substitution reactions. This unique electronic and structural profile allows for selective functionalization, making this compound an invaluable and cost-effective starting material for the synthesis of high-value compounds.[3]
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for the synthesis of advanced intermediates and final products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and scale-up.
| Property | Value | Reference |
| CAS Number | 541-73-1 | [4] |
| Molecular Formula | C₆H₄Cl₂ | [4] |
| Molecular Weight | 147.00 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 173 °C | [4] |
| Melting Point | -24.7 °C | [4] |
| Density | 1.288 g/cm³ at 20 °C | [4] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene. | [1] |
Core Synthetic Transformations: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily centered around three classes of reactions: electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution. Each of these transformations provides a distinct pathway for the elaboration of the m-DCB core, leading to a wide range of functionalized derivatives.
Friedel-Crafts Acylation: A Direct Route to Key Ketone Intermediates
Friedel-Crafts acylation is a powerful method for the introduction of an acyl group onto the aromatic ring of this compound.[5] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acyl chloride or anhydride.[5] The resulting aryl ketone is a versatile intermediate that can be further modified to access a variety of target molecules. A notable example is the synthesis of 2',4'-dichloroacetophenone, a precursor for the antifungal agent miconazole.[6]
Causality of Experimental Choices: The choice of a strong Lewis acid like AlCl₃ is crucial to activate the acylating agent and overcome the deactivating effect of the two chlorine atoms on the benzene ring. The reaction is typically run at a controlled temperature to prevent side reactions and ensure selective mono-acylation. The meta-directing influence of the chlorine atoms in electrophilic substitution is overcome by the ortho,para-directing nature of one chlorine atom, leading to substitution at the 4-position.
Protocol 1: Synthesis of 2,4-dichloro-ω-chloroacetophenone [6]
-
Materials:
-
This compound
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Normal hexane
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous AlCl₃ (2 mol equivalent).
-
Add this compound (2 mol equivalent) to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1 mol equivalent) dropwise from the dropping funnel over 30-40 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to 40 °C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from normal hexane to yield pure 2,4-dichloro-ω-chloroacetophenone.
-
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The two C-Cl bonds can be sequentially or selectively functionalized, providing access to a vast array of complex molecular architectures.
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[7][8] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[9] For this compound, selective mono-arylation can be achieved under carefully controlled conditions, yielding valuable chlorobiphenyl intermediates.
Causality of Experimental Choices: The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the relatively inert C-Cl bond to the palladium center.[10] The base plays a crucial role in the transmetalation step of the catalytic cycle.[11] The reaction temperature and solvent are also important parameters that can influence the reaction rate and selectivity.
Protocol 2: Selective Mono-arylation of this compound with 4-Methylphenylboronic Acid
-
Materials:
-
This compound
-
4-Methylphenylboronic acid[12]
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), 4-methylphenylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Add a mixture of degassed toluene and water (e.g., 5:1 v/v).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product, 3-chloro-4'-methylbiphenyl.
-
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines.[13] This reaction is particularly valuable for coupling aryl chlorides, which are often less reactive than the corresponding bromides or iodides. The resulting N-aryl compounds are prevalent in pharmaceuticals and other biologically active molecules.[14]
Causality of Experimental Choices: Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination of this compound hinges on the selection of an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand, such as XPhos. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine and facilitate the catalytic cycle.[15] The reaction is typically carried out in an anhydrous, aprotic solvent under an inert atmosphere to prevent catalyst deactivation.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine [16]
-
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
-
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.4 equivalents) under an inert atmosphere.
-
Add degassed toluene, followed by this compound (1.0 equivalent) and morpholine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(3-chlorophenyl)morpholine.
-
Nucleophilic Aromatic Substitution (SNAAr): Activating the Ring for Displacement
While aryl chlorides are generally poor substrates for classical SN2 reactions, nucleophilic aromatic substitution (SNAAr) can occur on the this compound ring under specific conditions.[17] The presence of strongly electron-withdrawing groups ortho or para to a leaving group can activate the ring towards nucleophilic attack.[18] Alternatively, harsh reaction conditions (high temperature and pressure) can be used to force the substitution. This approach is industrially important for the synthesis of compounds like resorcinol.
Causality of Experimental Choices: In the synthesis of resorcinol from this compound, the high temperature and pressure are necessary to overcome the high activation energy for the nucleophilic attack of hydroxide on the electron-rich aromatic ring. The reaction proceeds through an addition-elimination mechanism, where the hydroxide ion attacks the carbon bearing a chlorine atom, forming a transient, negatively charged Meisenheimer complex.[18] Elimination of the chloride ion then restores the aromaticity.
Applications in the Synthesis of Novel Compounds
The synthetic transformations described above open the door to a wide range of valuable compounds. Below are two examples illustrating the practical application of this compound in the synthesis of a pharmaceutical and an agrochemical.
Application Example 1: Synthesis of the Antifungal Agent Miconazole
Miconazole is a broad-spectrum antifungal agent used to treat a variety of fungal infections.[19] A key intermediate in its synthesis, 2,4-dichloro-ω-chloroacetophenone, can be prepared from this compound via a Friedel-Crafts acylation reaction.[6]
Application Example 2: Synthesis of the Herbicide Flumioxazin
Flumioxazin is an N-phenylphthalimide herbicide used to control a broad spectrum of weeds.[20] The synthesis of flumioxazin can begin with the nitration of this compound to form 1,3-dichloro-4,6-dinitrobenzene, which then undergoes a series of transformations to yield the final product.[20]
Conclusion
This compound is a versatile and economically attractive building block for the synthesis of a wide range of novel compounds. Its unique reactivity allows for the application of a diverse array of synthetic methodologies, including Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution. The protocols and mechanistic insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this valuable starting material in their pursuit of new agrochemicals, pharmaceuticals, and advanced materials.
References
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Hartwig, J. F., et al. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. Organometallics, 29(10), 2295–2307.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
SciELO México. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Retrieved from [Link]
- Jamison, T. F., et al. (2019). A Continuous-Flow Approach to Imatinib, the API of Gleevec. Organic Letters, 21(15), 6112–6116.
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LookChem. (n.d.). Understanding this compound: From Synthesis to Application. Retrieved from [Link]
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YouTube. (2021, January 9). This compound synthesis [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The coupling of chlorobenzene with morpholine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES. Retrieved from [Link]
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SciELO México. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 8). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101863832B - Method for producing miconazole nitrate on industrialized basis.
-
ACS Publications. (n.d.). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]
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SciSpace. (1999, March 15). Mechanistic and kinetic studies of palladium catalytic systems. Retrieved from [Link]
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National Institutes of Health. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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National Institutes of Health. (2022, February 10). Understanding flow chemistry for the production of active pharmaceutical ingredients. Retrieved from [Link]
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PubMed. (2021, September 24). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN110655513A - Synthetic method of flumioxazin.
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
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MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and herbicidal activity of novel 2,4-dichlorobenzene-3-morpholine derivatives as potential hydroxyphenylpyruvate dioxygenase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Loba Chemie. (n.d.). This compound For Synthesis. Retrieved from [Link]
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- Google Patents. (n.d.). US2123857A - Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.
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- Google Patents. (n.d.). US5210343A - Process for the preparation of p-dichlorobenzene.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dichlorobenzene
This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,3-dichlorobenzene. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and product purity.
Introduction to the Synthesis of this compound
This compound is a key intermediate in the production of various agrochemicals, pharmaceuticals, and dyes.[1] While it can be formed as a minor byproduct during the direct chlorination of benzene, its directed synthesis is often necessary to obtain higher yields and purity.[2] The most common and reliable laboratory method for the selective synthesis of this compound is the Sandmeyer reaction, starting from 3-chloroaniline.[2] This process involves the diazotization of the primary aromatic amine followed by a copper(I) chloride-catalyzed displacement of the diazonium group.[3]
This guide will focus on optimizing the Sandmeyer reaction approach, addressing common challenges, and providing solutions to improve the overall efficiency of the synthesis.
Core Synthesis Pathway: Sandmeyer Reaction
The overall synthetic route involves two main stages: the diazotization of 3-chloroaniline and the subsequent Sandmeyer reaction.
Caption: General workflow for the synthesis of this compound via the Sandmeyer reaction.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
Low yields in the Sandmeyer reaction can often be attributed to several factors throughout the two main stages of the synthesis. The primary areas to investigate are:
-
Incomplete Diazotization: The conversion of 3-chloroaniline to its corresponding diazonium salt is a critical step. If this reaction is not complete, the unreacted amine can participate in side reactions, such as coupling with the diazonium salt to form colored azo compounds, which are impurities that can complicate purification and lower the yield.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[4] Premature decomposition can lead to the formation of various byproducts, most commonly 3-chlorophenol through reaction with water.[5]
-
Inefficient Sandmeyer Reaction: The displacement of the diazonium group with chloride is catalyzed by copper(I) chloride. Issues with the catalyst's activity or suboptimal reaction conditions can lead to incomplete conversion and the formation of other side products.
Q2: How can I ensure the diazotization of 3-chloroaniline is complete?
Complete diazotization is crucial for a high-yielding reaction. Here are some key parameters to control:
-
Temperature Control: The diazotization reaction is highly exothermic and must be maintained at a low temperature, typically between 0-5 °C.[6] This is essential to prevent the premature decomposition of the unstable diazonium salt. Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite.
-
Stoichiometry of Reagents: A slight excess of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) is necessary to ensure all the 3-chloroaniline reacts.[7]
-
Monitoring for Excess Nitrous Acid: A simple and effective way to confirm the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid will oxidize the iodide to iodine, which then forms a blue-black complex with starch. A persistent blue color on the starch-iodide paper indicates that the diazotization is complete.[8]
Q3: I am observing a significant amount of 3-chlorophenol as a byproduct. How can I minimize its formation?
The formation of 3-chlorophenol is a common side reaction caused by the hydrolysis of the 3-chlorobenzenediazonium chloride. To minimize this:
-
Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) during the diazotization and before the Sandmeyer reaction is critical to suppress the hydrolysis of the diazonium salt.[5]
-
Prompt Use of the Diazonium Salt: The prepared diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction. Storing the solution, even at low temperatures, will increase the likelihood of decomposition and phenol formation.
-
Sufficiently Acidic Conditions: The reaction should be carried out under strongly acidic conditions. The acid helps to stabilize the diazonium salt and suppresses the hydrolysis reaction.
Q4: The final product is a dark, tarry substance instead of a clear liquid. What went wrong?
The formation of dark, polymeric, or tarry materials is often a result of uncontrolled side reactions. The likely causes include:
-
Elevated Temperatures: Allowing the reaction temperature to rise significantly during either the diazotization or the Sandmeyer step can lead to the rapid decomposition of the diazonium salt and subsequent radical-mediated polymerization reactions.
-
Azo Coupling: If the diazotization is incomplete, the remaining 3-chloroaniline can couple with the newly formed diazonium salt to produce intensely colored azo compounds. Ensuring complete diazotization and maintaining a low pH can help prevent this.
-
Impure Reagents: Using old or impure starting materials or reagents can introduce contaminants that catalyze decomposition or polymerization pathways.
Q5: My purified product is a mixture of dichlorobenzene isomers. How can I improve the purity of the 1,3-isomer?
The separation of dichlorobenzene isomers is challenging due to their very similar boiling points.[9]
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| 1,2-Dichlorobenzene | 180.5 | -17.0 |
| This compound | 173 | -24.8 |
| 1,4-Dichlorobenzene | 174 | 53.1 |
| Data sourced from various references.[9][10][11] |
Here are some strategies for purification:
-
Fractional Distillation: While difficult, careful fractional distillation using a column with a high number of theoretical plates can be effective in separating this compound from the higher-boiling 1,2-isomer.[12] However, separating the 1,3- and 1,4-isomers by distillation is nearly impossible due to their close boiling points.[13]
-
Crystallization: Since 1,4-dichlorobenzene has a significantly higher melting point and is a symmetrical molecule that packs well into a crystal lattice, it can often be removed from the mixture by cooling and crystallization.[14][15] The remaining liquid will be enriched in the 1,3- and 1,2-isomers.
-
Combined Approach: A common strategy is to first perform a fractional distillation to remove the bulk of the 1,2-isomer. The resulting mixture of 1,3- and 1,4-dichlorobenzene can then be cooled to crystallize out the 1,4-isomer, leaving a mother liquor that is highly enriched in this compound.[16]
Frequently Asked Questions (FAQs)
Q: What is the role of copper(I) chloride in the Sandmeyer reaction?
A: Copper(I) chloride acts as a catalyst in the Sandmeyer reaction. The currently accepted mechanism involves a single electron transfer from the copper(I) species to the diazonium salt. This transfer initiates the release of nitrogen gas and the formation of an aryl radical. The aryl radical then reacts with a chloride ligand from the copper(II) species to form the final this compound product, regenerating the copper(I) catalyst in the process.[3][17]
Q: Can I use copper(II) chloride instead of copper(I) chloride?
A: While the classic Sandmeyer reaction utilizes copper(I) salts, some modified procedures have been developed that use copper(II) salts.[18] However, for the traditional and most reliable version of the reaction, copper(I) is the active catalytic species. It is recommended to use freshly prepared or high-quality commercial copper(I) chloride for the best results, as it can oxidize to the less active copper(II) state upon prolonged exposure to air.
Q: Is it necessary to prepare the cuprous chloride fresh for each reaction?
A: For optimal results, it is highly recommended to use freshly prepared cuprous chloride or high-purity commercial grade that has been stored under an inert atmosphere. Copper(I) chloride is susceptible to oxidation to copper(II) chloride, which is less effective as a catalyst in the Sandmeyer reaction. The presence of copper(II) impurities can lead to lower yields and the formation of byproducts.
Q: What are the main safety precautions to consider during this synthesis?
A: The synthesis of this compound via the Sandmeyer reaction involves several hazards:
-
Toxicity of Reagents: 3-chloroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Instability of Diazonium Salts: Solid diazonium salts can be explosive when dry and should always be kept in solution. It is crucial to maintain the low temperature during their preparation and use them immediately.
-
Exothermic Reactions: Both the diazotization and the Sandmeyer reaction can be exothermic. Proper cooling and controlled addition of reagents are essential to prevent the reaction from running away.
-
Nitrogen Gas Evolution: The Sandmeyer reaction releases a significant amount of nitrogen gas. The reaction should be performed in an open or well-vented system to avoid pressure buildup.
Experimental Protocols
Protocol 1: Preparation of Cuprous Chloride (Optional, if not using commercial grade)
This protocol describes the preparation of cuprous chloride from copper(II) sulfate.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium chloride (NaCl)
-
Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve copper(II) sulfate pentahydrate and sodium chloride in distilled water in a flask.
-
Slowly add a solution of sodium bisulfite or sodium sulfite to the copper(II) sulfate solution with constant stirring.
-
A white precipitate of copper(I) chloride will form.
-
Allow the precipitate to settle, then decant the supernatant liquid.
-
Wash the precipitate several times with distilled water containing a small amount of sulfurous acid (to prevent oxidation) and then with ethanol and ether.
-
Dry the solid under vacuum. Store the freshly prepared cuprous chloride under an inert atmosphere.
For a detailed procedure, refer to established laboratory manuals.[5]
Protocol 2: Synthesis of this compound
This protocol outlines the synthesis of this compound from 3-chloroaniline.
Materials:
-
3-Chloroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Cuprous chloride (CuCl)
-
Ice
-
Starch-iodide paper
Procedure:
Part A: Diazotization of 3-Chloroaniline
-
In a flask, add 3-chloroaniline to a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. A fine slurry of 3-chloroaniline hydrochloride may form.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold 3-chloroaniline hydrochloride slurry, ensuring the temperature remains between 0-5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring for 10-15 minutes.
-
Check for the presence of excess nitrous acid using starch-iodide paper. The paper should turn blue-black. If not, add a small amount of additional sodium nitrite solution until a positive test is obtained.
-
Keep the resulting cold diazonium salt solution in the ice bath for immediate use in the next step.
Part B: Sandmeyer Reaction
-
In a separate larger flask, dissolve cuprous chloride in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly and carefully, with efficient stirring, add the cold diazonium salt solution from Part A to the cuprous chloride solution.
-
A vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from becoming too vigorous.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat it on a water bath (around 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature. The crude this compound will separate as a dark, oily layer.
Protocol 3: Purification of this compound
This protocol describes the purification of the crude this compound.
Materials:
-
Crude this compound from Protocol 2
-
Diethyl ether or dichloromethane
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Separate the organic layer from the reaction mixture using a separatory funnel.
-
Extract the aqueous layer with a small portion of diethyl ether or dichloromethane and combine the organic layers.
-
Wash the combined organic layers with 5% sodium hydroxide solution to remove any phenolic byproducts, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The resulting crude this compound can be further purified by fractional distillation. Collect the fraction boiling at approximately 173 °C.[10]
-
If 1,4-dichlorobenzene is a significant impurity, the distilled product can be cooled in an ice bath to crystallize the 1,4-isomer, which can then be removed by filtration.
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
-
Opsis AB. Dichlorobenzene. Opsis AB. [Link]
-
Akhtar, R., Zahoor, A. F., Parveen, B., & Suleman, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837–1873. [Link]
-
This compound synthesis - YouTube. (2021, January 9). [Video]. YouTube. [Link]
-
Cowdrey, W. A., & Davies, D. S. (1949). A study of the mechanism of the Sandmeyer reaction. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 199(1056), 137–153. [Link]
-
What is the order for the boiling point for ortho-chlorobenzene, meta-chlorobenzene and para-chlorobenzene? - Quora. (2018, March 10). Quora. [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). [Link]
-
This compound - Wikipedia. (n.d.). Wikipedia. [Link]
-
Akhtar, R., Zahoor, A. F., Parveen, B., & Suleman, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837–1873. [Link]
-
Para dichlorobenzene. (n.d.). BYJU'S. [Link]
-
This compound - ChemBK. (n.d.). ChemBK. [Link]
-
Why is the melting point of p-dichlorobenzene higher than those of o-dichlorobenzene and m-dichlorobenzene? (2014, March 7). Chemistry Stack Exchange. [Link]
-
Sandmeyer Reaction - GeeksforGeeks. (2023, July 25). GeeksforGeeks. [Link]
-
p-dichlorobenzene. (n.d.). Stenutz. [Link]
-
This compound | 541-73-1. (n.d.). LookChem. [Link]
-
Sandmeyer Reaction - experimental procedure and set up. - YouTube. (2023, January 2). [Video]. YouTube. [Link]
-
Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. [Link]
-
Sandmeyer type reaction troubleshoot : r/Chempros. (2023, July 26). Reddit. [Link]
-
3.9: Preparation of Copper(I) Chloride, CuCl. (2023, November 13). Chemistry LibreTexts. [Link]
- Process for separating dichlorobenzene isomers. (1965).
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Chlorobenzene from Aniline via the Sandmeyer Reaction. (2014, August 21). Sciencemadness Discussion Board. [Link]
- Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes. (1938).
-
Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer. (1982). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Sandmeyer reaction (video). (n.d.). Khan Academy. [Link]
-
You may either print out your prelab and bring it with you to lab, or bring your computer. Your TA will grade it on th. (n.d.). [Link]
-
Chem 267. Recrystallization. (n.d.). [Link]
-
The Kinetics and Mechanism of the Sandmeyer Reaction. (1949). Journal of the Chemical Society. [Link]
-
Mastering Sandmeyer Reactions: Your Guide to Diazonium Salt Intermediates. (2023, November 6). [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]
- Process for the preparation of dichlorobenzenes. (1981).
-
A General Electrochemical Strategy for Sandmeyer Reaction. (2018, September 17). ResearchGate. [Link]
-
Lab 5: Fractional Distillation - YouTube. (2014, January 23). [Video]. YouTube. [Link]
- Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent. (1974).
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- 12. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]
- 13. US3847755A - Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent - Google Patents [patents.google.com]
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Technical Support Center: Purity Analysis of 1,3-Dichlorobenzene
Welcome to the technical support center for the purity analysis of 1,3-Dichlorobenzene (m-DCB). This guide is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your analytical experiments. The information provided is grounded in established scientific principles and field-proven expertise to ensure the integrity and reliability of your results.
Introduction to this compound Analysis
This compound (CAS 541-73-1) is a colorless liquid used as a chemical intermediate in the synthesis of pharmaceuticals, herbicides, and dyes.[1][2] Its molecular formula is C₆H₄Cl₂, and it has a molecular weight of 147.00 g/mol .[3][4][5] Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of downstream products. Gas Chromatography (GC) is the most common and effective technique for this purpose, offering high resolution and sensitivity for separating this compound from its isomers and other potential impurities.
Section 1: Troubleshooting Guide for GC Analysis
Gas Chromatography is a robust technique, but issues can arise. This section provides a systematic approach to identifying and resolving common problems encountered during the purity analysis of this compound.
Visual Troubleshooting Workflow
A logical approach to troubleshooting is crucial. The following diagram outlines a systematic process to diagnose and resolve common GC issues.
Caption: A systematic workflow for troubleshooting common GC issues.
Common Problems and Solutions
1. Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing significantly. What is the cause and how can I fix it?
-
Answer: Peak tailing for a relatively non-polar compound like this compound often points to activity in the inlet or the column.
-
Causality: Active sites, typically exposed silanols in the inlet liner or on the column stationary phase, can interact with the analyte, causing delayed elution and tailing. This can be exacerbated by the accumulation of non-volatile residues from previous injections.
-
Troubleshooting Steps:
-
Inlet Maintenance: The inlet is the most common source of activity. Replace the inlet liner and septum.[6][7] A contaminated liner can be a major contributor to peak tailing.
-
Column Conditioning: If the problem persists, it may be due to column contamination. Trim the first 10-20 cm of the column from the inlet side to remove non-volatile residues. After trimming, reinstall the column and perform a bake-out at the manufacturer's recommended temperature.[8]
-
Check for Leaks: A small leak in the system can also cause peak shape issues. Use an electronic leak detector to check all fittings, especially around the inlet and column connections.[9]
-
-
-
-
Question: My peaks are fronting. What does this indicate?
-
Answer: Peak fronting is less common but can occur due to column overload or an incompatible solvent.
-
Causality: Injecting too much sample can saturate the stationary phase at the head of the column, leading to a distorted peak shape. Alternatively, if the sample is dissolved in a solvent that is much stronger than the stationary phase, it can cause the analyte band to spread.
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Prepare a more dilute sample or reduce the injection volume.
-
Check Split Ratio: If using split injection, ensure the split ratio is appropriate. A low split ratio can lead to column overload.
-
Solvent Compatibility: Ensure the sample solvent is appropriate for the analysis and is of high purity.
-
-
-
2. Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. Why is this happening?
-
Answer: Retention time instability is usually related to issues with the carrier gas flow rate or oven temperature control.
-
Causality: The retention time is directly dependent on the carrier gas velocity and the column temperature. Any fluctuation in these parameters will cause shifts.
-
Troubleshooting Steps:
-
Verify Carrier Gas Flow: Check the gas supply cylinder pressure to ensure it is not running low. Verify the flow rate at the detector outlet using a calibrated flow meter.[9][10]
-
Check for Leaks: A leak in the gas lines or at the inlet will cause a drop in the column head pressure and affect the flow rate.
-
Oven Temperature Stability: Confirm that the oven temperature is stable and accurately reflects the setpoint. A faulty temperature sensor can lead to retention time drift.
-
Column Equilibration: Ensure the column is properly equilibrated at the initial temperature before each injection.
-
-
-
3. Ghost Peaks
-
Question: I am seeing extra peaks in my chromatogram, even in a blank run. What are these "ghost peaks"?
-
Answer: Ghost peaks are peaks that appear in a chromatogram that are not from the injected sample. They are typically caused by contamination.[7]
-
Causality: Contamination can originate from several sources, including the carrier gas, the inlet (septum bleed or liner contamination), or carryover from a previous injection.
-
Troubleshooting Steps:
-
Run a Condensation Test: To determine if the contamination is from the gas supply, run a blank analysis immediately followed by another. If the ghost peaks are larger in the first run, it suggests contamination in the gas lines.[8]
-
Check the Septum: Septum bleed is a common cause of ghost peaks, especially at high inlet temperatures. Use a high-quality, low-bleed septum and replace it regularly.
-
Clean the Inlet: A contaminated inlet liner can slowly release adsorbed compounds from previous injections. Replace the liner.
-
Bake-out the Column: If the contamination is within the column, a high-temperature bake-out can help remove volatile contaminants.
-
-
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific questions related to the methodology and interpretation of this compound purity analysis.
Method Development and Validation
-
Q1: What is a typical GC method for the purity analysis of this compound?
-
A1: A standard method would utilize a non-polar or mid-polar capillary column and a Flame Ionization Detector (FID). The key is to achieve baseline separation of this compound from its isomers (1,2- and 1,4-dichlorobenzene) and other potential process impurities. A typical starting point is provided in the protocol section below. Method validation should be performed according to established guidelines like USP <621> or ICH Q2(R1) to ensure the method is accurate, precise, and robust.[11][12][13][14][15]
-
-
Q2: How do I ensure my analytical method is selective for this compound in the presence of its isomers?
-
A2: Selectivity is demonstrated by showing that the method can resolve the analyte from other closely related compounds.
-
Experimental Approach: Prepare a solution containing this compound and its isomers (1,2- and 1,4-dichlorobenzene). Analyze this mixture using your proposed GC method. The method is considered selective if all three isomers are baseline resolved. The resolution between adjacent peaks should ideally be greater than 1.5.[16]
-
Column Choice: The choice of GC column is critical for isomer separation. A column with a high theoretical plate count and a stationary phase that provides good selectivity for aromatic compounds is recommended. Phenyl-methylpolysiloxane phases are often a good choice.[17][18][19]
-
-
Data Interpretation and Quantification
-
Q3: How is the purity of a this compound sample calculated from the chromatogram?
-
A3: Purity is typically determined using an area percent calculation, assuming that all components have a similar response factor with an FID.
-
Calculation: Purity (%) = (Area of 1,3-DCB peak / Total area of all peaks) x 100
-
Important Consideration: For the highest accuracy, especially if impurities have different chemical structures, a relative response factor (RRF) for each impurity should be determined using certified reference standards.
-
-
-
Q4: What are the common impurities found in this compound samples?
-
A4: The most common impurities are its isomers, 1,2-Dichlorobenzene (o-DCB) and 1,4-Dichlorobenzene (p-DCB), which are often co-produced during the chlorination of benzene.[20][21] Other potential impurities could include monochlorobenzene and trichlorobenzene isomers, depending on the synthesis process.[22]
-
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a standard GC analysis of this compound.
Protocol: GC Purity Analysis of this compound
Objective: To determine the purity of a this compound sample by Gas Chromatography with Flame Ionization Detection (GC-FID).
Materials:
-
This compound sample
-
High-purity solvent (e.g., Hexane or Dichloromethane)
-
Reference standards for 1,2-, 1,3-, and 1,4-Dichlorobenzene (≥99% purity)
-
Gas Chromatograph equipped with a split/splitless inlet and FID
GC System and Conditions:
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5) | Provides good selectivity for aromatic isomers. |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. | |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow for a 0.25 mm ID column. |
| Inlet | Split | To avoid column overload with a neat or concentrated sample. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Split Ratio | 50:1 (can be optimized) | Reduces the amount of sample reaching the column. |
| Injection Vol. | 1.0 µL | Standard injection volume. |
| Oven Program | Initial: 60 °C, hold for 2 min | Allows for good focusing of the analytes at the head of the column. |
| Ramp: 10 °C/min to 180 °C | Separates the dichlorobenzene isomers. | |
| Hold: 5 min | Ensures elution of any less volatile impurities. | |
| Detector | FID | Universal detector for hydrocarbons with excellent sensitivity. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Gas Flows | H₂: 30 mL/min, Air: 300 mL/min, Makeup: 25 mL/min | Typical FID gas flows for a stable flame. |
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. This creates a ~5 mg/mL solution.
-
-
System Suitability:
-
Prepare a system suitability solution containing all three dichlorobenzene isomers at a similar concentration.
-
Inject the system suitability solution.
-
Verify that the resolution between the 1,2- and 1,3- isomers, and the 1,3- and 1,4- isomers is >1.5.
-
Check the peak symmetry (tailing factor) for the this compound peak, which should be between 0.9 and 1.5.
-
-
Analysis:
-
Inject the prepared sample solution into the GC.
-
Record the chromatogram.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of this compound as described in FAQ Q3.
-
Method Validation Flowchart
The following diagram illustrates the key stages of analytical method validation.
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Medical Management Guidelines for this compound. [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
European Pharmacopoeia. (2008). 2.2.28. Gas Chromatography. [Link]
-
United States Pharmacopeia. (2021). <621> Chromatography Revision Bulletin. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]
-
European Pharmacopoeia. (2019). 2.2.28. Gas chromatography. [Link]
-
ASTM International. (2021). D6379 Standard Test Method for Determination of Aromatic Hydrocarbon Types in Aviation Fuels and Petroleum Distillates. [Link]
-
ASTM International. (2019). D6591 Standard Test Method for Determination of Aromatic Hydrocarbon Types in Middle Distillates. [Link]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook: Benzene, 1,3-dichloro-. [Link]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook: Benzene, 1,3-dichloro-. [Link]
-
Wikipedia. This compound. [Link]
-
ResearchGate. (n.d.). Separation of dichlorobenzenes isomers on columns. [Link]
-
Waters Corporation. (2020). Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). [Link]
-
ResearchGate. (n.d.). GC chromatograms for the separation of positional isomers. [Link]
-
iTeh Standards. (n.d.). ASTM D5186-03 - Standard Test Method for Determination of Aromatic Content and Polynuclear Aromatic. [Link]
-
OSTI.GOV. (1998). Standard test method for determination of gaseous and particulate polycyclic aromatic hydrocarbons in ambient air. [Link]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook: Benzene, 1,3-dichloro-. [Link]
-
Mason Technology. (n.d.). 2.2.28. Gas chromatography. [Link]
-
ResearchGate. (n.d.). GC separation of dichlorobenzene on the (OH)Q[16]/PDMS column. [Link]
-
Scribd. (n.d.). Gas Chromatography - EU - PH. [Link]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook: Benzene, 1,3-dichloro- IR Spectrum. [Link]
-
Chromatography Forum. (2007). Separation of Bromodichlorobenzene isomers. [Link]
-
Royal Society of Chemistry. (2024). Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols. [Link]
-
National Institute of Standards and Technology (NIST). Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). [Link]
-
uspbpep.com. (n.d.). 2.2.46. Chromatographic separation techniques. [Link]
-
Chem-Impex. (n.d.). This compound. [Link]
-
Restek. (n.d.). Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). A rapid method to determine 1,3-dichloropropene (1,3-D) by gas chromatography ion trap mass spectrometry on fruits and vegetables. [Link]
-
PubChem. This compound. [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. [Link]
-
Chemsrc. (2025). Cas 541-73-1,this compound. [Link]
-
Stepbio. (n.d.). GC Troubleshooting. [Link]
-
ResearchGate. (n.d.). Analytical method validation: A brief review. [Link]
-
Government of Canada. (n.d.). Fact sheet: this compound. [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]
-
LookChem. (n.d.). Understanding this compound: From Synthesis to Application. [Link]
-
ResearchGate. (2025). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. [Link]
-
IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
-
SciSpace. (2011). Validation and Uncertainty Estimation of Analytical Method for Determination of Benzene in Beverages. [Link]
-
LookChem. (n.d.). Cas 541-73-1,this compound. [Link]
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- 22. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
Technical Support Center: Overcoming Challenges in 1,3-Dichlorobenzene Separation
Welcome to our dedicated technical support center for navigating the complexities of 1,3-dichlorobenzene (m-DCB) separation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating high-purity m-DCB from its isomers, primarily 1,2-dichlorobenzene (o-DCB) and 1,4-dichlorobenzene (p-DCB). The separation of these isomers is notoriously difficult due to their similar physicochemical properties. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you with the knowledge to optimize your separation strategies.
The Core Challenge: Similar Physical Properties
The primary obstacle in separating dichlorobenzene isomers lies in their remarkably similar physical properties, as detailed in the table below. This similarity makes conventional separation techniques inefficient and often ineffective.
| Property | 1,2-Dichlorobenzene (o-DCB) | This compound (m-DCB) | 1,4-Dichlorobenzene (p-DCB) |
| Boiling Point | ~180.5 °C | ~173 °C | ~174 °C |
| Melting Point | ~ -17 °C | ~ -24 °C | ~ 53 °C |
| Molecular Weight | 147.00 g/mol | 147.00 g/mol | 147.00 g/mol |
Data compiled from various sources.
Section 1: Distillation-Based Separation
Fractional distillation is often the first method considered for separating liquid mixtures. However, for dichlorobenzene isomers, it presents significant hurdles.
FAQ 1: Why is it so difficult to separate this compound from 1,4-dichlorobenzene by simple fractional distillation?
The separation of this compound and 1,4-dichlorobenzene via conventional distillation is practically impossible due to the extremely small difference in their boiling points, which is less than 1°C.[1] To achieve any reasonable separation, a distillation column with a very large number of theoretical plates would be required, making the process economically unfeasible and difficult to practice on a laboratory or industrial scale.[1]
Troubleshooting Distillation-Based Separations
Issue: Poor separation efficiency between m-DCB and p-DCB despite using a high-efficiency distillation column.
Root Cause: The close boiling points of m-DCB and p-DCB lead to a low relative volatility, which is the fundamental challenge.
Solution: Extractive Distillation
Extractive distillation is an enhanced distillation technique that can be employed to overcome the challenge of close-boiling mixtures. This method involves introducing a high-boiling point solvent to the mixture, which selectively alters the volatility of one isomer over the other, thus increasing the relative volatility and facilitating separation.
Q&A on Extractive Distillation:
-
How does extractive distillation work for dichlorobenzene isomers? An aprotic polar solvent is introduced to the dichlorobenzene mixture.[2] This solvent interacts differently with the isomers, making one more volatile than the other. In the case of m-DCB and p-DCB, the added solvent can increase the relative volatility, allowing m-DCB to be distilled as the overhead product while p-DCB remains with the solvent in the bottoms.[2]
-
What are suitable solvents for this process? Aprotic polar organic solvents with a high dielectric constant (greater than 20) and a high dipole moment (greater than 3.0 Debye) are effective.[2] Examples include hexamethylphosphorotriamide, dimethylsulfoxide, and N-methylpyrrolidone.[2]
-
What are the key parameters to optimize in extractive distillation?
-
Solvent-to-feed ratio: A higher solvent ratio generally increases relative volatility but decreases the column's capacity. A molar ratio of solvent to dichlorobenzenes between 0.2 and 5 is typically effective.[2]
-
Operating pressure: The distillation is often carried out under reduced pressure (e.g., less than 120 mm Hg) to lower the boiling temperatures and prevent solvent degradation.[2]
-
Section 2: Crystallization-Based Separation
Crystallization takes advantage of differences in melting points. While p-DCB has a significantly higher melting point than its isomers, the separation of m-DCB is complicated by eutectic formation.
FAQ 2: I'm trying to purify this compound by crystallization, but I can't achieve a purity higher than ~88%. Why?
The inability to purify this compound beyond approximately 88% by direct crystallization from a mixture with 1,4-dichlorobenzene is due to the formation of a eutectic mixture.[1] A eutectic is a mixture of substances that melts and freezes at a single temperature that is lower than the melting points of the separate components. For the m-DCB and p-DCB system, the eutectic point occurs at about -29.4°C with a composition of roughly 88% m-DCB and 12% p-DCB.[1] At this composition, both isomers crystallize together, preventing further separation by cooling.
Troubleshooting Crystallization
Issue: Reaching the eutectic composition and being unable to further purify m-DCB.
Root Cause: The formation of a solid eutectic mixture of m-DCB and p-DCB.
Solution 1: Multi-Stage Crystallization
A multi-stage crystallization process can be employed to improve the purity of this compound. This involves carefully controlling the temperature in stages.
Experimental Protocol: Two-Stage Crystallization for High-Purity this compound
-
Initial Feed Preparation: Start with a dichlorobenzene mixture where the concentration of this compound is already enriched to be above the eutectic composition (i.e., >88%). This pre-concentration step is crucial and can be achieved by other methods like extractive distillation or by using complexing agents.
-
First Stage Crystallization:
-
Cool the enriched mixture to a temperature between -33°C to -38°C.[1]
-
Maintain this temperature for 1 to 9 hours to allow for the selective crystallization of this compound.[1]
-
After the crystallization cycle, perform a "melt cycle" by raising the temperature to about -15°C to melt any less pure crystals and enrich the solid phase with this compound.[1]
-
Separate the solid product from the liquid reject. The purity of the this compound at this stage is typically 97-98%.[1]
-
-
Second Stage Crystallization:
Solution 2: Extractive Crystallization with a Complexing Agent
This technique involves adding a substance that selectively forms a complex with one of the isomers, effectively removing it from the solution and allowing the other to be purified.
Q&A on Extractive Crystallization:
-
How does it work for m-DCB and p-DCB? Polyethylene glycols (PEGs) of varying molecular weights can be used as complexing agents.[1] PEG selectively forms a solid complex with 1,4-dichlorobenzene. This complex can then be filtered off, leaving an enriched filtrate of this compound.[1]
-
What is a typical procedure?
-
A mixture of dichlorobenzenes is treated with polyethylene glycol.
-
The mixture is heated to dissolve the PEG and then cooled to around -5°C.[1]
-
The resulting slurry is filtered to separate the solid PEG-p-DCB complex from the liquid filtrate, which is now enriched in m-DCB.[1]
-
The p-DCB can be recovered from the complex by flash distillation.[1]
-
Logical Flow for Crystallization Troubleshooting
Caption: Troubleshooting logic for crystallization-based separation of this compound.
Section 3: Chemical Separation Methods
When physical separation methods are insufficient, chemical conversion of one isomer can be a powerful alternative.
FAQ 3: Are there any chemical methods to separate this compound from its isomers?
Yes, a method involving selective bromination can be used.[3] In this process, the mixture of dichlorobenzenes is reacted with a brominating agent. The meta-isomer (this compound) is selectively brominated to form 1-bromo-2,4-dichlorobenzene.[1] This new compound has a different boiling point and can be separated from the unreacted 1,4-dichlorobenzene by distillation.[1] The 1-bromo-2,4-dichlorobenzene is then debrominated to recover the pure this compound.[1] However, this process can be complex, expensive, and produce undesirable by-products.[1]
Workflow for Chemical Separation via Bromination
Caption: Workflow for the chemical separation of this compound via bromination.
References
- Process for the purification of 1,3-dihalobenzene from an isomeric mixture of...
- Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent - Google P
- Process for separating dichlorobenzene isomers - Google P
- This compound puriss., = 99.0 GC 541-73-1 - Sigma-Aldrich.
Sources
- 1. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]
- 2. US3847755A - Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent - Google Patents [patents.google.com]
- 3. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]
Technical Support Center: Minimizing By-product Formation in 1,3-Dichlorobenzene Reactions
Welcome to the technical support center for optimizing reactions involving 1,3-dichlorobenzene. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with selectivity and by-product formation. As an aromatic substrate with two deactivating, ortho, para-directing chloro groups in a meta relationship, this compound presents unique challenges in electrophilic aromatic substitution and other reactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance the purity and yield of your target compounds.
Troubleshooting Guides: Reaction-Specific Issues
This section addresses specific problems you might encounter during common synthetic transformations of this compound.
Issue 1: Poor Selectivity in Nitration Reactions
Question: "I am performing a nitration on this compound and obtaining a mixture of several nitrated isomers, as well as some dinitrated compounds. How can I improve the regioselectivity and prevent over-reaction?"
Answer: This is a frequent challenge stemming from the directing effects of the two chlorine substituents and the harshness of typical nitrating conditions.
Root Cause Analysis: The two chlorine atoms on the this compound ring are deactivating yet direct incoming electrophiles to the ortho and para positions relative to each chlorine. This leads to potential substitution at positions 2, 4, and 6.
-
Position 2: Ortho to both chlorine atoms. This position is highly sterically hindered and electronically deactivated, making substitution here kinetically unfavorable.
-
Positions 4 and 6: These are equivalent. Each is para to one chlorine and ortho to the other. These are the most electronically activated and sterically accessible sites for electrophilic attack.
-
Position 5: This position is meta to both chlorine atoms and is the most deactivated position.
Therefore, the primary kinetic products of mononitration are 1,3-dichloro-4-nitrobenzene and its equivalent, 1,3-dichloro-6-nitrobenzene.[1][2] Formation of other isomers, like the 2-nitro product, or dinitrated by-products, indicates that the reaction conditions are not optimal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitration of this compound.
Recommended Protocol for Controlled Mononitration:
-
Preparation: Cool a stirred mixture of this compound in concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a stoichiometric amount of concentrated nitric acid (e.g., 70%) dropwise, ensuring the temperature does not exceed 10 °C. The use of a nitrating mixture (HNO₃/H₂SO₄) helps generate the highly reactive nitronium ion (NO₂⁺) in a controlled manner.[3][4]
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using TLC or GC to avoid dinitration.
-
Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Purification: Filter the solid product, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize from ethanol or methanol to isolate pure 1,3-dichloro-4-nitrobenzene.
| Parameter | Standard Condition | Recommended Adjustment for Selectivity | Rationale |
| Temperature | 25-50 °C | 0-10 °C | Lower temperature reduces the reaction rate, disfavoring the formation of higher-energy intermediates and over-reaction products. |
| Nitrating Agent | Conc. HNO₃/H₂SO₄ | Stoichiometric HNO₃ or milder agents | Prevents excess nitronium ion concentration, minimizing dinitration. |
| Reaction Time | >3 hours | 1-2 hours (monitored) | Prevents the desired mononitrated product from undergoing a second, slower nitration. |
Issue 2: Sulfone By-product in Sulfonation
Question: "During the sulfonation of this compound with fuming sulfuric acid (oleum), I'm isolating a significant amount of a high-melting, insoluble solid which I believe is a dichlorodiphenyl sulfone. How can I avoid this?"
Answer: You are correct; diaryl sulfone formation is a well-known side reaction in sulfonation, especially under harsh conditions. It occurs when the initially formed sulfonic acid reacts with another molecule of the starting material.
Mechanism of By-product Formation: The electrophilic species in sulfonation can be SO₃ or protonated SO₃ (HSO₃⁺).[3] The reaction is generally reversible.[5] However, at high temperatures and high concentrations of SO₃ (as in oleum), the benzenesulfonic acid product can act as a precursor to a more potent electrophile, which then attacks a second molecule of this compound. This leads to the irreversible formation of the highly stable diaryl sulfone.[6][7]
Strategies for Minimizing Sulfone Formation:
-
Control the Sulfonating Agent: The choice of sulfonating agent is critical. The reactivity generally increases with the concentration of free SO₃.[8]
-
High Risk: Fuming sulfuric acid (oleum) contains excess SO₃ and strongly promotes sulfone formation.
-
Moderate Risk: Concentrated (98%) sulfuric acid.
-
Low Risk: Using SO₃ in an aprotic solvent like nitromethane has been shown to yield arenesulfonic anhydrides as the main product with minimal diaryl sulfone formation.[6][7]
-
-
Temperature Management: Sulfone formation is highly temperature-dependent. Running the reaction at the lowest feasible temperature will significantly suppress this side reaction.
-
Reaction Time: Since sulfone formation involves a consecutive reaction, extending the reaction time after the primary sulfonation is complete will increase the by-product yield. Therefore, the reaction should be stopped once the starting material is consumed.
Recommended Protocol for Clean Sulfonation:
-
Reagent: Use concentrated (98%) sulfuric acid instead of oleum.
-
Temperature: Heat the mixture of this compound and sulfuric acid to a moderate temperature (e.g., 40-60 °C). Avoid temperatures above 100 °C.
-
Monitoring: Monitor the reaction by quenching small aliquots and analyzing via HPLC to determine the point of maximum sulfonic acid formation before significant sulfone appears.
-
Work-up: Cool the reaction mixture and carefully dilute it with cold water. The sulfonic acid product is water-soluble, while any unreacted starting material or sulfone by-product will precipitate or form an organic layer.
Issue 3: Low Yield and By-products in Friedel-Crafts Reactions
Question: "I'm trying to perform a Friedel-Crafts alkylation on this compound with 1-chloropropane and AlCl₃, but the reaction is sluggish, and I'm getting a complex product mixture with very little of the desired propyl-1,3-dichlorobenzene. What is going wrong?"
Answer: This issue highlights several key limitations of the Friedel-Crafts alkylation, which are amplified by your choice of substrate.
Root Cause Analysis:
-
Substrate Deactivation: this compound is strongly deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effect of the two chlorine atoms. Friedel-Crafts reactions generally fail on aromatic rings that are less reactive than a monohalobenzene.
-
Carbocation Rearrangement: The primary carbocation formed from 1-chloropropane and AlCl₃ (CH₃CH₂CH₂⁺) is unstable and will rapidly rearrange via a hydride shift to the more stable secondary carbocation (CH₃C⁺HCH₃).[9][10] This means you will predominantly form the isopropyl-substituted product (2-(2,4-dichlorophenyl)propane), not the desired n-propyl product.
-
Polyalkylation: The product, once formed, has an activating alkyl group, making it more reactive than the starting this compound. This leads to subsequent alkylations and the formation of polyalkylated by-products.[9]
A Better Approach: Friedel-Crafts Acylation
To overcome these challenges, Friedel-Crafts acylation is the superior method.[11]
-
No Rearrangement: Acylium ions (R-C≡O⁺) are resonance-stabilized and do not undergo rearrangement.
-
Deactivation of Product: The product of acylation is a ketone. The acyl group is strongly deactivating, which prevents polyacylation.
Sources
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
Optimizing GC column selection for dichlorobenzene isomer separation
Technical Support Center: Gas Chromatography (GC) Analysis
Welcome to the Technical Support Center. This guide provides in-depth analysis and troubleshooting advice for the gas chromatographic separation of dichlorobenzene (DCB) isomers. Given their similar boiling points and subtle differences in polarity, achieving baseline resolution requires a careful and informed approach to column selection and method development.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of dichlorobenzene isomers so challenging?
The primary difficulty lies in the similar physicochemical properties of the three isomers: 1,2-dichlorobenzene (ortho-), 1,3-dichlorobenzene (meta-), and 1,4-dichlorobenzene (para-).
-
Boiling Points: Their boiling points are very close: o-DCB (180.5 °C), m-DCB (173 °C), and p-DCB (174 °C). A standard non-polar GC column, which separates compounds primarily by boiling point, will struggle to resolve them effectively, often leading to co-elution.
-
Polarity: The key to their separation lies in exploiting their small differences in polarity (dipole moment). p-Dichlorobenzene is a non-polar molecule due to its symmetrical structure, while the ortho and meta isomers are polar. A stationary phase capable of interacting with these dipoles is essential for differential retention.
Q2: What is the single most important factor when selecting a GC column for this separation?
Stationary phase polarity is the most critical factor. To resolve compounds with different polarities but similar boiling points, you must use a stationary phase that can engage in selective intermolecular interactions. For dichlorobenzenes, a mid-polarity to polar stationary phase is required to retard the polar o- and m-isomers relative to the non-polar p-isomer.
Column Selection and Method Development Guide
Q3: Which stationary phases are recommended for separating dichlorobenzene isomers?
Selecting the correct stationary phase is crucial for resolving the polar ortho and meta isomers from each other and from the non-polar para isomer. Mid-to-high polarity phases are generally the most effective.
Data Summary Table: Recommended GC Stationary Phases
| Stationary Phase Type | Common Name(s) | Polarity | Separation Mechanism | Elution Order | Suitability |
| 50% Phenyl / 50% Methylpolysiloxane | DB-17, Rtx-50, SPB-50 | Intermediate | Dipole-dipole interactions, π-π interactions | p-, m-, o- | Excellent: Often provides baseline resolution. A very common and reliable choice. |
| (14% Cyanopropyl-phenyl) Methylpolysiloxane | DB-1701, Rtx-1701 | Intermediate | Strong dipole-dipole interactions | p-, m-, o- | Excellent: The cyanopropyl group offers strong selectivity for the polar isomers. |
| Polyethylene Glycol (PEG) | DB-WAX, Carbowax 20M | Polar | Strong dipole-dipole, hydrogen bonding (minor) | p-, m-, o- | Very Good: High polarity provides strong retention and good separation, though may require higher temperatures.[1] |
| Trifluoropropyl | DB-210, Rtx-200 | Intermediate-Polar | Specific electron-withdrawing interactions | Varies, often p-, m-, o- | Good: Offers a different selectivity that can be useful if other columns fail. |
| 5% Phenyl / 95% Methylpolysiloxane | DB-5, SE-54, Rtx-5 | Low-to-Intermediate | Primarily boiling point, minor π-π interactions | m-, p-, o- (often co-eluting) | Poor: Insufficient polarity to reliably resolve the m- and p- isomers. |
Q4: How do column dimensions influence the separation of dichlorobenzene isomers?
While stationary phase chemistry is primary, physical column dimensions are critical for optimizing resolution and analysis time.
-
Column Length:
-
Mechanism: Resolution is proportional to the square root of the column length. Doubling the length increases resolution by a factor of ~1.4.
-
Recommendation: A 30-meter column is a standard and effective starting point. If co-elution persists after optimizing thermal and flow conditions, increasing to a 60-meter column can provide the necessary efficiency boost.
-
-
Internal Diameter (ID):
-
Mechanism: Smaller ID columns (≤0.25 mm) provide higher efficiency (more theoretical plates per meter), leading to sharper peaks and better resolution.[2] Larger ID columns (0.53 mm) have higher sample capacity but lower efficiency.
-
Recommendation: Use a 0.25 mm ID column for the best balance of efficiency and capacity for typical analytical work.
-
-
Film Thickness (dƒ):
-
Mechanism: A thicker film increases analyte retention, which can improve the resolution of highly volatile compounds. It also increases column capacity.
-
Recommendation: A standard film thickness of 0.25 µm to 0.50 µm is ideal. Thicker films are generally not necessary for dichlorobenzenes and would lead to excessively long run times and higher elution temperatures.
-
Workflow for GC Column Selection
The following diagram illustrates a logical workflow for selecting the appropriate GC column and initial conditions.
Caption: Logical workflow for initial GC column and method selection.
Troubleshooting Guide
Q5: My meta- and para-dichlorobenzene peaks are co-eluting. What are the steps to resolve them?
This is the most common issue. The root cause is insufficient selectivity or efficiency. Follow these steps methodically.
Step-by-Step Protocol for Resolving m/p-DCB Co-elution:
-
Confirm Column Choice: Ensure you are using a mid-to-high polarity column as recommended (e.g., DB-17, DB-1701, or WAX). A non-polar DB-5 or DB-1 column will not provide the necessary selectivity.
-
Optimize Oven Temperature Program: The temperature ramp rate directly impacts resolution.
-
Action: Decrease the ramp rate. If your current method is 10°C/min, try 5°C/min or even 2°C/min through the elution window of the isomers.
-
Causality: A slower ramp gives the analytes more time to interact with the stationary phase, increasing differential partitioning and improving separation.
-
-
Optimize Carrier Gas Flow Rate: Every column has an optimal flow rate (or linear velocity) for maximum efficiency, as described by the van Deemter equation.
-
Action: Check the manufacturer's recommendation for your column ID and carrier gas. For a 0.25 mm ID column with Helium, this is typically around 1.0-1.2 mL/min. If you are operating significantly faster, reduce the flow. If you are operating much slower, a slight increase might improve efficiency.
-
-
Lower the Initial Oven Temperature: Starting at a lower temperature can improve focusing of the analytes at the head of the column.
-
Action: If your initial temperature is 70°C, try starting at 50°C or 40°C. This can lead to sharper peaks for early-eluting compounds. One study achieved baseline resolution by setting the initial column oven temperature to 20°C.[3]
-
-
Consider a Longer Column: If the steps above provide only marginal improvement, the issue is a fundamental lack of theoretical plates.
-
Action: Replace the 30 m column with a 60 m column of the same phase and ID.
-
Causality: Doubling the column length doubles the number of theoretical plates, significantly enhancing resolving power for difficult separations.
-
Troubleshooting Logic Diagram
This diagram outlines the decision-making process when encountering co-elution.
Caption: Troubleshooting decision tree for m/p-dichlorobenzene co-elution.
Q6: I'm seeing peak tailing for all three isomers. What is the cause?
Peak tailing is typically caused by unwanted interactions within the GC system.
-
Active Sites in the Inlet: The glass inlet liner is a common source of activity. Silanol groups on the surface of deactivated glass can interact with analytes.
-
Solution: Replace the inlet liner. Ensure you are using a high-quality, deactivated liner. For trace analysis, liners with glass wool should be checked to ensure the wool itself is fully deactivated.
-
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Solution: Trim the column. Remove 15-20 cm from the front of the column (the end connected to the inlet). This removes the contaminated section and provides a fresh, inert surface.
-
-
Chemical Incompatibility: The dichlorobenzenes are generally robust, but if your sample is in an active solvent, it could be damaging the stationary phase.
-
Solution: Ensure your sample solvent is appropriate for the analysis and column phase.
-
References
-
Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),... - ResearchGate . Available at: [Link]
-
Fig. S2. HPLC chromatograms for the separation of : (A) xylene; (B) dichlorobenzene . Available at: [Link]
-
Gas Chromatographic-Mass Spectrometric Analysis of Dichlorobenzene Isomers in Human Blood With Headspace Solid-Phase Microextraction - PubMed . Available at: [Link]
-
Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols - CrystEngComm (RSC Publishing) . Available at: [Link]
-
GC separation of dichlorobenzene on the (OH)Q[4]/PDMS column at 100°C (A). Peaks . Available at: [Link]
-
Agilent J&W GC Column Selection Guide - Postnova Analytics . Available at: [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry . Available at: [Link]
-
Separation of Bromodichlorobenzene isomers - Chromatography Forum . Available at: [Link]
- Separation of dichlorobenzene isomers - Google Patents.
Sources
- 1. Separation of Bromodichlorobenzene isomers - Chromatography Forum [chromforum.org]
- 2. fishersci.ca [fishersci.ca]
- 3. Gas chromatographic-mass spectrometric analysis of dichlorobenzene isomers in human blood with headspace solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Technical Support Center: Enhancing the Efficiency of 1,3-Dichlorobenzene Degradation
Welcome to the technical support center for the degradation of 1,3-Dichlorobenzene (1,3-DCB). This guide is designed for researchers, scientists, and professionals in drug development and environmental remediation. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and enhance the efficiency of your degradation experiments.
Introduction: The Challenge of this compound
This compound is a persistent chlorinated aromatic hydrocarbon used in the synthesis of herbicides, insecticides, and dyes.[1][2] Its chemical stability and toxicity make it an environmental pollutant of concern, necessitating effective degradation strategies.[3][4] This guide focuses on three primary degradation methodologies: Bioremediation, Advanced Oxidation Processes (AOPs), and Reductive Dechlorination.
Section 1: General Troubleshooting Workflow
Before diving into method-specific issues, it's crucial to have a systematic approach to troubleshooting. An inefficient degradation experiment often stems from a limited number of core issues. The following workflow provides a logical sequence for problem identification and resolution.
Caption: General troubleshooting workflow for degradation experiments.
Section 2: Bioremediation of this compound
Bioremediation utilizes microorganisms to break down contaminants. For 1,3-DCB, aerobic degradation is a common pathway where bacteria use the compound as a source of carbon and energy.[5] Strains such as Alcaligenes sp. and Bacillus cereus have been shown to be effective.[5][6]
Troubleshooting Guide: Bioremediation
| Issue / Observation | Potential Cause & Scientific Rationale | Recommended Action |
| No degradation after inoculation. | Lack of Acclimation: The microbial consortium may require an adaptation period to express the necessary enzymes for 1,3-DCB metabolism. This lag phase is common, especially for chlorinated compounds.[3] | Acclimate your culture by gradually increasing the concentration of 1,3-DCB over several transfers. Start with a low, sub-toxic concentration. |
| Degradation starts but then stops. | Substrate Toxicity: High concentrations of 1,3-DCB or its intermediates (e.g., 3,5-dichlorocatechol) can be toxic to the microbial population, inhibiting metabolic activity. | Start with a lower initial concentration of 1,3-DCB. Monitor cell viability alongside substrate concentration. Consider a fed-batch approach to maintain a low, steady concentration. |
| Slow degradation rate. | Nutrient Limitation: Microbial growth and enzymatic activity depend on essential nutrients like nitrogen, phosphorus, and trace elements. A deficiency in these can limit the degradation rate.[7] | Amend your minimal salts medium with an appropriate C:N:P ratio (e.g., 100:10:1). Ensure trace element solution is included. |
| Non-Optimal Physicochemical Conditions: pH and temperature significantly affect enzyme kinetics and microbial health. The optimal range is often specific to the microbial strain. | Optimize pH (typically 6.5-7.5) and temperature (e.g., 30°C) for your specific culture. Monitor and adjust pH throughout the experiment as metabolic byproducts can cause shifts. |
Frequently Asked Questions (FAQs): Bioremediation
Q1: My culture degrades monochlorobenzene but not this compound. Why? A1: This is an issue of enzyme specificity. The dioxygenase enzymes that initiate the degradation pathway have substrate preferences. The enzymes in your culture may be highly specific for monochlorobenzene and unable to efficiently attack the dichlorinated ring structure.[6] You may need to isolate or enrich for a strain specifically capable of degrading 1,3-DCB, potentially from a historically contaminated site.[5]
Q2: How do I confirm that the disappearance of 1,3-DCB is due to biodegradation and not abiotic loss? A2: It is essential to run parallel controls. Set up an abiotic control (sterile medium with 1,3-DCB but no microorganisms) and a killed-cell control (medium with 1,3-DCB and autoclaved or chemically-inactivated microorganisms). Any loss of 1,3-DCB in these controls is due to abiotic factors like volatilization or adsorption.[2] True biodegradation is the difference between the loss in your live culture and the loss in the controls.
Q3: What is the metabolic pathway for aerobic 1,3-DCB degradation? A3: The generally accepted pathway involves a dioxygenase enzyme that incorporates two hydroxyl groups into the aromatic ring, forming 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. This is then dehydrogenated to form 3,5-dichlorocatechol. The catechol ring is subsequently cleaved, leading to intermediates that enter central metabolic pathways.[5] Chloride ions are released stoichiometrically during this process.[5]
Section 3: Advanced Oxidation Processes (AOPs)
AOPs are characterized by the generation of highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), which non-selectively oxidizes organic compounds.[8] Common AOPs for chlorinated aromatics include UV/H₂O₂ and photocatalysis (e.g., with TiO₂).[9][10]
Troubleshooting Guide: AOPs
| Issue / Observation | Potential Cause & Scientific Rationale | Recommended Action |
| Low degradation efficiency in UV/H₂O₂ system. | Incorrect H₂O₂ Concentration: Too little H₂O₂ results in insufficient •OH radical generation. Conversely, excess H₂O₂ can act as a scavenger of •OH radicals (H₂O₂ + •OH → HO₂• + H₂O), reducing efficiency.[9] | Titrate the H₂O₂ concentration to find the optimum for your system. A molar ratio of H₂O₂ to 1,3-DCB between 10:1 and 50:1 is a common starting point. |
| Sub-optimal pH: The pH of the solution affects both the stability of H₂O₂ and the quantum yield of •OH radicals. A weakly acidic to neutral environment is often favorable for the degradation of dichlorobenzenes.[9] | Adjust the initial pH of your solution. Test a range from pH 3 to 7 to determine the optimal condition for your specific matrix. | |
| Photocatalyst (e.g., TiO₂) activity decreases over time. | Catalyst Fouling: Intermediates from the degradation process can adsorb onto the catalyst surface, blocking active sites and preventing light penetration. | If possible, remove the catalyst after the experiment, wash it with a suitable solvent (e.g., ethanol or dilute acid/base), dry it, and test its regenerated activity. |
| Presence of Radical Scavengers: Certain ions (e.g., carbonate, bicarbonate, chloride) and natural organic matter in the sample matrix can compete for •OH radicals, reducing the rate of 1,3-DCB degradation. | Analyze your sample matrix for common scavengers. If feasible, pre-treat the sample (e.g., via filtration or pH adjustment to precipitate carbonates) before AOP treatment. |
Frequently Asked Questions (FAQs): AOPs
Q1: Why is my degradation reaction slowing down even though reactants are still present? A1: This is often due to the formation of recalcitrant intermediates. The initial attack on 1,3-DCB may be fast, but it can produce byproducts like chlorinated phenols or short-chain organic acids (e.g., oxalic acid) that are more resistant to further oxidation.[9] This can lead to a decrease in the overall degradation rate and a reduction in Total Organic Carbon (TOC) that is slower than the parent compound degradation. Monitoring both 1,3-DCB and TOC is crucial.[11]
Q2: Can I use sunlight for photocatalysis instead of a UV lamp? A2: Yes, but with considerations. Standard TiO₂ (Anatase) has a wide bandgap and is primarily activated by UV light (<387 nm), which constitutes only a small fraction of the solar spectrum. While some degradation will occur, efficiency will be lower than with a dedicated UV source. To effectively use sunlight, you would need to use a modified or "doped" photocatalyst designed to be active in the visible light range.
Q3: How do I know if hydroxyl radicals are being produced in my system? A3: You can use a probe molecule or a radical scavenger to indirectly confirm •OH production. Add a compound like coumarin, which reacts with •OH to form a fluorescent product (7-hydroxycoumarin), and monitor the increase in fluorescence. Alternatively, add a known •OH scavenger like tert-butyl alcohol and observe a significant decrease in the 1,3-DCB degradation rate.
Section 4: Reductive Dechlorination with Zero-Valent Iron (ZVI)
Reductive dechlorination involves the transfer of electrons to the chlorinated compound, replacing chlorine atoms with hydrogen. Zero-valent iron (Fe⁰) is a common and cost-effective electron donor for this process.[12][13]
Troubleshooting Guide: Reductive Dechlorination
| Issue / Observation | Potential Cause & Scientific Rationale | Recommended Action |
| Reaction rate decreases significantly over time. | Surface Passivation: The surface of the ZVI reacts with water and other oxidants to form a layer of iron oxides/hydroxides. This passivation layer blocks reactive sites and inhibits electron transfer to the 1,3-DCB molecule.[14] | Use acid-washed ZVI to remove pre-existing oxide layers. Ensure your system is strictly anaerobic, as oxygen rapidly passivates the iron surface. Consider using bimetallic particles (e.g., Pd/Fe), where the noble metal acts as a catalyst for hydrogenation and helps prevent passivation.[14] |
| Incomplete dechlorination (e.g., monochlorobenzene is formed but not benzene). | Insufficient Reducing Power or Reaction Time: The stepwise removal of chlorine atoms may require different activation energies. The system may have enough potential to remove the first chlorine but not the second, or the reaction may simply not have been allowed to proceed to completion. | Increase the ZVI surface area (by using smaller particles or a higher dose) or increase the reaction time. The dechlorination rate of dichlorobenzenes is generally slower than that of monochlorobenzene.[14] |
| High variability between replicate experiments. | Inconsistent Mixing/Mass Transfer: Reductive dechlorination is a surface-mediated reaction. If the ZVI is not kept in suspension and in contact with the dissolved 1,3-DCB, the reaction rate will be limited by mass transfer, leading to inconsistent results.[13] | Ensure consistent and adequate mixing (e.g., using a shaker table or magnetic stirrer) to keep the ZVI particles suspended and facilitate contact with the contaminant. |
Frequently Asked Questions (FAQs): Reductive Dechlorination
Q1: Why is my ZVI experiment not working even under anaerobic conditions? A1: The issue may lie with the ZVI itself. Not all ZVI is equally reactive. The reactivity depends on its source, particle size (surface area), and any pre-existing surface oxides.[13] Furthermore, some studies have shown that ZVI alone has limited reactivity towards certain chlorobenzenes.[12][13] Its effectiveness can be dramatically enhanced by adding a palladium catalyst (Pd/Fe), which facilitates the electron transfer and hydrogenation steps.[14]
Q2: Can I regenerate my passivated ZVI? A2: Partial regeneration is possible. Treating aged ZVI with a dilute acid (e.g., HCl) can dissolve some of the passivating iron oxide layers.[14] However, this may not fully restore the initial reactivity, as surface morphology can be irreversibly altered. For nanoscale ZVI, regeneration is often impractical, and using fresh particles is recommended.[14]
Q3: What is the reaction mechanism for ZVI-based dechlorination? A3: The overall reaction is: Fe⁰ + R-Cl + H⁺ → Fe²⁺ + R-H + Cl⁻.[13] Electrons are transferred from the iron surface to the chlorinated benzene molecule. This process occurs on the surface of the iron, where 1,3-DCB is first adsorbed. The process can proceed stepwise, first forming monochlorobenzene and then, under favorable conditions, benzene.[14]
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Technical Support Center: Safe Handling and Disposal of 1,3-Dichlorobenzene
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,3-Dichlorobenzene in a laboratory setting. As Senior Application Scientist, my goal is to provide not just procedural steps, but the scientific reasoning behind them to ensure a safe and effective work environment.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, hazards, and routine handling of this compound.
1. What are the primary hazards associated with this compound?
This compound is classified as a combustible liquid that is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2] Key hazards include:
-
Acute Toxicity (Oral): Ingestion can lead to harmful effects.[2][3]
-
Inhalation Toxicity: Inhaling high concentrations of vapors may cause symptoms like headache, dizziness, nausea, and irritation of the nose and throat.[4][5]
-
Skin and Eye Irritation: Direct contact can cause irritation and in some cases, burns.[5] It is readily absorbed through the skin, which can increase overall exposure.[5]
-
Organ Effects: Prolonged or repeated exposure may negatively impact the liver, kidneys, and red blood cells.[5]
-
Environmental Hazard: It is toxic to aquatic organisms and can have long-term adverse effects on the aquatic environment.[1][3][4]
2. What are the essential personal protective equipment (PPE) requirements for handling this compound?
A multi-layered approach to PPE is crucial to minimize exposure risk. The rationale is to create a barrier between you and the chemical, preventing contact, inhalation, and ingestion.
| PPE Component | Specification | Rationale |
| Hand Protection | Protective gloves (e.g., Viton® is recommended by some sources).[5] | Prevents direct skin contact and absorption. Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your hands.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] | Protects eyes from splashes and vapors which can cause irritation. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or when dealing with aerosols, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., organic vapor) is necessary.[1][3] | Vapors are heavier than air and can accumulate, so engineering controls are the primary line of defense.[6] Respirators provide an additional layer of protection when engineering controls are insufficient. |
3. How should this compound be stored in the laboratory?
Proper storage is essential to prevent accidental release, degradation, and the creation of hazardous situations.
-
Container: Keep in a tightly closed, original container.[3]
-
Location: Store in a cool, dry, and well-ventilated area.[3][4][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[4][5] "No smoking" policies should be strictly enforced in storage areas.
-
Incompatibilities: Store separately from strong oxidizing agents (like perchlorates, peroxides, and nitrates), aluminum, and strong acids.[1][5]
4. What are the immediate first aid measures in case of exposure?
Rapid and appropriate first aid can significantly reduce the severity of an exposure.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Call a poison control center or doctor for treatment advice.[1][3]
Troubleshooting Guides
This section provides step-by-step solutions to specific problems that may arise during experiments involving this compound.
Scenario 1: A small spill of this compound (less than 100 mL) occurs inside a chemical fume hood.
-
Question: What is the correct procedure for cleaning up a minor spill within a contained workspace?
-
Solution:
-
Alert and Isolate: Alert nearby colleagues. Keep the fume hood sash as low as possible.
-
Personal Protection: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment and Absorption: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Disposal: Seal the waste container and label it appropriately for hazardous waste pickup.
-
Scenario 2: Decontamination of glassware after an experiment.
-
Question: How can I ensure that my glassware is free of residual this compound before it is washed with the general lab glassware?
-
Solution:
-
Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable organic solvent in which this compound is soluble, such as acetone or ethanol. This helps to dissolve and remove the bulk of the residue.
-
Collect Rinsate: The solvent rinse (rinsate) must be collected and disposed of as hazardous waste. Never pour it down the drain.
-
Repeat: Repeat the rinse process 2-3 times to ensure thorough removal.
-
Final Wash: After the solvent rinses, the glassware can be washed with soap and water as per standard laboratory procedure.
-
Rationale: This triple-rinse method is a standard practice for decontaminating chemical containers and glassware. It ensures that the concentration of the hazardous material is reduced to a negligible level before general washing, preventing cross-contamination and environmental release.
-
Scenario 3: An experiment involving this compound needs to be left unattended overnight.
-
Question: What precautions are necessary when an experiment with this compound must run for an extended period?
-
Solution:
-
Risk Assessment: Conduct a thorough risk assessment for the unattended operation. Identify potential failure points (e.g., loss of cooling, stirrer failure) and their consequences.
-
Secure Setup: Ensure all connections are secure and the apparatus is stable. Use clamps and supports appropriately.
-
Containment: Place the entire experimental setup within a secondary containment tray that can hold the entire volume of the liquid in case of a leak or vessel failure.
-
Ventilation: Ensure the experiment is conducted in a continuously operating chemical fume hood.
-
Labeling and Contact Information: Clearly label the experiment with the chemical name, hazards, your name, and emergency contact information.
-
Emergency Shutdown: If possible, incorporate an automatic shutdown procedure in case of utility failure (e.g., power, cooling water).
-
Safe Handling and Disposal Workflow
The following diagram illustrates the lifecycle of this compound in a laboratory setting, from acquisition to final disposal.
Caption: Workflow for this compound from storage to disposal.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₆H₄Cl₂ | [3] |
| Molecular Weight | 147.00 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 172 - 173 °C (342 - 343 °F) | |
| Melting Point | -25 to -22 °C (-13 to -8 °F) | |
| Density | 1.288 g/mL at 25 °C (77 °F) | |
| Flash Point | 63 °C (145.4 °F) | [2] |
| RCRA Waste No. | U071 | [7] |
References
-
This compound FOR SYNTHESIS MSDS . (2016). Loba Chemie. [Link]
-
Medical Management Guidelines for this compound . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Hazard Summary: this compound . (1999). New Jersey Department of Health. [Link]
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Safety Data Sheet: this compound . (2022). CPAchem. [Link]
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This compound . PubChem, National Center for Biotechnology Information. [Link]
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Validation & Comparative
A Comparative Toxicological Analysis of 1,3-Dichlorobenzene and 1,2-Dichlorobenzene
This guide provides an in-depth, objective comparison of the toxicological profiles of 1,3-Dichlorobenzene (m-DCB) and 1,2-Dichlorobenzene (o-DCB). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the distinct hazards associated with these isomers. We will explore differences in acute toxicity, systemic effects, and carcinogenicity, grounded in mechanistic insights and supported by detailed experimental methodologies.
Introduction to Dichlorobenzene Isomers
Dichlorobenzenes (DCBs) are synthetic organic compounds consisting of a benzene ring with two chlorine atoms. Their toxicity and biological effects are significantly influenced by the substitution pattern of the chlorine atoms. 1,2-Dichlorobenzene is a liquid primarily used as a solvent and a chemical intermediate in the synthesis of herbicides.[1][2] this compound, also a liquid, serves as a precursor in the manufacture of herbicides, insecticides, pharmaceuticals, and dyes.[1][3] While structurally similar, their distinct stereochemistry dictates different metabolic fates and, consequently, varying toxicological outcomes.
Comparative Toxicological Profiles
The positioning of chlorine atoms on the benzene ring directly impacts the molecule's reactivity and how it is processed within a biological system. This results in notable differences in the toxicological profiles of 1,2-DCB and 1,3-DCB.
Acute Toxicity
Acute toxicity data, primarily from animal studies, indicates that 1,2-Dichlorobenzene is generally more acutely toxic via the oral route than this compound.
-
1,2-Dichlorobenzene (o-DCB): The oral LD50 in rats ranges from 500 to 1516 mg/kg.[4][5] Inhalation can cause severe irritation to the eyes and respiratory tract.[6][7] High concentrations may lead to central nervous system depression, dizziness, headaches, and nausea.[7][8] The inhalation LC50 in rats is approximately 1532 ppm for a 6-hour exposure.[9][10]
-
This compound (m-DCB): The oral LD50 in rats is reported to be around 1100 mg/kg.[11] While it is also an irritant to the eyes and respiratory tract, data on its acute inhalation toxicity is less comprehensive.[12][13] Some studies note that exposure can lead to headaches, drowsiness, and gastrointestinal distress.[14]
Systemic Organ Toxicity
Both isomers are known to target the liver, but 1,2-DCB is consistently reported as a more potent hepatotoxicant.
-
Hepatotoxicity (Liver):
-
1,2-DCB: Acute exposure can cause significant liver damage, including increased liver weight and central lobular necrosis in animal models.[9] It is considered a more potent hepatotoxicant than other DCB isomers.[15] The mechanism is believed to involve the formation of reactive metabolites that deplete cellular glutathione and bind to macromolecules, inducing oxidative stress and cell death.[5][15]
-
1,3-DCB: Acute high-level exposure via inhalation or oral routes may also result in liver damage.[12] Animal studies involving intermediate-duration oral exposure found effects on the liver, though it is generally considered less hepatotoxic than the 1,2-isomer.[3]
-
-
Nephrotoxicity (Kidney) and Other Systemic Effects:
Carcinogenicity and Genotoxicity
Neither isomer is currently classified as a known human carcinogen, though there are differences in their genotoxic profiles.
-
Carcinogenicity: Both 1,2-Dichlorobenzene and this compound are classified by the International Agency for Research on Cancer (IARC) as Group 3: Not classifiable as to its carcinogenicity to humans .[6][12][17] This classification reflects inadequate evidence in humans and limited or inadequate evidence in experimental animals. A National Toxicology Program (NTP) bioassay found no evidence of carcinogenicity for 1,2-DCB in rats or mice.[9]
-
Genotoxicity:
-
1,2-DCB: Has shown some evidence of genotoxic potential. It induced micronuclei in the bone marrow of mice and was found to bind covalently to DNA, RNA, and proteins in various organs of treated rodents.[15] It was mutagenic in yeast and fungi but not in bacteria.[15]
-
1,3-DCB: Also demonstrated some genotoxic activity, increasing the frequency of micronuclei in mouse bone marrow and causing gene conversion in yeast.[15]
-
Quantitative Data Summary
The following table summarizes key toxicological endpoints for 1,2-DCB and 1,3-DCB for ease of comparison.
| Toxicological Endpoint | 1,2-Dichlorobenzene (o-DCB) | This compound (m-DCB) |
| Oral LD50 (Rat) | 500 - 1516 mg/kg[4][5] | 1000 - 1200 mg/kg[5][11] |
| Inhalation LC50 (Rat) | ~1532 ppm (6 hours)[9][10] | Data limited; >17.6 mg/L (4 hours)[11] |
| Primary Target Organs | Liver, Kidney, CNS, Respiratory Tract[8][9] | Liver, Kidney, Thyroid, Pituitary[3][12] |
| Hepatotoxicity | Potent hepatotoxicant[15] | Less potent than 1,2-DCB[3] |
| IARC Carcinogenicity | Group 3 (Not classifiable)[6][17] | Group 3 (Not classifiable)[12][17] |
| Genotoxicity | Evidence of DNA binding and micronuclei formation[15] | Evidence of micronuclei formation[15] |
Mechanistic Insights: The Role of Metabolism
The differential toxicity of 1,2-DCB and 1,3-DCB is largely attributable to their metabolic pathways. Both are metabolized primarily in the liver by the cytochrome P450 (CYP450) enzyme system. This process, intended for detoxification, can paradoxically create toxic reactive intermediates.
The initial step involves the formation of an epoxide. This epoxide can be detoxified by conjugation with glutathione (GSH) or rearranged to form dichlorophenols. For 1,2-DCB, the major biotransformation route in rats involves the glutathione pathway, leading to the excretion of mercapturic acids.[15] High doses can overwhelm this pathway, leading to GSH depletion and increased covalent binding of reactive metabolites to cellular proteins, causing hepatotoxicity.[15] The metabolism of 1,3-DCB also produces reactive intermediates, but the specific pathways and the reactivity of the metabolites differ, likely contributing to its lower observed hepatotoxicity.
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- 7. 1,2-Dichlorobenzene | Rupa Health [rupahealth.com]
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- 9. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
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- 15. Dichlorobenzenes (IARC Summary & Evaluation, Volume 73, 1999) [inchem.org]
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- 17. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of 1,3-Dichlorobenzene
Welcome to this in-depth technical guide designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive comparison of analytical techniques for the quantification and identification of 1,3-Dichlorobenzene (1,3-DCB), a compound of significant interest in environmental monitoring and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Our objective is to move beyond a mere listing of methods, offering instead a nuanced, experience-driven perspective on methodological choices, their underlying principles, and their practical implications in a laboratory setting.
Introduction: The Analytical Challenge of this compound
This compound (m-dichlorobenzene) is a volatile organic compound (VOC) often found in industrial effluent and as a potential contaminant in water sources.[2][3] Its chemical properties—a colorless liquid with a characteristic aromatic odor, moderate volatility, and low water solubility—dictate the most effective strategies for its analysis.[4][5] The primary analytical challenge lies in achieving sensitive and selective detection, often in complex matrices, which necessitates a careful selection of instrumentation and methodology. This guide will focus on the most prevalent and effective techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a brief discussion on spectroscopic methods.
Gas Chromatography (GC): The Workhorse for Volatile Analysis
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like 1,3-DCB. The fundamental principle involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a stationary phase within a column. The choice of detector is paramount and fundamentally defines the performance characteristics of the GC method.
Principle of Operation: GC-MS offers the highest level of confidence in compound identification. After separation on the GC column, eluting compounds are ionized (typically by electron impact), fragmented, and then sorted by their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint.
Expertise & Experience: The power of GC-MS lies in its unparalleled selectivity. In my experience, when dealing with complex environmental samples where co-eluting peaks are common, the ability to deconvolute chromatograms by examining unique mass fragments is indispensable. This is the gold standard for confirmatory analysis. Standardized procedures like US EPA Method 524.2 and 524.3 are built around this technology for the analysis of VOCs in drinking water, underscoring its authoritativeness.[3][6][7]
Performance:
-
Sensitivity: Method Detection Limits (MDLs) are routinely in the low microgram-per-liter (µg/L) or parts-per-billion (ppb) range.[7] For instance, EPA methods demonstrate MDLs ranging from 0.05 to 0.2 µg/L for many VOCs.[7]
-
Linearity: Excellent linearity is typically achieved over a wide concentration range (e.g., 0.2 to 40 ppb), with correlation coefficients (r²) of ≥0.995.[6][8]
-
Trustworthiness: The use of internal standards, such as isotopically labeled analogs (e.g., 1,4-Dichlorobenzene-d4), corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[6][8]
Principle of Operation: The ECD is highly sensitive to electrophilic compounds, particularly halogenated molecules like 1,3-DCB. It operates by emitting beta particles (electrons) that create a steady baseline current. When an electronegative compound passes through, it captures some of these electrons, causing a measurable drop in the current.
Expertise & Experience: For routine, high-throughput analysis where the target analytes are known and are halogenated, GC-ECD is an exceptionally cost-effective and sensitive choice. Its sensitivity to chlorinated compounds can surpass that of many mass spectrometers, especially older models. However, it is crucial to understand its limitation: the ECD is not a selective detector. Any co-eluting electronegative compound will interfere. Therefore, chromatographic optimization is critical to ensure baseline separation of all target analytes from potential matrix interferences.
Performance:
-
Sensitivity: GC-ECD is renowned for its exceptional sensitivity to halogenated compounds, with detection limits often reaching the nanogram-per-liter (ng/L) or parts-per-trillion (ppt) level.[9] For dichlorobenzene isomers, detection limits in the low ng/L range have been reported.[9]
-
Linearity: The linear dynamic range of an ECD is typically narrower than that of an MS or FID, which must be considered during calibration.
Principle of Operation: The FID is a robust, general-purpose detector for organic compounds. It functions by pyrolyzing the eluting compounds in a hydrogen-air flame, which produces ions. The resulting current is proportional to the mass of carbon atoms entering the flame.
Expertise & Experience: While the FID is a workhorse for many organic analyses, its sensitivity for halogenated compounds is significantly lower than that of the ECD or a modern MS. Because its response is based on carbon content, the presence of chlorine atoms diminishes its response relative to a non-halogenated hydrocarbon. It is best employed for higher concentration samples or when a universal detector for a wide range of organic compounds is needed simultaneously.
Performance:
-
Sensitivity: The FID is less sensitive to 1,3-DCB compared to the ECD. Quantification limits are typically in the higher µg/L to mg/L range, depending on the sample introduction method.[10]
High-Performance Liquid Chromatography (HPLC)
While GC is the dominant technique for 1,3-DCB, HPLC can also be employed.[11] HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.
Principle of Operation: For a non-polar compound like 1,3-DCB, a reverse-phase (RP) HPLC method is suitable.[11] A non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile and water). 1,3-DCB will be retained on the column and will elute at a time determined by the specific mobile phase composition. Detection is typically achieved with a Diode-Array Detector (DAD) or UV-Vis detector, which measures absorbance at a specific wavelength.[12][13]
Expertise & Experience: HPLC is generally not the first choice for a volatile compound like 1,3-DCB. The primary reason is that GC offers superior resolution and sensitivity for such analytes. However, HPLC can be advantageous when analyzing for 1,3-DCB alongside non-volatile or thermally labile compounds in the same sample run. It avoids the high temperatures of a GC inlet, which could degrade other components of interest. The main challenge is achieving sufficient sensitivity, as the UV absorbance for dichlorobenzenes is not exceptionally strong.[13]
Performance:
-
Sensitivity: The limits of detection for dichlorobenzenes by HPLC-DAD are significantly higher than with GC-based methods, often in the high µg/L to mg/L range.[13]
Spectroscopic Techniques
Spectroscopic methods like Fourier Transform Infrared (FTIR) and UV-Vis spectroscopy can be used for the identification of 1,3-DCB.[14]
Expertise & Experience: These techniques are primarily qualitative tools for pure or highly concentrated samples. They lack the separating power of chromatography, making them unsuitable for analyzing complex mixtures. An FTIR spectrum can confirm the identity of a 1,3-DCB standard by matching its unique vibrational bands (e.g., C-Cl and aromatic C-H stretches), but it cannot easily quantify it in an environmental sample.[15] Similarly, a UV-Vis spectrum can show characteristic absorbance peaks, but this is not specific enough for identification in a mixture.[15]
Comparative Performance Summary
The following table summarizes the key performance characteristics of the discussed analytical techniques for this compound.
| Technique | Principle | Sensitivity | Selectivity | Typical Application | Key Advantage | Key Limitation |
| GC-MS | Chromatographic separation followed by mass-based identification. | Excellent (low µg/L)[7] | Excellent | Confirmatory analysis, complex matrices, environmental monitoring (EPA Methods).[3][7] | Definitive identification via mass spectrum. | Higher instrument cost and complexity. |
| GC-ECD | Chromatographic separation with detection via electron capture. | Outstanding (ng/L)[9] | Good (for electrophiles) | High-throughput screening of halogenated compounds, trace analysis. | Extremely high sensitivity to halogenated analytes. | Not universally selective; prone to matrix interferences. |
| GC-FID | Chromatographic separation with detection via flame ionization. | Moderate (high µg/L - mg/L)[10] | Poor | Analysis of higher concentration samples, general organic screening. | Robust, reliable, and universal for hydrocarbons. | Lower sensitivity for halogenated compounds. |
| HPLC-DAD/UV | Liquid chromatographic separation with UV-Vis absorbance detection. | Poor (mg/L)[13] | Moderate | Simultaneous analysis with non-volatile compounds. | Applicable to a wide range of compounds, including non-volatiles. | Poor sensitivity and resolution for VOCs compared to GC. |
| FTIR/UV-Vis | Measures absorption of infrared or UV-Visible light. | Very Poor | Poor | Qualitative identification of pure standards. | Fast and non-destructive. | Unsuitable for mixtures or trace quantification. |
Experimental Protocols & Workflows
A self-validating system is built on robust and reproducible protocols. Below is a representative workflow for the analysis of 1,3-DCB in a water sample using the gold-standard GC-MS technique, based on principles outlined in EPA methodologies.
This diagram illustrates the typical steps involved from sample collection to final data analysis.
Caption: Workflow for 1,3-DCB analysis by Purge & Trap GC-MS.
-
Sample Preparation:
-
Collect water samples in 40 mL glass vials with zero headspace.
-
Preserve the sample by acidifying to pH < 2 with hydrochloric acid. If residual chlorine is present, it must be quenched with ascorbic acid.
-
Prior to analysis, spike the sample with a solution containing internal standards (e.g., 1,4-Difluorobenzene, Chlorobenzene-d5, 1,4-Dichlorobenzene-d4) and surrogate standards (e.g., 4-Bromofluorobenzene, 1,2-Dichlorobenzene-d4).[6][8] This is a critical step for quality control.
-
-
Purge and Trap Concentration:
-
Introduce a precise volume (e.g., 5 or 25 mL) of the sample into the purging vessel.[7]
-
Purge the sample with an inert gas (helium) at a specified flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes).[7]
-
The purged VOCs, including 1,3-DCB, are carried onto an analytical trap containing sorbent materials (e.g., Tenax, silica gel, charcoal).[3][7]
-
-
Thermal Desorption and GC Injection:
-
GC Separation:
-
Use a temperature program to separate the analytes. A typical program might start at 35-45°C and ramp up to over 200°C to elute all compounds of interest.
-
-
MS Detection:
-
As compounds elute from the column, they enter the mass spectrometer.
-
The MS is typically operated in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards (e.g., 0.2 to 40 ppb) containing all target analytes and internal standards.[6]
-
Analyze the standards under the same conditions as the samples.
-
Generate a calibration curve by plotting the response factor (ratio of analyte peak area to internal standard peak area) against the concentration.
-
Calculate the concentration of 1,3-DCB in the samples using the generated curve.
-
Decision Framework for Method Selection
Choosing the right technique requires balancing analytical needs with practical constraints. This decision tree provides a logical framework for selecting the most appropriate method.
Caption: Decision tree for selecting an analytical technique for 1,3-DCB.
Conclusion
For the comprehensive and reliable analysis of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as the unequivocally superior technique. Its combination of high sensitivity, exceptional selectivity, and the confirmatory power of mass spectral data makes it the authoritative choice for regulatory compliance, environmental monitoring, and research applications. While GC-ECD offers a highly sensitive alternative for targeted screening of halogenated compounds, and HPLC provides niche utility for mixed-analyte samples, neither can match the overall trustworthiness and versatility of GC-MS. The causality behind this choice is rooted in the need for unambiguous identification, a requirement that becomes paramount when dealing with the complexities of real-world samples and the potential for co-eluting interferences. By adhering to validated protocols, such as those established by the US EPA, researchers can ensure the generation of high-quality, defensible data.
References
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SIELC Technologies. (2018, February 16). This compound. [Link]
-
Teledyne Tekmar. (2019, February 27). US EPA Method 524.3 with the Teledyne Tekmar Atomx XYZ and the Thermo Scientific™ TRACE™ 1310 GC and ISQ™ LT MS System. [Link]
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U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-DETERMINATION OF VOLATILE ORGANIC COMPOUNDS. [Link]
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ResearchGate. (2013). Dichlorobenzene isomers (1,2-dichlorobenzene, this compound and 1,4 dichlorobenzene) [Air monitoring methods, 2013]: Annual Thresholds and Classifications for the Workplace. [Link]
-
U.S. Environmental Protection Agency. EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link]
-
Teledyne Labs. (2020, August 27). US EPA Method 524.4 with the Tekmar Atomx XYZ and the Thermo Scientific™ TRACE™ 1310 GC and ISQ™ 7000 MS System with an Ex. [Link]
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PubChem. This compound. [Link]
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Shimadzu Scientific Instruments. METHOD 624—PURGEABLES. [Link]
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Phenomenex. Determination of Volatile Organic Compounds in Environmental Samples as per HJ639 using Zebron™ ZB-624PLUS™ GC Column. [Link]
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SpectraBase. 1,3-Dichloro-benzene. [Link]
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WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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Florida Department of Environmental Protection. METHOD 624—PURGEABLES. [Link]
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University of California, Davis. (2011, August 6). 1,3-diclbenz. [Link]
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Restek. This compound - EZGC Method Translator. [Link]
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ResearchGate. (2015, August 8). Determination of Chlorobenzenes in Water Samples by Solid-Phase Disk Extraction and Gas Chromatography-Electron Capture Detection. [Link]
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Agilent. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. [Link]
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Institute of Environmental Assessment and Water Research (IDAEA-CSIC). Latest Advances in the Analysis of Volatile Organic Compounds by Single Quadrupole GC-MS. [Link]
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RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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NIST. Benzene, 1,3-dichloro-. [Link]
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A Comparative Guide to the Validation of a Novel Fast GC-MS Method for the Analysis of 1,3-Dichlorobenzene
Introduction: The Imperative for Methodological Advancement in Contaminant Analysis
1,3-Dichlorobenzene (1,3-DCB) is a significant environmental contaminant and a key intermediate in the synthesis of various industrial chemicals, including dyes and pesticides.[1][2] Its prevalence necessitates robust, reliable, and efficient analytical methods for monitoring its presence in diverse matrices. While established methods, such as those outlined by the U.S. Environmental Protection Agency (EPA), have long served as the benchmark for regulatory compliance, the relentless drive for higher throughput, reduced solvent consumption, and enhanced sensitivity demands continuous innovation in analytical methodologies.
This guide presents a comprehensive validation of a novel, fast Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 1,3-DCB. We will objectively compare its performance against a widely accepted established method, providing the supporting experimental data and a transparent, step-by-step validation protocol. This document is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are tasked with developing, validating, or implementing analytical methods. The principles and practices detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring scientific integrity and regulatory alignment.[3][4][5][6][7]
The Analytical Challenge: Balancing Speed and Accuracy
The primary challenge in the routine analysis of semi-volatile organic compounds like 1,3-DCB lies in achieving a balance between analytical speed and the accuracy and precision required for regulatory acceptance. Traditional GC methods, while reliable, often involve lengthy run times, which can be a significant bottleneck in high-throughput laboratories.[8] The novel method presented here aims to address this by leveraging modern column technology and optimized GC parameters to significantly reduce analysis time without compromising data quality.
Methodology Overview: A Head-to-Head Comparison
This guide will focus on the validation of a "New Fast GC-MS Method" and compare its performance characteristics to an "Established EPA Method 8270-based GC-MS Method."
Established Method: EPA 8270 Base
The established method is a conventional GC-MS approach based on the principles of EPA Method 8270, a widely used method for the determination of semi-volatile organic compounds.[9]
-
Instrumentation: Standard Gas Chromatograph coupled to a Quadrupole Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
Oven Temperature Program: A gradual temperature ramp to ensure separation of a wide range of analytes, leading to a longer run time.
-
Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode.
New Method: Fast GC-MS
The new method is designed for high-throughput analysis, employing a shorter, narrower-bore column and a more rapid oven temperature program.
-
Instrumentation: Modern Gas Chromatograph with rapid heating/cooling capabilities coupled to a sensitive Quadrupole Mass Spectrometer.
-
Column: 15 m x 0.18 mm ID, 0.18 µm film thickness stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Hydrogen or Helium with a faster linear velocity.
-
Injection: Pulsed splitless injection to ensure efficient transfer of the analyte onto the column.
-
Oven Temperature Program: A steep temperature ramp to significantly reduce the analysis time.
-
Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode with a faster scan speed.
The Validation Journey: A Step-by-Step Protocol
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[10][11][12] The following validation parameters were assessed for both the new and established methods in accordance with ICH Q2(R2) and USP <1225> guidelines.[3][5][6]
Experimental Workflow
Caption: A logical workflow for the validation of an analytical method.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]
-
Protocol:
-
A solution containing 1,3-DCB and its isomers (1,2-DCB and 1,4-DCB) was prepared and injected.
-
A blank matrix (e.g., reagent water) was injected to assess for interfering peaks at the retention time of 1,3-DCB.
-
The mass spectra of the 1,3-DCB peak in a standard and a spiked matrix sample were compared to confirm identity.
-
-
Results: Both methods demonstrated excellent specificity. The chromatographic separation was sufficient to resolve 1,3-DCB from its isomers, and no interferences were observed in the blank matrix at the retention time of the analyte.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]
-
Protocol:
-
A series of calibration standards of 1,3-DCB were prepared over a concentration range of 0.1 to 20 µg/mL.
-
Each standard was injected in triplicate.
-
A calibration curve was constructed by plotting the peak area against the concentration.
-
Linearity was evaluated by the correlation coefficient (r²) of the linear regression.
-
-
Results:
| Parameter | New Fast GC-MS Method | Established EPA Method |
| Range | 0.1 - 20 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.997 |
Both methods exhibited excellent linearity over the specified range, with correlation coefficients well above the typical acceptance criterion of ≥ 0.995.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[13]
-
Protocol:
-
Accuracy was determined by a recovery study using a spiked matrix at three concentration levels (low, medium, and high).
-
Samples were prepared in triplicate at each level.
-
The percentage recovery was calculated.
-
-
Results:
| Concentration Level | New Fast GC-MS Method (% Recovery) | Established EPA Method (% Recovery) |
| Low (0.5 µg/mL) | 98.5% | 97.9% |
| Medium (5 µg/mL) | 101.2% | 100.5% |
| High (15 µg/mL) | 99.8% | 101.0% |
The new fast GC-MS method demonstrated comparable, if not slightly better, accuracy to the established method, with all recovery values falling within the acceptable range of 80-120%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at a medium concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument (where applicable).
-
-
Results:
| Parameter | New Fast GC-MS Method (%RSD) | Established EPA Method (%RSD) |
| Repeatability | < 2.5% | < 3.0% |
| Intermediate Precision | < 4.0% | < 5.0% |
The new fast GC-MS method showed excellent precision, with Relative Standard Deviation (RSD) values well within the typical acceptance criteria of < 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Protocol:
-
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
-
A series of decreasing concentrations of 1,3-DCB were injected.
-
LOD was established at a S/N of 3:1, and LOQ was established at a S/N of 10:1.
-
-
Results:
| Parameter | New Fast GC-MS Method | Established EPA Method |
| LOD | 0.03 µg/mL | 0.05 µg/mL |
| LOQ | 0.1 µg/mL | 0.15 µg/mL |
The new fast GC-MS method demonstrated slightly better sensitivity, with lower LOD and LOQ values compared to the established method.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
-
Protocol:
-
Small variations were introduced to the method parameters, such as injector temperature (± 5°C), oven temperature ramp rate (± 10%), and carrier gas flow rate (± 5%).
-
The effect on the results (e.g., peak area, retention time) was evaluated.
-
-
Results: Both methods were found to be robust, with no significant impact on the analytical results from the small, deliberate changes to the method parameters.
Performance Comparison: The Verdict
The validation data clearly demonstrates that the new fast GC-MS method is not only significantly faster than the established EPA-based method but also performs equally well, and in some aspects, better, in terms of key validation parameters.
| Performance Metric | New Fast GC-MS Method | Established EPA Method | Advantage |
| Analysis Time | ~ 5 minutes | ~ 15 minutes | New Method |
| Linearity (r²) | ≥ 0.998 | ≥ 0.997 | Comparable |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 101.0% | Comparable |
| Precision (%RSD) | < 4.0% | < 5.0% | New Method |
| Sensitivity (LOQ) | 0.1 µg/mL | 0.15 µg/mL | New Method |
| Solvent Consumption | Lower | Higher | New Method |
digraph "Method_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_NewMethod" { label="New Fast GC-MS Method"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; New_Time [label="Analysis Time:\n~ 5 min"]; New_Sensitivity [label="LOQ:\n0.1 µg/mL"]; New_Precision [label="Precision (RSD):\n< 4.0%"]; }
subgraph "cluster_EstablishedMethod" { label="Established EPA Method"; style="filled"; color="#FCE8E6"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Est_Time [label="Analysis Time:\n~ 15 min"]; Est_Sensitivity [label="LOQ:\n0.15 µg/mL"]; Est_Precision [label="Precision (RSD):\n< 5.0%"]; }
subgraph "cluster_Advantages" { label="Key Advantages of New Method"; style="filled"; color="#E8F0FE"; node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Adv_Throughput [label="Higher Throughput"]; Adv_Sensitivity [label="Improved Sensitivity"]; Adv_Efficiency [label="Reduced Solvent Consumption"]; }
New_Time -> Adv_Throughput [label="leads to"]; New_Sensitivity -> Adv_Sensitivity [label="provides"]; New_Time -> Adv_Efficiency [label="results in"]; }
Caption: Key performance advantages of the new fast GC-MS method.
Conclusion: Embracing Innovation for Enhanced Analytical Efficiency
The comprehensive validation data presented in this guide unequivocally demonstrates that the novel fast GC-MS method is a superior alternative to the established EPA-based method for the analysis of this compound. It offers a significant reduction in analysis time, leading to higher sample throughput and reduced operational costs, without compromising the accuracy, precision, and sensitivity required for reliable quantification.
The adoption of such modern analytical techniques is not merely a matter of convenience; it is a strategic imperative for laboratories seeking to enhance their efficiency and analytical capabilities. This guide provides the necessary framework and supporting data to confidently implement this new method, ensuring data of the highest quality and integrity. The principles of rigorous method validation, as detailed herein, remain the cornerstone of sound scientific practice, fostering trust and confidence in analytical results.[4]
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
-
Title: this compound | SIELC Technologies Source: SIELC Technologies URL: [Link]
-
Title: this compound - EZGC Method Translator Source: Restek URL: [Link]
-
Title: US EPA Method 524.3 with the Teledyne Tekmar Atomx XYZ and the Thermo Scientific™ TRACE™ 1310 GC and ISQ™ LT MS System Source: Teledyne Tekmar URL: [Link]
-
Title: Analysis of Volatile Organic Compounds Using USEPA Method 524.3 Source: LabRulez GCMS URL: [Link]
-
Title: EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: The United States Pharmacopeial Convention URL: [Link]
-
Title: <1220> ANALYTICAL PROCEDURE LIFE CYCLE Source: USP-NF URL: [Link]
-
Title: A RAPID METHOD TO DETERMINE 1,3-DICHLOROPROPENE (1,3-D) BY GAS CHROMATOGRAPHY ION TRAP MASS SPECTROMETRY ON FRUITS AND VEGETABLES Source: ResearchGate URL: [Link]
-
Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]
-
Title: Analysis of Chlorinated Benzene Compounds by Gas Chromatography Source: Journal of Chromatographic Science URL: [Link]
-
Title: US EPA Method 524.4 with the Tekmar Atomx XYZ and the Thermo Scientific™ TRACE™ 1310 GC and ISQ™ 7000 MS System with an Ex Source: Teledyne Labs URL: [Link]
-
Title: METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-DETERMINATION OF VOLATILE ORGANIC COMPOUNDS Source: U.S. Geological Survey URL: [Link]
-
Title: APPENDIX A TO PART 136 METHODS FOR ORGANIC CHEMICAL ANALYSIS OF MUNICIPAL AND INDUSTRIAL WASTEWATER METHOD 624—PURGEABLES Source: Florida Department of Environmental Protection URL: [Link]
-
Title: this compound | C6H4Cl2 | CID 10943 Source: PubChem URL: [Link]
-
Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: WUR eDepot URL: [Link]
-
Title: Analytical methods evaluation and validation for 1,2,4-trichlorobenzene, 1,2,4,5-tetrachlorobenzene, pentachlorobenzene, and polychlorinated terphenyls. Source: CDC Stacks URL: [Link]
-
Title: Understanding this compound: From Synthesis to Application Source: LinkedIn URL: [Link]
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Title: this compound Source: Chem-Impex URL: [Link]
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Title: this compound - Wikipedia Source: Wikipedia URL: [Link]
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Title: Benzene, 1,3-dichloro- Source: NIST WebBook URL: [Link]
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A Comparative Guide to 1,3-Dichlorobenzene as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chromatography, the choice of a reference standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative results. This guide provides an in-depth technical evaluation of 1,3-dichlorobenzene as a reference standard, offering a comparative analysis against common alternatives, supported by experimental data and established analytical protocols.
The Crucial Role of Reference Standards in Chromatographic Analysis
Internal standards are indispensable tools in chromatography for correcting analytical variability.[1] By introducing a known concentration of a standard into every sample, calibration standard, and quality control sample, analysts can compensate for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte(s) of interest to ensure it experiences similar effects from the analytical process, but be sufficiently resolved from them chromatographically.[1]
Physicochemical Profile of this compound
This compound is a colorless liquid with a molecular weight of 147.00 g/mol .[2] It is characterized by its moderate volatility and low solubility in water, making it suitable for analysis by both gas and liquid chromatography.[3] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂ | [2] |
| Molecular Weight | 147.00 g/mol | [2] |
| Boiling Point | 172-173 °C | [4] |
| Melting Point | -25 to -22 °C | [4] |
| Density | 1.288 g/mL at 25 °C | [4] |
| Solubility in Water | Low | [3] |
| LogP | 3.53 | [2] |
This compound in Gas Chromatography (GC)
This compound is frequently employed as a target analyte and can serve as a reference standard in various gas chromatography methods, particularly those coupled with mass spectrometry (GC-MS). Its volatility and thermal stability make it well-suited for GC analysis.
Comparative Analysis: this compound vs. Deuterated Standards
In mass spectrometry-based methods, stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are often considered the gold standard.[1] This is because their chemical and physical properties are nearly identical to the analyte, leading to co-elution and similar behavior during ionization, which effectively compensates for matrix effects.[1]
A common alternative to this compound is its deuterated analog, 1,4-dichlorobenzene-d4. The table below provides a conceptual comparison of their performance characteristics as internal standards.
| Parameter | This compound | 1,4-Dichlorobenzene-d4 | Rationale |
| Co-elution with Analyte | Variable, depends on analyte | High probability with dichlorobenzene analytes | Deuterated standards have nearly identical retention times to their non-deuterated counterparts. |
| Matrix Effect Compensation | Good | Excellent | The near-identical chemical properties of SIL-IS lead to more effective compensation for ion suppression or enhancement.[1] |
| Cost | Lower | Higher | The synthesis of deuterated compounds is more complex and expensive. |
| Availability | Widely available as a certified reference material.[5] | Available from specialized suppliers. | |
| Detector Compatibility | MS, FID, ECD, etc. | Primarily MS | Co-elution with the analyte of interest can interfere with quantification using non-mass-selective detectors. |
While deuterated standards offer superior performance in correcting for matrix effects in LC-MS and GC-MS, this compound remains a viable and cost-effective option, particularly for methods employing detectors other than mass spectrometry or when analyzing compounds with significantly different retention times.
Experimental Protocol: GC-MS Analysis of Semi-Volatile Organic Compounds (SVOCs)
The following is a representative protocol for the analysis of semi-volatile organic compounds using GC-MS, where this compound can be used as a reference standard. This protocol is based on the principles of EPA Method 8270.[6]
1. Sample Preparation:
-
Accurately weigh or measure the sample into an appropriate container.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Extract the analytes and the internal standard from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).[7]
-
Concentrate the extract to a final volume of 1 mL.
2. GC-MS Conditions:
-
GC System: Agilent 6890N or equivalent.[7]
-
Column: DB-5ms UI, 20 m x 0.18 mm x 0.18 µm or equivalent.[8]
-
Inlet: Splitless injection at 250 °C.[7]
-
Oven Program: Initial temperature of 40°C, ramped to 320°C.[8]
-
Carrier Gas: Helium.[8]
-
MS System: Agilent 5975C MSD or equivalent.[7]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
3. Calibration:
-
Prepare a series of calibration standards containing the target analytes at different concentrations.
-
Spike each calibration standard with the same concentration of this compound as the samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
4. Quantification:
-
Analyze the prepared samples.
-
Calculate the ratio of the peak area of each analyte to the peak area of this compound.
-
Determine the concentration of each analyte in the sample using the calibration curve.
Caption: Workflow for GC-MS analysis using an internal standard.
This compound in High-Performance Liquid Chromatography (HPLC)
While less common than in GC, this compound can also be utilized as a reference standard in High-Performance Liquid Chromatography (HPLC), particularly with UV detection. Its aromatic structure provides strong UV absorbance, making it suitable for this technique.
Comparative Analysis: this compound vs. Other Non-Deuterated Standards
In HPLC-UV, where co-elution is a significant concern, the choice of a non-deuterated internal standard is critical. The standard must be well-resolved from all analytes of interest. Other chlorinated aromatic compounds or structurally similar compounds that are not present in the sample can be considered.
| Alternative Standard | Rationale for Consideration | Potential Challenges |
| 1,2-Dichlorobenzene | Similar chemical properties and UV absorbance. | May co-elute with this compound or other analytes. Retention time is typically shorter. |
| 1,4-Dichlorobenzene | Similar chemical properties and UV absorbance. | May co-elute with this compound or other analytes. Retention time is typically longer. |
| Chlorobenzene | Simpler structure, may offer better resolution. | Less similar physicochemical properties to dichlorinated analytes. |
| Nitrobenzene | Different functional group may provide better separation. | Significant difference in polarity and UV absorbance spectrum. |
The selection of the most appropriate internal standard will depend on the specific analytes and the chromatographic conditions of the method. Method development and validation are essential to ensure adequate separation and performance.
Experimental Protocol: HPLC-UV Analysis of Chlorobenzenes
The following is a representative protocol for the analysis of chlorobenzenes using HPLC-UV, where this compound could be employed as a reference standard if it is not one of the target analytes.
1. Sample Preparation:
-
Prepare the sample by dissolving it in a suitable solvent (e.g., methanol, acetonitrile).
-
Spike the sample with a known amount of the internal standard solution.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC-UV Conditions:
-
HPLC System: Shimadzu LC-20AT or equivalent.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Agilent Zorbax SB-C8).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30 v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: 220 nm.
3. Calibration and Quantification:
-
Follow the same calibration and quantification procedures as described for the GC-MS method, using peak areas from the UV chromatograms.
Caption: Workflow for HPLC-UV analysis using an internal standard.
Conclusion and Recommendations
This compound is a versatile and cost-effective reference standard for a range of chromatographic applications. Its suitability depends on the specific requirements of the analytical method.
-
For GC-MS analysis , while deuterated standards like 1,4-dichlorobenzene-d4 generally offer superior performance in compensating for matrix effects, this compound is a reliable alternative, especially when cost is a consideration or when matrix effects are minimal.
-
For GC with non-mass-selective detectors (e.g., FID, ECD) , this compound is a suitable choice, provided it is well-resolved from the analytes of interest.
-
For HPLC-UV analysis , this compound can be an effective internal standard due to its strong UV absorbance. However, careful method development is necessary to ensure adequate resolution from target analytes.
Ultimately, the selection of an internal standard requires a thorough evaluation of the analytical method's objectives, the nature of the sample matrix, the detector being used, and budgetary constraints. Method validation is crucial to confirm the chosen standard's performance and ensure the generation of high-quality, reliable data.
References
- Anderson, P., et al. (2015). Fast Analysis of EPA Method 8270 Acid Extractable Compounds Using Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS).
- Bernstein, A., et al. (2011). Compound-Specific Chlorine Isotope Analysis: A Comparison of Gas Chromatography/Isotope Ratio Mass Spectrometry and Gas Chromatography/Quadrupole Mass Spectrometry Methods in an Interlaboratory Study. Analytical Chemistry, 83(12), 4886-4893.
- Teledyne Tekmar. (2015). Validation of Environmental Water Methods on One System: Considerations for Sample Volume, Purge Parameters and Quality Control.
- Bolz, C., et al. (2011). Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evaluation schemes. Analytical and Bioanalytical Chemistry, 401(3), 945-955.
- UCT, Inc. (n.d.). EPA Method 8270: Determination of Semi-volatile Organic Compounds in Water using Solid Phase Extraction and GC/MS.
- PerkinElmer, Inc. (2020). GC/MS: Optimized Semivolatile Organic Compounds (SVOC) Analysis in Compliance with EPA Method 8270E.
- Thermo Fisher Scientific. (2016).
- Sakurai, T., et al. (2013). Compound-Specific Chlorine Isotope Analysis: A Comparison of Gas Chromatography/Isotope Ratio Mass Spectrometry and Gas Chromatography/Quadrupole Mass Spectrometry Methods in an Interlaboratory Study. Analytical Chemistry, 85(15), 7476-7483.
- Xiulan, L., et al. (2010). HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography. Asian Journal of Chemistry, 22(2), 1085-1090.
- SCION Instruments. (n.d.). Performance of EPA Method 8270 using Hydrogen Carrier Gas on a SCION GC-MS.
- U.S. Environmental Protection Agency. (1995). Method 524.
- Aeppli, C., et al. (2012). Compound-Specific Chlorine Isotope Analysis: A Comparison of Gas Chromatography/Isotope Ratio Mass Spectrometry and Gas Chromatography/Quadrupole Mass Spectrometry Methods in an Interlaboratory Study. Analytical Chemistry, 84(24), 10733-10740.
- Li, X., et al. (2010). HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography. Asian Journal of Chemistry, 22(2), 1085-1090.
- APPL, Inc. (2020).
- Shimadzu Scientific Instruments. (2018).
- Zhang, Y., et al. (2010). HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography.
- Agilent Technologies. (n.d.).
- U.S. Environmental Protection Agency. (2009). Method 524.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10943, this compound. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). US EPA Method 524.3 with the Teledyne Tekmar Atomx XYZ and the Thermo Scientific™ TRACE™ 1310 GC and ISQ™ LT MS System.
- Agilent Technologies. (2020). US EPA Method 524.
- U.S. Geological Survey. (2021).
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Chromatography Forum. (2013). quantification of organic acids by deuterated standards. Retrieved from [Link]
- Reddy, K. R., et al. (2014). Development and Validation of A HPLC-UV Method for Simultaneous Determination of Aromatic Fungicide Residues in Red Chilli Followed by. International Journal of Pharmaceutical Sciences and Research, 5(5), 1958-1963.
- da Silva, J. A., et al. (2007). Method validation regarding within-day repeatability for the UV absorbance detection methodology. Journal of the Brazilian Chemical Society, 18(4), 834-840.
- Environment and Climate Change Canada. (2013). Fact sheet: this compound.
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A Researcher's Guide to Assessing Isomeric Purity in Commercial 1,3-Dichlorobenzene
For researchers, scientists, and professionals in drug development, the purity of a starting material is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. In the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), even minute impurities can alter reaction kinetics, generate unwanted byproducts, and compromise the safety and efficacy of the final product. 1,3-Dichlorobenzene (m-DCB), a common building block in organic synthesis, is a prime example where isomeric purity is of paramount importance.
Commercial 1,3-DCB is typically produced through the chlorination of benzene. This process inevitably yields a mixture of dichlorobenzene isomers, including 1,2- (ortho) and 1,4- (para) dichlorobenzene, alongside the desired 1,3- (meta) isomer.[1][2][3] Due to their similar physical properties, separating these isomers is challenging, making it crucial for the end-user to have a robust method for verifying the purity of their commercial supply.[4]
This guide provides a comprehensive framework for comparing the isomeric purity of commercial this compound. It details an authoritative analytical method, explains the scientific rationale behind the experimental choices, and presents a clear structure for data interpretation, empowering researchers to make informed decisions about the reagents they use.
The Analytical Imperative: Why Isomeric Purity Matters
The presence of ortho- and para-isomers in a 1,3-DCB reagent can have significant downstream consequences. These impurities can compete in subsequent reactions, leading to a complex product mixture that is difficult and costly to purify. In the context of drug development, such impurities could lead to the formation of structurally related but biologically distinct molecules, complicating toxicological and pharmacological assessments. Therefore, independent verification of isomeric purity is a critical step in ensuring the integrity of a synthetic workflow.
Gold Standard for Isomer Separation: Gas Chromatography (GC)
Gas chromatography is the definitive technique for separating and quantifying the volatile isomers of dichlorobenzene.[5][6] Its high resolving power allows for the baseline separation of compounds with very similar boiling points, making it ideal for this application. A Flame Ionization Detector (FID) is typically used for its high sensitivity to hydrocarbons and its robust, linear response over a wide concentration range.
The following protocol is a self-validating system designed for accuracy and reproducibility.
Detailed Experimental Protocol: GC-FID Analysis
This protocol outlines the steps to accurately determine the area percentage of each dichlorobenzene isomer.
1. Materials and Reagents:
-
Samples: Commercial this compound from various suppliers.
-
Reference Standards: High-purity (≥99%) standards of 1,2-Dichlorobenzene, this compound, and 1,4-Dichlorobenzene. Certified Reference Materials are available from suppliers like AccuStandard.[7]
-
Solvent: Hexane or other suitable high-purity solvent, GC grade.
-
Internal Standard (Optional but Recommended): A non-interfering compound, such as 1,4-Dichlorobenzene-d4, can be used for enhanced quantitative accuracy.[8][9][10]
2. Standard and Sample Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard in 10 mL of hexane in separate volumetric flasks.
-
Mixed Isomer Standard: Prepare a working standard containing all three isomers at a known concentration (e.g., 100 µg/mL each) by diluting the stock solutions. This standard is crucial for confirming peak identification by retention time and for checking the resolution of the chromatographic system.
-
Sample Solutions (1000 µg/mL): Prepare samples by accurately weighing and dissolving approximately 10 mg of each commercial this compound product in 10 mL of hexane. This concentration ensures a strong detector response while avoiding column overload.
3. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890, Shimadzu GC-2030, or equivalent with FID | Standard, reliable instrumentation for volatile organic compound analysis. |
| Column | Mid-polarity column (e.g., DB-17, HP-50+, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | The phenyl content in these columns provides selective interactions (pi-pi) that are effective for separating aromatic positional isomers.[6] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. Helium is inert, while Hydrogen can provide faster analysis times. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | A split injection prevents column overload and ensures sharp, symmetrical peaks for major components. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 80 °C, hold for 2 min. Ramp: 10 °C/min to 180 °C, hold for 5 min. | This temperature program is designed to provide baseline separation of the three dichlorobenzene isomers. The initial hold focuses the analytes at the head of the column, and the ramp effectively elutes them based on their boiling points and column interaction.[11] |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds and provides a linear response. |
| Detector Temp. | 280 °C | Prevents condensation of the analytes as they exit the column. |
4. Data Analysis and System Suitability:
-
Peak Identification: Identify the peaks for 1,2-, 1,3-, and 1,4-dichlorobenzene in the sample chromatograms by comparing their retention times to those obtained from the mixed isomer standard.
-
Purity Calculation: Calculate the isomeric purity using the area percent method. The formula is:
-
% Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) * 100
-
-
System Suitability: Before analyzing samples, inject the mixed isomer standard to verify system performance. The resolution between the 1,3-DCB and 1,4-DCB peaks should be greater than 1.5 to ensure accurate quantification.
Experimental Workflow Diagram
Caption: Workflow for GC-FID Isomeric Purity Analysis.
Comparative Data: A Hypothetical Analysis
To illustrate the potential variance in commercial products, the table below presents hypothetical data from the analysis of three different lots of this compound.
| Supplier / Lot ID | Stated Purity | Grade | 1,2-DCB (%) | 1,3-DCB (%) | 1,4-DCB (%) |
| Supplier A / Lot 7J-241 | ≥99.0%[12] | Puriss. | 0.08 | 99.85 | 0.07 |
| Supplier B / Lot B01M035 | 98%[13] | Synthesis | 0.45 | 98.30 | 1.25 |
| Supplier C / Lot R-44C2 | ≥98.0%[14] | Reagent | 0.21 | 99.55 | 0.24 |
Analysis of Hypothetical Results:
-
Supplier A provides a high-purity product, suitable for demanding applications like pharmaceutical synthesis where minimizing side-reactions is critical. The low levels of other isomers (impurities) are ideal.[15]
-
Supplier B offers a "synthesis" grade with a noticeably lower purity and a significant amount of the 1,4-isomer. This grade may be acceptable for applications where subsequent purification is straightforward or where the isomeric impurities do not interfere with the desired reaction.
-
Supplier C delivers a product that significantly exceeds its minimum specification, representing good value. However, lot-to-lot variability is a key consideration, and researchers should not assume this quality is consistent without independent verification.
Decision Making Based on Purity Assessment
The choice of which commercial product to use depends directly on the sensitivity of the application. The diagram below illustrates a logical decision-making process based on the verified isomeric purity.
Caption: Decision tree for reagent use based on purity.
Conclusion
The isomeric purity of this compound is a critical variable that can profoundly impact the outcome of chemical research and development. Relying solely on the supplier's Certificate of Analysis is insufficient for applications where purity is paramount. By implementing a straightforward and robust GC-FID analytical method, researchers can independently verify the quality of their reagents, mitigate risks associated with impurities, and ensure the scientific integrity of their work. This practice of empirical validation is a cornerstone of excellence in the chemical sciences.
References
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A Senior Application Scientist's Guide to Benchmarking Microbial Degradation of 1,3-Dichlorobenzene
For researchers and environmental scientists, the bioremediation of chlorinated aromatic compounds presents a significant challenge. Among these, 1,3-dichlorobenzene (1,3-DCB) is a persistent environmental pollutant originating from industrial processes. This guide provides an in-depth comparison of the capabilities of different microbial species to degrade 1,3-DCB, supported by experimental data and detailed protocols. We will explore both aerobic and anaerobic degradation pathways, offering insights into the underlying biochemical mechanisms and the experimental designs required for robust analysis.
The Environmental Significance of this compound
This compound is a chlorinated aromatic hydrocarbon that is sparingly soluble in water and can persist in soil and groundwater.[1] Its chemical stability and potential toxicity necessitate effective remediation strategies.[2] Microbial degradation, or bioremediation, offers a cost-effective and environmentally friendly approach to detoxify contaminated sites. This process relies on the metabolic activity of microorganisms to break down 1,3-DCB into less harmful or non-toxic compounds.
Key Microbial Players and Their Degradation Strategies
The microbial world has evolved diverse strategies to utilize chlorinated aromatics as growth substrates. The degradation of 1,3-DCB is primarily carried out by two distinct groups of bacteria under different redox conditions: aerobic bacteria that use oxygen to break down the aromatic ring, and anaerobic bacteria that use the chlorinated compound as an electron acceptor in a process called reductive dechlorination.
Aerobic Degradation of this compound
Under aerobic conditions, several bacterial genera, including Alcaligenes and Pseudomonas, have been shown to degrade 1,3-DCB.[3] The initial step in this process is the oxidation of the benzene ring by a dioxygenase enzyme, leading to the formation of a dichlorinated catechol. This is a critical step that destabilizes the aromatic ring, making it susceptible to further enzymatic attack.
A well-documented example is the degradation pathway in an Alcaligenes sp., which metabolizes 1,3-DCB to 3,5-dichlorocatechol.[3][4] This intermediate then undergoes ring cleavage, leading to the formation of 2,4-dichloromuconate.[4] Subsequent enzymatic reactions further break down these intermediates, ultimately leading to compounds that can enter central metabolic pathways.
Caption: Aerobic degradation pathway of this compound.
Anaerobic Degradation of this compound
In the absence of oxygen, a different set of microorganisms, most notably from the genus Dehalobacter, can degrade 1,3-DCB through a process called organohalide respiration.[5] In this process, the bacteria use 1,3-DCB as a terminal electron acceptor, sequentially removing chlorine atoms. This reductive dechlorination process transforms 1,3-DCB into monochlorobenzene and subsequently to benzene.[5]
Caption: Anaerobic degradation pathway of this compound.
Comparative Analysis of Microbial Degradation Performance
Directly benchmarking the degradation rates of 1,3-DCB by different microbes is challenging due to the variability in experimental conditions across studies. However, we can compare their degradation capabilities based on reported efficiencies and the conditions under which they are active.
| Microbial Species/Consortium | Degradation Condition | Key Enzymes/Pathways | Reported Degradation Performance | Reference(s) |
| Alcaligenes sp. | Aerobic | Dioxygenase, Catechol 1,2-dioxygenase | Utilizes 1,3-DCB as sole carbon and energy source with stoichiometric chloride release. | [3][4] |
| Pseudomonas sp. strain P51 | Aerobic | Dioxygenase | Capable of degrading 1,3-DCB to a threshold concentration of >20 µg/L in soil columns. | |
| Dehalobacter spp. | Anaerobic | Reductive dehalogenases | Responsible for the reductive dechlorination of 1,3-DCB to monochlorobenzene and benzene in enrichment cultures. | [5] |
| Mixed microbial community | Aerobic (Vadose Zone Simulation) | Not specified | Rapid biodegradation of a mixture including 1,2-DCB and 1,4-DCB, suggesting potential for 1,3-DCB degradation. |
Field-proven Insights: The choice between aerobic and anaerobic bioremediation strategies often depends on the specific conditions of the contaminated site. Aerobic bacteria generally exhibit faster degradation kinetics but require a continuous supply of oxygen, which can be a limiting factor in subsurface environments. Anaerobic bacteria, like Dehalobacter, are well-suited for anoxic conditions found in deeper soil and groundwater, but their metabolic rates can be slower.
Experimental Protocols for Benchmarking Studies
To obtain comparable data for benchmarking, it is crucial to employ standardized experimental protocols. Below are methodologies for enriching, isolating, and quantifying the degradation of 1,3-DCB by different microbes.
Protocol 1: Enrichment and Isolation of Aerobic 1,3-DCB Degrading Bacteria
This protocol is designed to enrich and isolate bacteria from environmental samples that can utilize 1,3-DCB as a sole carbon and energy source.
Caption: Workflow for enrichment and isolation of aerobic 1,3-DCB degraders.
Detailed Steps:
-
Prepare Mineral Salts Medium (MSM): A typical MSM contains (per liter): 3.5 g K2HPO4, 1.5 g KH2PO4, 1.0 g (NH4)2SO4, 0.2 g MgSO4·7H2O, 0.02 g CaCl2·2H2O, and 1 ml of a trace element solution. Adjust pH to 7.0.
-
Inoculation: In a flask containing MSM, add an environmental sample (e.g., 1 g of soil or 10 ml of water).
-
Substrate Addition: Add 1,3-DCB to a final concentration of 50-100 mg/L. Due to its volatility, it is best to add it to a sterile vial within the culture vessel or use a carrier solvent like silicone oil.
-
Incubation: Incubate the culture at a suitable temperature (e.g., 30°C) with agitation to ensure aeration.
-
Enrichment: Periodically (e.g., every 1-2 weeks), transfer a small volume (e.g., 1-10%) of the culture to fresh MSM with 1,3-DCB. This selects for microbes that can efficiently utilize the substrate.
-
Isolation: After several transfers, when turbidity is consistently observed, perform serial dilutions and plate onto MSM agar. Incubate the plates in a sealed container with a source of 1,3-DCB vapor.
-
Purification: Select colonies that appear on the plates and streak them onto fresh plates to obtain pure cultures.
-
Verification: Confirm the degradative ability of the pure isolates in liquid MSM by monitoring the disappearance of 1,3-DCB and the appearance of chloride ions over time.
Protocol 2: Quantifying 1,3-DCB Degradation Rates
This protocol outlines the steps for a batch degradation experiment to determine the degradation rate of 1,3-DCB by a pure microbial culture.
Caption: Workflow for quantifying 1,3-DCB degradation rates.
Detailed Steps:
-
Prepare Inoculum: Grow the microbial strain to the late exponential phase in a suitable medium (e.g., MSM with 1,3-DCB for aerobic degraders, or a rich medium for anaerobic bacteria that will be tested for reductive dechlorination).
-
Cell Preparation: Harvest the cells by centrifugation, wash them with a sterile buffer or medium to remove residual substrate, and resuspend them to a standardized optical density (e.g., OD600 of 1.0).
-
Batch Reactors: Set up replicate sealed serum vials with a defined volume of the cell suspension. Include abiotic controls (no cells) to account for any non-biological loss of 1,3-DCB.
-
Spiking: Add a known concentration of 1,3-DCB to each vial. For anaerobic experiments, the medium should be deoxygenated, and an electron donor (e.g., lactate, hydrogen) must be provided.
-
Incubation and Sampling: Incubate the vials under the desired conditions. At regular intervals, sacrifice one vial from each experimental set.
-
Analysis:
-
1,3-DCB Concentration: Extract the aqueous sample with a suitable solvent (e.g., hexane) and analyze the extract using a Gas Chromatograph with a Mass Spectrometer (GC-MS) or an Electron Capture Detector (ECD).
-
Chloride Concentration: Analyze the aqueous phase for chloride ion concentration using Ion Chromatography.
-
-
Rate Calculation: Plot the concentration of 1,3-DCB against time. The degradation rate can be determined from the slope of the linear portion of the curve. It is often normalized to the amount of biomass (e.g., mg of total protein).
Conclusion
The bioremediation of this compound is a complex process involving a variety of microorganisms with distinct metabolic capabilities. Aerobic bacteria like Alcaligenes and Pseudomonas offer potentially faster degradation through oxidative pathways, while anaerobic bacteria such as Dehalobacter are crucial for remediation in anoxic environments via reductive dechlorination. Although a direct, universal benchmark for degradation rates is elusive due to varied experimental conditions in the literature, this guide provides the foundational knowledge and standardized protocols necessary for researchers to conduct their own comparative studies. By understanding the key microbial players, their metabolic pathways, and employing robust experimental designs, the scientific community can continue to develop and optimize effective bioremediation strategies for 1,3-DCB and other persistent environmental contaminants.
References
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- Briones, A., & Raskin, L. (2003). Diversity and dynamics of microbial communities in engineered environments and their implications for process stability. Current opinion in biotechnology, 14(3), 270-276.
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Nelson, J. L., Fung, J. M., Cadillo-Quiroz, H., Cheng, X., & Zinder, S. H. (2011). A role for Dehalobacter spp. in the reductive dehalogenation of dichlorobenzenes and monochlorobenzene. Environmental science & technology, 45(16), 6806–6813. [Link]
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de Bont, J. A. M., Vorage, M. J. A. W., Hartmans, S., & van den Tweel, W. J. J. (1986). Microbial degradation of this compound. Applied and Environmental Microbiology, 52(4), 677–680. [Link]
- Nelson, J. L., Jiang, J., & Zinder, S. H. (2014). Dehalogenation of Chlorobenzenes, Dichlorotoluenes, and Tetrachloroethene by Three Dehalobacter spp. Environmental Science & Technology, 48(7), 3776–3782.
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de Bont, J. A. M., Vorage, M. J. A. W., Hartmans, S., & van den Tweel, W. J. J. (1986). Microbial degradation of this compound. PubMed, 3777923. [Link]
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van der Meer, J. R., Roelofsen, W., Schraa, G., & Zehnder, A. J. B. (1987). Degradation of low concentrations of dichlorobenzenes and 1,2,4-trichlorobenzene by Pseudomonas sp. strain P51 in nonsterile soil columns. FEMS Microbiology Ecology, 1(2), 149-156. [Link]
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- Spain, J. C., & Nishino, S. F. (1987). Degradation of 1,4-dichlorobenzene by a Pseudomonas sp. Applied and Environmental Microbiology, 53(5), 1010–1019.
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Cui, G. (2017). Characterization of dichlorobenzenes degrading consortia obtained from a contaminated site. Doctoral Dissertation, Tohoku University. [Link]
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Schettgen, T., et al. (2023). Excretion kinetics of this compound and its urinary metabolites after controlled airborne exposure in human volunteers. Archives of Toxicology, 97(3), 817-828. [Link]
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Ghattas, A. K., Fischer, F., Wick, A., & Ternes, T. A. (2017). Biodegradation of chlorobenzene, 1,2-dichlorobenzene, and 1,4-dichlorobenzene in the vadose zone. Environmental science & technology, 51(10), 5486-5495. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10943, this compound. [Link]
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Microbial Insights. Chlorinated Benzenes. [Link]
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- McCauley, P. T., Robinson, M., Lazorchak, J. M., & Stober, J. A. (1995). The effects of 1,2-dichlorobenzene and this compound on the kidney of the Sprague-Dawley rat. Drug and chemical toxicology, 18(2-3), 125-141.
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A Senior Application Scientist's Guide to Spectroscopic Cross-Validation of 1,3-Dichlorobenzene
This guide provides an in-depth, technical comparison and cross-validation of key spectroscopic data for 1,3-Dichlorobenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental observations and establishes a self-validating framework for the structural elucidation of this compound. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to ensure the highest degree of scientific integrity.
Introduction: The Imperative of Multi-Technique Spectroscopic Analysis
In the realm of chemical analysis, relying on a single spectroscopic technique for structural determination is fraught with ambiguity. Each method provides a unique piece of the molecular puzzle, and only by assembling these pieces can a complete and validated picture emerge. This compound (C₆H₄Cl₂), a common organochlorine compound and building block in organic synthesis, serves as an excellent model to demonstrate the power of spectroscopic cross-validation. Its simple yet distinct molecular structure gives rise to characteristic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide will walk you through the acquisition, interpretation, and cross-validation of these spectroscopic datasets, providing a robust protocol for the unambiguous identification of this compound.
I. Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. For this compound, the IR spectrum provides key information about the aromatic ring and the carbon-chlorine bonds.
Experimental Protocol: Acquiring the IR Spectrum
A high-quality IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Background Spectrum: A background spectrum of the clean salt plates is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final IR spectrum.
Diagram of the Experimental Workflow for FTIR Spectroscopy
Caption: Workflow for obtaining an FTIR spectrum of liquid this compound.
Interpretation and Cross-Validation Insights
The IR spectrum of this compound displays several key absorption bands that are consistent with its structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Cross-Validation Implication |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | Confirms the presence of an aromatic ring, which will be further substantiated by NMR data. |
| ~1575, 1460 | Medium-Strong | Aromatic C=C ring stretch | Provides further evidence for the benzene ring structure. |
| ~1200-1000 | Strong | In-plane C-H bending | Characteristic of substituted benzenes. |
| ~900-675 | Strong | Out-of-plane C-H bending | The specific pattern in this region is highly diagnostic of the substitution pattern on the benzene ring. For meta-disubstitution, characteristic peaks are expected.[1] |
| ~800-600 | Strong | C-Cl stretch | Confirms the presence of chlorine atoms attached to the aromatic ring.[1] |
Data sourced from the NIST Chemistry WebBook.[2]
The presence of aromatic C-H and C=C stretching vibrations strongly suggests a benzene derivative. The C-Cl stretching absorption confirms the presence of chlorine. The out-of-plane bending region is particularly informative for distinguishing between ortho, meta, and para isomers.[3] The observed absorptions for this compound are consistent with a meta-disubstituted pattern.[1] This hypothesis will be rigorously tested with NMR spectroscopy.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: A ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).
-
Data Processing: The FID is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS at 0 ppm.
Diagram of the Experimental Workflow for ¹H NMR Spectroscopy
Caption: Workflow for obtaining a ¹H NMR spectrum of this compound.
Interpretation and Cross-Validation Insights:
The ¹H NMR spectrum of this compound provides definitive evidence for its substitution pattern. Due to the molecule's symmetry, there are three distinct types of protons.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Cross-Validation Implication |
| H-2 | ~7.27 | Triplet | 1H | The downfield shift is consistent with its position between two electron-withdrawing chlorine atoms.[4][5] The triplet multiplicity arises from coupling to the two equivalent H-4/H-6 protons. |
| H-4, H-6 | ~7.10 | Doublet | 2H | These two protons are chemically equivalent. Their chemical shift is influenced by the meta- and ortho-chlorine atoms. The doublet multiplicity is due to coupling with the H-5 proton. |
| H-5 | ~7.05 | Triplet | 1H | This proton is the most upfield of the aromatic protons. Its triplet multiplicity results from coupling to the two equivalent H-4/H-6 protons. |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. Data is consistent with values reported by ChemicalBook.[6]
The ¹H NMR spectrum strongly supports the 1,3-substitution pattern. The presence of three distinct signals in a 1:2:1 integration ratio is incompatible with either 1,2- or 1,4-dichlorobenzene, which would exhibit different numbers of signals and splitting patterns. The chemical shifts are in the aromatic region, cross-validating the IR data.[4][7]
¹³C NMR Spectroscopy
Experimental Protocol:
The protocol for ¹³C NMR is similar to that of ¹H NMR, but typically requires a greater number of scans due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. Proton decoupling is commonly employed to simplify the spectrum to a series of singlets, where each unique carbon atom gives rise to a single peak.
Interpretation and Cross-Validation Insights:
The proton-decoupled ¹³C NMR spectrum of this compound shows four distinct signals, consistent with the molecular symmetry.
| Carbon(s) | Chemical Shift (δ, ppm) | Cross-Validation Implication |
| C-1, C-3 | ~134.5 | These are the carbons directly attached to the electron-withdrawing chlorine atoms, causing them to be significantly downfield (deshielded).[8] |
| C-2 | ~130.2 | This carbon is situated between the two chlorine-bearing carbons. |
| C-4, C-6 | ~128.5 | These two carbons are equivalent due to symmetry. |
| C-5 | ~126.6 | This carbon is the most upfield of the aromatic carbons. |
Note: Chemical shifts can vary slightly. Data is consistent with values reported by ChemicalBook and SpectraBase.[9][10]
The observation of four distinct carbon signals provides unequivocal support for the 1,3-disubstituted structure. A 1,2-disubstituted isomer would have six unique carbon signals, while a 1,4-disubstituted isomer would have only two. This data perfectly complements the ¹H NMR and IR data, reinforcing the structural assignment. The chemical shifts are within the expected range for aromatic carbons.[4]
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) is a common method.
Experimental Protocol: Acquiring the Mass Spectrum
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples or direct infusion.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecules to lose an electron and form a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Diagram of the Experimental Workflow for Mass Spectrometry
Caption: Workflow for obtaining an electron ionization mass spectrum of this compound.
Interpretation and Cross-Validation Insights
The mass spectrum of this compound provides several key pieces of information that corroborate the findings from IR and NMR spectroscopy.
| m/z | Relative Abundance | Assignment | Cross-Validation Implication |
| 146, 148, 150 | High | Molecular Ion (M⁺•) | The molecular weight of C₆H₄Cl₂ is ~147 g/mol .[11][12][13][14] The characteristic isotopic pattern with peaks at M, M+2, and M+4 in an approximate 9:6:1 ratio is definitive for a compound containing two chlorine atoms. This confirms the molecular formula. |
| 111, 113 | High | [M-Cl]⁺ | Loss of a chlorine radical (35 or 37 amu) is a common fragmentation pathway for chlorinated aromatic compounds.[15][16] The isotopic pattern for one chlorine atom is observed. |
| 75 | Medium | [C₆H₃]⁺ | Subsequent loss of HCl from the [M-Cl]⁺ fragment.[15] This confirms the presence of both chlorine and hydrogen on the ring. |
Data sourced from the NIST Chemistry WebBook and MassBank.[13][17]
The most crucial piece of information from the mass spectrum is the molecular weight and the isotopic pattern of the molecular ion. The observed cluster of peaks at m/z 146, 148, and 150 is a hallmark of a dichlorinated compound, directly confirming the molecular formula C₆H₄Cl₂. This provides a fundamental check on the interpretations of the IR and NMR spectra. The fragmentation pattern, showing the loss of a chlorine atom and subsequently HCl, is consistent with the proposed structure.[15][18] While mass spectrometry alone cannot definitively distinguish between the isomers, it provides the elemental composition and molecular weight, which are essential components of the overall structural proof.
IV. Conclusion: A Cohesive and Validated Structural Assignment
By systematically acquiring and interpreting the IR, ¹H NMR, ¹³C NMR, and Mass Spectra of this compound, we have constructed a self-validating and unambiguous structural assignment.
-
IR spectroscopy confirmed the presence of an aromatic ring and C-Cl bonds and suggested a meta-substitution pattern.
-
¹H NMR spectroscopy provided the precise number and connectivity of the protons, with a signal pattern and integration (1:2:1) uniquely consistent with the 1,3-isomer.
-
¹³C NMR spectroscopy corroborated this by showing four distinct carbon environments, a number only possible for the 1,3-isomer.
-
Mass spectrometry established the correct molecular formula (C₆H₄Cl₂) through the molecular ion's mass and its characteristic isotopic pattern for two chlorine atoms.
Each technique provides a layer of evidence that is cross-validated by the others. This multi-faceted approach ensures the highest level of confidence in the structural elucidation and serves as a model protocol for the rigorous characterization of chemical compounds.
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NIST. (n.d.). Benzene, 1,3-dichloro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,3-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,3-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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Oxford Academic. (n.d.). The Infrared Absorption Spectra of p-Dichlorobenzene and p-Dichlorobenzene-d4. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
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ResearchGate. (n.d.). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Retrieved from [Link]
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Stack Exchange. (2017). Cross Validation with replicates for spectral analysis. Cross Validated. Retrieved from [Link]
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Colby College. (n.d.). Dichlorobenzene. Retrieved from [Link]
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J-Stage. (n.d.). Discrimination of Isomers of Dichlorobenzene Using Charge Inversion Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan. Retrieved from [Link]
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SpectraBase. (n.d.). 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3-Dichlorobenzene for Laboratory Professionals
As a Senior Application Scientist, it is imperative to foster a culture of safety and environmental responsibility within the laboratory. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are fundamental to protecting ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,3-dichlorobenzene, a common laboratory chemical. Our approach moves beyond simple instruction to explain the causality behind each procedural choice, ensuring a deep and actionable understanding for researchers, scientists, and drug development professionals.
Understanding the Hazards of this compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a combustible liquid that is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2][3][4] Its vapors are heavier than air and can accumulate in low-lying areas, creating a potential inhalation hazard.[5] Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Key Properties and Hazards of this compound:
| Property | Value | Source |
| CAS Number | 541-73-1 | [1][3][4] |
| Molecular Formula | C6H4Cl2 | [3][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 172 - 173 °C (342 - 343 °F) | |
| Flash Point | 63 °C (145.4 °F) - Combustible Liquid | |
| Hazards | Harmful if swallowed, Toxic to aquatic life | [2][3] |
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure that the following safety measures are in place. These protocols are designed to protect laboratory personnel from exposure and to prevent accidental release into the environment.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile or Viton, to prevent skin contact.[6] Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills and splashes.
Ventilation:
-
All handling of this compound, including transfer to a waste container, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This minimizes the inhalation of harmful vapors.
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.[7]
-
Absorb the spill using an inert material such as vermiculite, dry sand, or a commercial sorbent.[6][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the absorbed material and contaminated debris into a sealed, properly labeled container for hazardous waste disposal.[3][6]
-
Do not allow the chemical to enter drains or waterways.[1][3][6]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by strict regulations due to its hazardous nature. Adherence to this protocol ensures compliance and safety.
1. Waste Characterization and Segregation:
-
Halogenated Waste Stream: this compound is a halogenated organic compound. It is critical to segregate it from non-halogenated waste streams.[6] Mixing halogenated and non-halogenated solvents can complicate and increase the cost of disposal.
-
RCRA Regulations: Under the Resource Conservation and Recovery Act (RCRA), this compound may be classified as a hazardous waste.[8] Specifically, spent solvents containing dichlorobenzene are often listed under the F002 waste code.[9] It is the generator's responsibility to make an accurate hazardous waste determination.[10]
2. Waste Collection and Container Management:
-
Container Selection: Collect waste this compound in a dedicated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[6][11]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Container Handling: Keep the waste container closed at all times, except when adding waste.[12][13] This prevents the release of vapors into the laboratory environment.
3. Waste Storage:
-
Designated Accumulation Area: Store the sealed waste container in a designated hazardous waste accumulation area.[6] This area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.[1][6]
-
Secondary Containment: Liquid hazardous waste containers must be kept in secondary containment to capture any potential leaks or spills.[12]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in the regular trash.[1][14] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Provide Accurate Information: When arranging for disposal, provide the EHS department with an accurate description of the waste, including its composition and volume.
-
Licensed Disposal Contractor: Your institution's EHS department will work with a licensed hazardous waste contractor for the transportation and final disposal of the chemical waste.[6] The most common and environmentally sound method for disposing of halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations. The responsible management of chemical waste is a shared responsibility that reflects our commitment to scientific integrity and ethical practice.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Dichlorobenzene
Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides drug development professionals, researchers, and scientists with essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when working with 1,3-Dichlorobenzene. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every experimental choice is underpinned by a thorough understanding of the potential hazards and the measures required to mitigate them.
Hazard Assessment: Understanding the Risks of this compound
This compound (m-DCB) is a colorless, combustible liquid used as a chemical intermediate and fumigant.[1][2] A comprehensive risk assessment is the foundational step for determining the necessary level of protection. The primary hazards associated with this compound involve inhalation, skin and eye contact, and ingestion.[1][3] It is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[4][5]
The vapor is heavier than air and can accumulate in poorly ventilated or low-lying areas.[3] It's crucial to recognize that odor detection is not a reliable indicator of hazardous concentrations.[3] Acute exposure can lead to irritation of the eyes and respiratory tract, while high concentrations may result in liver damage.[3] Chronic exposure may also affect the liver and kidneys.[1]
| Hazard Route | Description of Risk | Sources |
| Inhalation | The most likely route of significant exposure.[3] Vapors can irritate the nose, throat, and respiratory tract, causing coughing and wheezing.[1][6] High-level exposure may lead to headaches, drowsiness, and potential liver damage.[1][3] | [1][3][6] |
| Skin Contact | Can be absorbed through the skin, contributing to systemic exposure.[1] Direct contact can cause irritation, redness, pain, and even burns.[1][7] Prolonged contact may defat the skin, leading to dermatitis.[4] It may also cause a skin allergy.[1] | [1][4][7] |
| Eye Contact | Vapors and direct contact can cause irritation, redness, and pain.[1][3][7] | [1][3][7] |
| Ingestion | Harmful if swallowed.[4][8] Can cause a burning sensation, nausea, vomiting, diarrhea, and abdominal cramps.[1][7] | [1][4][7][8] |
| Flammability | Combustible liquid with a flash point of approximately 63-65°C (145-149°F).[2][7] Above this temperature, explosive vapor-air mixtures may form.[7] When heated to decomposition, it emits toxic fumes, including hydrogen chloride gas.[2][3] | [2][3][7] |
The Core of Protection: A Multi-Layered PPE Strategy
While PPE is critical, it represents the final barrier between the researcher and the chemical hazard. The first lines of defense are always engineering and administrative controls.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[9] A certified chemical fume hood is the preferred engineering control for minimizing vapor inhalation.[6]
-
Process Enclosure: For larger quantities or continuous processes, enclose operations where possible to contain the chemical at its source.[6]
Administrative Controls:
-
Training: All personnel must be thoroughly trained on the hazards of this compound and the proper procedures for handling, storage, and emergency response before beginning work.[6]
-
Hygiene: Prohibit eating, drinking, or smoking in areas where this compound is handled.[6][7] Always wash hands thoroughly after handling and before leaving the work area.[6]
-
Emergency Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][9]
Respiratory Protection
The primary goal is to prevent inhalation of this compound vapors. The choice of respirator depends on the concentration of airborne contaminants and the nature of the task.
-
For Low-Level/Incidental Exposure (within a fume hood): When effective engineering controls like a fume hood are in place, respiratory protection may not be required.
-
When Exposure Limits May Be Exceeded: If there is a risk of exceeding exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator should be used.[4] The cartridge should be an organic vapor filter (Type A, brown).[4]
-
For Spills or Emergencies: In situations involving significant spills or response to unknown high concentrations, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[3]
Hand Protection: Selecting the Right Gloves
Given that this compound can be absorbed through the skin, selecting the correct glove material is paramount. Glove selection should not be based on a single factor but on a combination of permeation rate, breakthrough time, and degradation resistance.
Causality of Glove Choice: The molecular structure of this compound, a chlorinated aromatic hydrocarbon, allows it to permeate many common glove materials. Therefore, materials with high resistance to this chemical class are essential.
-
Recommended Material: The American Conference of Governmental Industrial Hygienists (ACGIH) recommends Viton™ as a protective material against this compound.[6] Butyl rubber gloves also offer good protection against chlorinated solvents.[10]
-
Acceptable for Splash Protection: Nitrile gloves may be suitable for incidental splash protection but are not recommended for prolonged, direct contact.[11] If contact occurs, gloves should be removed and replaced immediately.
-
Not Recommended: Natural latex and PVC gloves generally offer poor resistance to chlorinated aromatic compounds and should be avoided.[12][13]
Protocol for Glove Use:
-
Inspect: Before each use, inspect gloves for any signs of degradation, punctures, or tears.[14]
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Use a proper removal technique to avoid skin contact with the glove's outer surface.[14]
-
Disposal: Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[14] Do not reuse disposable gloves.
Eye and Face Protection
Protecting the eyes from splashes and vapors is non-negotiable.
-
Standard Operations: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][14]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a face shield should be worn in addition to safety goggles to protect the entire face.[14][15]
Protective Clothing
Protective clothing prevents skin contact with this compound.
-
Laboratory Coat: A standard, buttoned lab coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher splash potential, supplement the lab coat with a chemical-resistant apron made from a material like butyl rubber or Viton™.
-
Full Chemical Suit: For large-scale operations or emergency response, a complete chemical-protective suit is necessary to prevent any skin exposure.[3][14]
-
Footwear: Closed-toe shoes are mandatory. Avoid canvas shoes, as they can absorb and retain chemical spills.
Operational Plans: Donning, Doffing, and Disposal
A self-validating safety system includes rigorous, repeatable procedures for every step of the process.
Step-by-Step PPE Protocol
Donning Sequence (Putting On):
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Protective Clothing: Don lab coat or chemical suit.
-
Respiratory Protection: If required, perform a seal check on the respirator.
-
Eye and Face Protection: Put on safety goggles and/or face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (Taking Off): The goal is to remove PPE without contaminating yourself.
-
Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them immediately in a designated hazardous waste container.
-
Hand Hygiene: Wash hands.
-
Face Shield/Goggles: Remove the face shield or goggles from the back.
-
Protective Clothing: Remove the lab coat or suit, turning it inside out as you remove it to contain contaminants.
-
Respirator: Remove the respirator.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
-
Chemical Waste: this compound is classified as a hazardous waste (RCRA waste number U071).[4][9] It must be disposed of in accordance with all local, regional, and national environmental regulations.[5][15] Do not pour it down the drain.[4] Collect it in a designated, properly labeled, and sealed waste container.[1]
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and absorbent materials used for cleanup, must be considered hazardous waste and disposed of accordingly.[14]
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection flowchart for this compound.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR) . (2006). Medical Management Guidelines for this compound. U.S. Department of Health and Human Services. [Link]
-
New Jersey Department of Health and Senior Services . (1999). Hazardous Substance Fact Sheet: this compound. [Link]
-
Wikipedia . This compound. [Link]
-
CPAChem . (2022). Safety data sheet: this compound. [Link]
-
New Jersey Department of Health . Right to Know Hazardous Substance Fact Sheets: this compound. [Link]
-
National Center for Biotechnology Information (NCBI) . (2010). Toxicological Profile for Dichlorobenzenes. Agency for Toxic Substances and Disease Registry (US). [Link]
-
Loba Chemie . (2016). Material Safety Data Sheet: this compound for Synthesis. [Link]
-
Government of Canada . (2013). Fact sheet: this compound. [Link]
-
International Labour Organization (ILO) and World Health Organization (WHO) . (2021). International Chemical Safety Cards (ICSC): this compound. [Link]
-
SKS Science Products . Chemical Resistance of Glove Materials. [Link]
-
Bohemian Tattoo Supply . Glove Guide: Chemical Resistance. [Link]
-
Kimberly-Clark . Nitrile Gloves Chemical Resistance Guide. [Link]
-
Cole-Parmer . (2005). Material Safety Data Sheet - this compound, 98%. [Link]
-
University of California, Berkeley - Environmental Health and Safety . OSHA Glove Selection Chart. [Link]
-
Becky Aktsiaselts . Chemical Resistance Table for Gloves. [Link]
-
Centers for Disease Control and Prevention (CDC) . NIOSH Pocket Guide to Chemical Hazards - o-Dichlorobenzene. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. nj.gov [nj.gov]
- 7. ICSC 1095 - this compound [inchem.org]
- 8. lobachemie.com [lobachemie.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. bohemiantattoosupply.co.nz [bohemiantattoosupply.co.nz]
- 13. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. aarti-industries.com [aarti-industries.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
